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  • Product: Methyltrioctylammonium 2-mercaptobenzoate
  • CAS: 1027004-61-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of methyltrioctylammonium 2-mercaptobenzoate

An In-depth Technical Guide to Methyltrioctylammonium 2-Mercaptobenzoate: Structure, Properties, and Pharmaceutical Potential Abstract This technical guide provides a comprehensive analysis of methyltrioctylammonium 2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyltrioctylammonium 2-Mercaptobenzoate: Structure, Properties, and Pharmaceutical Potential

Abstract

This technical guide provides a comprehensive analysis of methyltrioctylammonium 2-mercaptobenzoate (MTOA-2MB), an ionic liquid (IL) with significant potential in the pharmaceutical sciences. By combining the well-characterized methyltrioctylammonium cation with the biologically relevant 2-mercaptobenzoate anion, MTOA-2MB emerges as a promising candidate for advanced drug delivery systems. This document details its chemical structure, core physicochemical properties, a robust synthesis protocol, and a complete workflow for its analytical characterization. Furthermore, we explore its thermal stability and discuss its potential applications as an active pharmaceutical ingredient-ionic liquid (API-IL), focusing on its capacity to enhance drug solubility and permeation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of functionalized ionic liquids.

Introduction: The Emergence of Functional Ionic Liquids

The field of drug delivery is in a constant search for innovative excipients and formulations to overcome the challenges of poor drug solubility and bioavailability.[1] Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered substantial interest as "green" and highly tunable solvents and materials.[2][3] Their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of molecules, make them ideal for pharmaceutical applications.[4][5]

A particularly promising subclass of ILs is the Active Pharmaceutical Ingredient-Ionic Liquid (API-IL), where the cation or anion (or both) is a biologically active molecule. This approach can transform a solid-state drug into a liquid form, potentially eliminating issues of polymorphism and improving solubility and stability.[1]

Methyltrioctylammonium 2-mercaptobenzoate (MTOA-2MB) is an exemplary API-IL. It is composed of:

  • The Methyltrioctylammonium (MTOA) cation: Also known as Aliquat 336 when paired with chloride, this cation is noted for its lipophilic nature due to the three long octyl chains.[6] This structure imparts solubility in organic media and facilitates interaction with lipid-based biological membranes, a key attribute for a phase-transfer catalyst and a potential permeation enhancer.[6][7]

  • The 2-Mercaptobenzoate (2-MB) anion: Derived from 2-mercaptobenzoic acid (also known as thiosalicylic acid), this anion carries the functional properties of the parent molecule. Thiosalicylic acid is recognized for its analgesic and antipyretic roles, making its ionic liquid form a subject of interest for drug development.[8]

This guide provides the foundational knowledge required to synthesize, characterize, and evaluate MTOA-2MB for advanced pharmaceutical applications.

Chemical Structure and Core Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its application. This section outlines the molecular structure and key physicochemical data for MTOA-2MB and its constituent ions.

Molecular Structure

The MTOA-2MB ion pair is formed through the electrostatic attraction between the positively charged quaternary ammonium cation and the negatively charged carboxylate group of the anion.

  • Cation: Methyltrioctylammonium ([C₂₅H₅₄N]⁺)

  • Anion: 2-Mercaptobenzoate ([C₇H₅O₂S]⁻)

Physicochemical Properties

The properties of MTOA-2MB are summarized below. For comparative purposes, data for the precursor materials are also included.

PropertyMethyltrioctylammonium 2-MercaptobenzoateMethyltrioctylammonium Chloride (Precursor)2-Mercaptobenzoic Acid (Precursor)
Synonyms Methyltrioctylammonium thiosalicylate[9][10]Aliquat 336, Tricaprylylmethylammonium chloride[11]Thiosalicylic acid[12][13]
CAS Number 1027004-61-0[9][10]5137-55-3[6]147-93-3[12]
Molecular Formula C₃₂H₅₉NO₂S[9][10]C₂₅H₅₄ClN[11]C₇H₆O₂S[12]
Molecular Weight 521.88 g/mol [9][10]404.16 g/mol [7]154.19 g/mol [12]
Appearance -Yellow viscous liquid[6]Sulfur-yellow solid[8]
Melting Point <10 °C[9]-20 °C[11][14]164-169 °C[8][12][15]
Density -0.884 g/mL at 25 °C[14][16]1.48 - 1.50 g/cm³ at 20 °C[12]

Synthesis and Characterization

The synthesis of MTOA-2MB is a straightforward ion exchange reaction. The subsequent characterization is crucial to confirm the identity, purity, and structure of the final product.

Synthesis Protocol: Ion Exchange Method

This protocol describes a reliable method for synthesizing MTOA-2MB from commercially available starting materials. The causality behind this choice is the high yield and purity achievable through a well-controlled metathesis reaction, where the precipitation of a salt drives the reaction to completion.

Materials:

  • Methyltrioctylammonium chloride (Aliquat 336)

  • 2-Mercaptobenzoic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Anion Preparation: In a flask, dissolve a stoichiometric equivalent of 2-mercaptobenzoic acid in deionized water containing one molar equivalent of NaOH. Stir until a clear solution of sodium 2-mercaptobenzoate is formed.

  • Cation Preparation: In a separate flask, dissolve one molar equivalent of methyltrioctylammonium chloride in DCM.

  • Ion Exchange Reaction: Add the aqueous sodium 2-mercaptobenzoate solution to the DCM solution of the cation in a separatory funnel. Shake the mixture vigorously for 30 minutes. The formation of a sodium chloride precipitate, which remains in the aqueous phase, drives the reaction forward.

  • Phase Separation: Allow the layers to separate. The organic phase (DCM) now contains the desired product, methyltrioctylammonium 2-mercaptobenzoate. The aqueous phase contains the NaCl byproduct.

  • Purification:

    • Remove the aqueous layer.

    • Wash the organic layer three times with deionized water to remove any remaining NaCl and unreacted starting materials.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the final product as a viscous liquid.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification & Isolation A 2-Mercaptobenzoic Acid + NaOH (aq) N Sodium 2-Mercaptobenzoate (Aqueous Solution) A->N B Methyltrioctylammonium Cl in Dichloromethane Mix Combine & Shake in Separatory Funnel B->Mix N->Mix Sep Separate Aqueous and Organic Layers Mix->Sep Ion Exchange Wash Wash Organic Layer with Deionized Water Sep->Wash Product in Organic Phase Dry Dry with MgSO4 & Filter Wash->Dry Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap Prod Final Product: MTOA-2MB Evap->Prod

Diagram 1: Synthesis and Purification Workflow for MTOA-2MB.
Analytical Characterization Workflow

To ensure the synthesized product is the correct compound and is free of impurities, a multi-step analytical workflow is essential. Each technique provides a unique piece of structural information, creating a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons of the benzoate anion and the aliphatic protons of the methyl and octyl chains on the cation. The integration of these signals should correspond to the number of protons in each environment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present. Key vibrational bands to look for include the C=O stretch of the carboxylate group, the C-H stretches of the alkyl chains, and the aromatic C=C stretches. The absence of a broad O-H stretch from the carboxylic acid precursor is a key indicator of successful salt formation.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weights of the individual cation and anion, providing definitive evidence of the compound's composition.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared against the theoretical values calculated from the molecular formula (C₃₂H₅₉NO₂S).

G cluster_spec Spectroscopic Analysis cluster_comp Compositional Analysis Input Synthesized MTOA-2MB NMR NMR (¹H, ¹³C) Confirms C-H Framework Input->NMR FTIR FT-IR Identifies Functional Groups Input->FTIR MS Mass Spectrometry Confirms Ion Masses Input->MS EA Elemental Analysis Verifies %C, H, N, S Input->EA Output Validated Structure & Purity NMR->Output FTIR->Output MS->Output EA->Output

Diagram 2: Analytical Workflow for Structural Validation.

Advanced Properties and Technical Analysis

Beyond basic characterization, a deeper analysis of thermal and solubility properties is critical for any compound intended for pharmaceutical use.

Thermal Stability Analysis

The thermal stability of an API or excipient impacts its shelf-life, storage conditions, and suitability for manufacturing processes like melt extrusion. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for this evaluation.[17] The general stability of quaternary ammonium salts is influenced by the cation structure and the nature of the anion.[18][19]

Experimental Protocol: TGA & DSC

  • Instrument Calibration: Calibrate the TGA for mass and temperature and the DSC for heat flow and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of MTOA-2MB into an aluminum TGA or DSC pan.

  • TGA Procedure:

    • Place the sample in the TGA furnace.

    • Purge with an inert nitrogen atmosphere (50 mL/min) to prevent oxidation.[20]

    • Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.[20]

    • Record mass loss as a function of temperature. The onset of decomposition (Tₒ) is the primary data point.

  • DSC Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge with nitrogen (50 mL/min).

    • Perform a heat-cool-heat cycle, for example, from -50 °C to 200 °C at 10 °C/min, to observe events like the glass transition (Tg), melting (Tm), and crystallization (Tc).[20]

Data Presentation: Expected Thermal Properties

ParameterDescriptionExpected Value/Observation
Tₒ (TGA) Onset of decomposition temperatureQuaternary ammonium salts often decompose above 200 °C.[21]
T₉₅ (TGA) Temperature at 5% mass lossA key indicator of the upper limit for thermal processing.
Tg (DSC) Glass transition temperatureAs an amorphous liquid, a Tg is expected rather than a sharp melting point.
Tm (DSC) Melting pointConsistent with reported data (<10 °C), this may not be observable above ambient start temperatures.[9]

Potential Applications in Drug Development

The unique bifunctional nature of MTOA-2MB—a lipophilic cation paired with a bioactive anion—positions it as a versatile tool in pharmaceutical formulation.

Rationale for Use: An API-IL for Enhanced Delivery
  • Improved Solubility: Many promising drug candidates are abandoned due to poor water solubility.[4] Converting a crystalline API into an ionic liquid can significantly enhance its solubility and dissolution rate, thereby improving bioavailability.[1] MTOA-2MB could potentially be used as a solvent for other poorly soluble drugs.

  • Enhanced Permeability: The lipophilic octyl chains of the MTOA cation are designed to interact with the lipid bilayers of cell membranes. This interaction can transiently disrupt the membrane structure, creating pathways for the drug to permeate more effectively.[2][3] This makes MTOA-2MB a potential transdermal or oral delivery enhancer.

  • Intrinsic Biological Activity: The 2-mercaptobenzoate anion is derived from a molecule with known therapeutic effects.[8] This dual-functionality means MTOA-2MB could act as both the drug and its own delivery system, simplifying formulation and potentially reducing the excipient load.

G cluster_membrane Cell Membrane (Lipid Bilayer) membrane Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Disruption Transient Membrane Disruption membrane->Disruption IL MTOA-2MB Ion Pair IL->membrane:p Lipophilic Cation Interaction Permeation Enhanced Drug Permeation Disruption->Permeation

Diagram 3: Proposed Mechanism for Enhanced Drug Permeation.

Conclusion and Future Directions

Methyltrioctylammonium 2-mercaptobenzoate is a functionalized ionic liquid with a compelling profile for pharmaceutical research. Its structure combines a membrane-interacting cation with a bioactive anion, and its liquid state at room temperature offers a solution to the challenges of solid-state drug formulation. The synthetic and analytical protocols outlined in this guide provide a robust framework for its investigation.

Future research should focus on:

  • In-vitro and in-vivo toxicity studies to establish a comprehensive safety profile.

  • Quantitative solubility studies with other poorly soluble APIs.

  • Permeation studies using models such as Caco-2 cell monolayers or ex-vivo skin models to validate its efficacy as a delivery enhancer.

  • Formulation development into final dosage forms like transdermal patches or oral solutions.

By systematically exploring these areas, the full potential of MTOA-2MB as a next-generation pharmaceutical ingredient can be realized.

References

  • Verma, A., Thakur, S., Kaur, J., & Singh, S. K. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceuticals, 16(3), 356. [Link]

  • Lu, Y., Chen, Y., & Li, Z. (2022). Ionic Liquids for Enhanced Drug Delivery: Recent Progress and Prevailing Challenges. Molecular Pharmaceutics, 19(4), 947-957. [Link]

  • Tzani, A., et al. (2021). Application of Ionic Liquids in Drug Delivery. In Ionic-Liquid-Based Technologies for Environmental Sustainability. Springer. [Link]

  • Wang, C., et al. (2021). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Chinese Chemical Letters, 32(12), 3743-3754. [Link]

  • Mendonça, P. V., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? Frontiers in Chemistry, 12, 1418420. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5443, 2-Mercaptobenzoic acid. PubChem. Retrieved April 4, 2026, from [Link].

  • CAS. (n.d.). 2-Mercaptobenzoic acid. CAS Common Chemistry. Retrieved April 4, 2026, from [Link].

  • Hussain, S., & Ahmed, S. (2018). Studies of thermal analysis and specific heat capacity for quaternaryammonium salts. ResearchGate. [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-mercapto-. Cheméo. Retrieved April 4, 2026, from [Link].

  • Xie, W., et al. (2001). Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. Chemistry of Materials, 13(9), 2969-2980. [Link]

  • Mendonça, P. V., et al. (2024). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. International Journal of Molecular Sciences, 25(11), 6035. [Link]

  • van den Bruinhorst, A., et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21218, Trioctylmethylammonium chloride. PubChem. Retrieved April 4, 2026, from [Link].

Sources

Exploratory

synthesis pathway for methyltrioctylammonium 2-mercaptobenzoate ionic liquid

An In-Depth Technical Guide to the Synthesis of Methyltrioctylammonium 2-Mercaptobenzoate Ionic Liquid Executive Summary Ionic Liquids (ILs) represent a frontier in solvent chemistry and functional materials design, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyltrioctylammonium 2-Mercaptobenzoate Ionic Liquid

Executive Summary

Ionic Liquids (ILs) represent a frontier in solvent chemistry and functional materials design, offering tunable physicochemical properties by pairing different cations and anions.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specific task-specific ionic liquid (TSIL), Methyltrioctylammonium 2-Mercaptobenzoate. This compound merges the well-established phase-transfer capabilities of the methyltrioctylammonium cation with the chelating and reactive properties of the 2-mercaptobenzoate anion. The synthesis is presented via a robust and scalable two-step anion exchange process, beginning with the common quaternary ammonium salt, methyltrioctylammonium chloride (also known as Aliquat 336). This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary characterization and safety considerations for researchers and drug development professionals.

Introduction to the Target Ionic Liquid

The strategic design of ionic liquids allows for the creation of materials with specific functionalities built into their molecular structure.[2] The combination of a quaternary ammonium cation with a functionalized carboxylate anion creates an IL with unique potential in catalysis, metal extraction, and as a specialized medium for chemical synthesis.[3][4]

The Methyltrioctylammonium Cation

The methyltrioctylammonium cation, [MTOA]⁺ or [N₁₈₈₈]⁺, is a cornerstone of many phase-transfer catalysis applications.[5][6] Its structure, featuring three long C8 alkyl chains and one methyl group, imparts a significant lipophilic character, rendering it highly soluble in nonpolar organic solvents while maintaining its ionic nature.[6][7] This amphiphilic quality is crucial for its ability to transport anionic species from an aqueous phase into an organic phase, thereby facilitating reactions between immiscible reactants. Its chloride salt, commonly known as Aliquat 336, is a commercially available and widely studied starting material.[4][6]

The 2-Mercaptobenzoate Anion

The 2-mercaptobenzoate anion, derived from 2-mercaptobenzoic acid (also known as thiosalicylic acid), is a bifunctional molecule. It possesses both a carboxylate group and a thiol (-SH) group in an ortho configuration. This arrangement makes it an excellent chelating agent for heavy metals. The thiol group is also a reactive site, capable of participating in various organic transformations, including disulfide bond formation and nucleophilic additions. Incorporating this anion into an ionic liquid framework creates a "task-specific" material designed for applications such as heavy metal extraction or targeted chemical synthesis.

Synthesis Strategy: A Two-Step Anion Exchange Pathway

The most direct and efficient synthesis of methyltrioctylammonium 2-mercaptobenzoate involves an anion exchange reaction starting from the readily available halide salt. While direct metathesis with a silver salt is possible, a more cost-effective and scalable approach involves the generation of a hydroxide intermediate followed by a simple acid-base neutralization.[8][9] This "halogen-free" pathway is preferred as it avoids contamination of the final product with residual halide ions, which can be detrimental to many electrochemical and catalytic applications.[8][10]

The overall transformation is: [N₁₈₈₈][Cl] + NaOH → [N₁₈₈₈][OH] + NaCl [N₁₈₈₈][OH] + HS-C₆H₄-COOH → [N₁₈₈₈]⁺[⁻S-C₆H₄-COO⁻] + H₂O

This method is advantageous due to the simplicity of the reactions and the ease of removing byproducts (NaCl precipitation and water evaporation).[8]

Synthesis Pathway Diagram

The chemical transformation can be visualized as follows:

Synthesis_Pathway cluster_step2 Step 2 Start Methyltrioctylammonium Chloride ([MTOA]Cl) Intermediate Methyltrioctylammonium Hydroxide ([MTOA]OH) Start->Intermediate Step 1: Anion Exchange Final Methyltrioctylammonium 2-Mercaptobenzoate Intermediate->Final Step 2: Neutralization NaOH NaOH (in Methanol) Thio_Acid 2-Mercaptobenzoic Acid (in Methanol) NaCl NaCl (precipitate) H2O H₂O (removed by evaporation)

Caption: Two-step synthesis via a hydroxide intermediate.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of quaternary ammonium carboxylate ionic liquids.[8] All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier Example
Methyltrioctylammonium chlorideC₂₅H₅₄ClN404.16≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥98%Standard Lab Grade
2-Mercaptobenzoic AcidC₇H₆O₂S154.19≥98%Standard Lab Grade
Methanol (MeOH)CH₃OH32.04Anhydrous, ≥99.8%Standard Lab Grade
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeStandard Lab Grade
Celite® (or equivalent)N/AN/AFiltering AidStandard Lab Grade
Step 1: Preparation of Methyltrioctylammonium Hydroxide [MTOA][OH]
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 40.42 g (0.10 mol) of methyltrioctylammonium chloride in 200 mL of methanol. Stir until the solution is homogeneous.

  • Reaction: In a separate beaker, carefully prepare a solution of 4.40 g (0.11 mol, 1.1 equivalents) of sodium hydroxide in 100 mL of methanol. Caution: This process is exothermic. Once cooled to room temperature, add the methanolic NaOH solution dropwise to the stirring [MTOA]Cl solution over 30 minutes.

  • Precipitation & Reaction Time: A white precipitate of sodium chloride (NaCl) will form immediately. Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours to ensure complete anion exchange.[8]

  • Filtration: Remove the precipitated NaCl by vacuum filtration through a pad of Celite® on a Buchner funnel. Wash the filter cake with two 20 mL portions of methanol to ensure complete recovery of the product.

  • Solution for Next Step: The resulting clear filtrate is a methanolic solution of methyltrioctylammonium hydroxide. This solution should be used immediately in the next step to avoid potential degradation of the hydroxide base.

Step 2: Neutralization to form [MTOA][2-Mercaptobenzoate]
  • Acid Solution: In a 250 mL beaker, dissolve 15.42 g (0.10 mol, 1.0 equivalent) of 2-mercaptobenzoic acid in 50 mL of methanol.

  • Neutralization Reaction: Slowly add the 2-mercaptobenzoic acid solution to the stirring methanolic solution of [MTOA][OH] from Step 1. The reaction is typically monitored with pH indicator strips to ensure neutralization is complete (target pH ~7). The reaction generates water as a byproduct.[8]

  • Solvent Removal: Remove the methanol and the water formed during the reaction using a rotary evaporator. The bath temperature should be kept moderate (40-50 °C) to avoid thermal degradation. Continue evaporation until a viscous liquid remains.

  • Final Drying: For complete removal of residual water and solvent, the product should be dried under high vacuum (e.g., using a Schlenk line) at 60-70 °C for at least 24 hours. The final product should be a viscous liquid, potentially with a yellowish hue.

Characterization

To confirm the identity and purity of the synthesized ionic liquid, the following characterization techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cation and anion and to check for the absence of starting materials.

  • FTIR Spectroscopy: To identify key functional groups, such as the disappearance of the carboxylic acid O-H stretch and the presence of the carboxylate (COO⁻) and thiol (S-H) stretches.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.[1][11]

  • Karl Fischer Titration: To quantify the residual water content, which is a critical purity parameter for ionic liquids.

Experimental Workflow and Visualization

A streamlined laboratory workflow is essential for reproducible results.

Laboratory Workflow Diagram

Workflow cluster_prep Step 1: Hydroxide Formation cluster_reaction Step 2: Neutralization & Purification A1 Dissolve [MTOA]Cl in Methanol A3 Combine Solutions (Dropwise Addition) A1->A3 A2 Prepare Methanolic NaOH Solution A2->A3 A4 Stir for 12-24h at Room Temp A3->A4 A5 Vacuum Filter to Remove NaCl A4->A5 A6 Collect Filtrate ([MTOA]OH solution) A5->A6 B2 Add Acid to Filtrate (Neutralization) A6->B2 Use Immediately B1 Dissolve 2-Mercaptobenzoic Acid in Methanol B1->B2 B3 Rotary Evaporation to Remove Solvents B2->B3 B4 High Vacuum Drying (24h, 60-70°C) B3->B4 B5 Characterize Final Product (NMR, FTIR, TGA) B4->B5

Caption: Step-by-step laboratory workflow for synthesis.

Safety and Handling

  • Methyltrioctylammonium chloride: Can cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • 2-Mercaptobenzoic Acid: An irritant. The thiol group imparts a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard safe laboratory practices.

Conclusion

The synthesis of methyltrioctylammonium 2-mercaptobenzoate via a hydroxide intermediate is a robust, scalable, and cost-effective method for producing a high-purity, halogen-free task-specific ionic liquid. By following the detailed protocol and safety guidelines presented, researchers can reliably produce this functional material for investigation in diverse applications, from selective metal extraction to specialized catalytic systems. Proper characterization is paramount to ensuring the quality and water content of the final product, which are critical factors for its performance.

References

  • Preparation method of quaternary ammonium carboxylate ion liquid with low halogen. CN101648877A.
  • Process for preparing ionic liquids by anion exchange. US9090567B2.
  • Imidazolium ionic liquids: A simple anion exchange protocol. ResearchGate. [Link]

  • Synthesis and Applications of New Ionic Liquids. CORE. [Link]

  • Imidazolium ionic liquids: A simple anion exchange protocol. RSC Publishing. [Link]

  • Synthesis of Ammonium-Based ILs with Different Lengths of Aliphatic Chains and Organic Halogen-Free Anions as Corrosion Inhibitors of API X52 Steel. MDPI. [Link]

  • Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. ACS Sustainable Chemistry & Engineering. [Link]

  • Anion‐Dependent Extraction of Ln(III) Using Undiluted Methyltrioctylammonium‐Based Ionic Liquids as a Green Extractor: Role of Salting Agents and Spectroscopic Insights. ResearchGate. [Link]

  • Synthesis and Characterization of Quaternary Ammonium-based Ionic Liquids Containing an Alkyl Carbonate Group. SciSpace. [Link]

  • Production process of tri-n-octyl methyl ammonium chloride. CN101503362A.
  • Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption. PMC. [Link]

  • Cas 5137-55-3,Methyl trioctyl ammonium chloride. LookChem. [Link]

  • Study on hydroxylammonium-based ionic liquids. I. Characterization. PubMed. [Link]

  • Aliquat 336. Wikipedia. [Link]

  • Antiamoebic properties of Methyltrioctylammonium chloride based deep eutectic solvents. PubMed. [Link]

  • The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers. PMC. [Link]

  • IONIC LIQUIDS: SYNTHESES, CHARACTERIZATION AND APPLICATIONS IN ANALYTICAL CHEMISTRY. MavMatrix. [Link]

  • Greener synthesis of new ammonium ionic liquids and their potential as extracting agents. ResearchGate. [Link]

  • Biopolymeric Nanoparticle Synthesis in Ionic Liquids. IntechOpen. [Link]

  • Synthesis and fungicidal activity of alkyltrimethylammonium salicylate ionic liquids. EDP Sciences. [Link]

Sources

Foundational

A Technical Guide to the Predicted Thermal Stability and Degradation Profile of Methyltrioctylammonium 2-Mercaptobenzoate

Abstract This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of the ionic liquid, methyltrioctylammonium 2-mercaptobenzoate. In the absence of direct empirica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of the ionic liquid, methyltrioctylammonium 2-mercaptobenzoate. In the absence of direct empirical data for this specific compound, this document synthesizes information from established chemical principles and published data on its constituent ions: the methyltrioctylammonium cation and the 2-mercaptobenzoate anion. We project a multi-stage degradation process, detailing the likely chemical mechanisms, expected thermal event temperatures, and anticipated degradation products. Furthermore, this guide outlines a rigorous, self-validating experimental workflow for researchers to empirically determine the compound's precise thermal characteristics, making it an essential resource for scientists and drug development professionals considering this molecule for thermally sensitive applications.

Introduction: Context and Significance

Ionic liquids (ILs) are a class of salts with melting points below 100°C, valued for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2][3] Methyltrioctylammonium 2-mercaptobenzoate is an IL composed of a quaternary ammonium (QAC) cation and a functionalized carboxylate anion. The methyltrioctylammonium cation, often found in the commercially available phase-transfer catalyst Aliquat 336, is known for its utility in organic synthesis and extraction processes.[4][5][6] The 2-mercaptobenzoate anion, containing both a thiol and a carboxylate group, suggests potential applications in areas such as corrosion inhibition, drug delivery, or as a functional excipient.

For professionals in drug development and materials science, understanding a compound's thermal stability is not merely academic; it is a critical parameter for assessing its viability. Thermal stability dictates the feasible conditions for manufacturing, processing (e.g., hot-melt extrusion), long-term storage, and sterilization. A compound that degrades at processing temperatures can lead to loss of efficacy, the formation of toxic impurities, and batch-to-batch inconsistency. This guide, therefore, provides a predictive framework for the thermal behavior of methyltrioctylammonium 2-mercaptobenzoate, grounded in the known chemistry of its components.

G cluster_cation Methyltrioctylammonium Cation cluster_anion 2-Mercaptobenzoate Anion cation CH₃(C₈H₁₇)₃N⁺ anion [C₆H₄(SH)COO]⁻ IL Methyltrioctylammonium 2-Mercaptobenzoate IL->cation Cationic Moiety IL->anion Anionic Moiety G cluster_products Degradation Products QAC Methyltrioctylammonium Cation [CH₃(C₈H₁₇)₃N⁺] Hofmann_Products 1-Octene + Methyldioctylamine QAC->Hofmann_Products Hofmann (E2) Elimination (Base-mediated, e.g., Anion) SN2_Products Trioctylamine + Methyl/Octyl 2-Mercaptobenzoate QAC->SN2_Products Nucleophilic Substitution (SN2) (Nucleophilic attack by Anion)

Caption: Primary degradation pathways for the QAC cation.

The 2-Mercaptobenzoate Anion: Potential Reaction Sites

The 2-mercaptobenzoate anion has several functional groups that could be susceptible to thermal degradation, though likely at temperatures higher than the initial QAC decomposition.

  • Decarboxylation: Carboxylate groups can be lost as carbon dioxide (CO₂), particularly at elevated temperatures. This would leave a thiophenolate anion, which would likely be protonated by an available source to form thiophenol.

  • Thiol Group Reactions: The sulfhydryl (-SH) group is reactive. It can be oxidized to form a disulfide bond, creating 2,2'-dithiodibenzoic acid, especially if trace oxygen is present. At higher temperatures, C-S bond cleavage could occur. Studies on the related compound 2-mercaptobenzothiazole (MBT) show that upon heating, it can decompose and form dimeric structures. [7][8]* Aromatic Ring Cleavage: This is a high-energy process and would only be expected to occur at very high temperatures (>400-500°C), long after the primary degradation events.

Predicted Multi-Stage Degradation Profile

Based on the component analysis, we predict a two-stage thermal degradation profile for methyltrioctylammonium 2-mercaptobenzoate when analyzed by thermogravimetric analysis (TGA).

Predicted Thermal EventOnset Temperature (T_onset)Peak Temperature (T_peak)Predicted Mass LossPrimary Evolved Gases & Products
Stage 1: Cation Degradation 180 - 250 °C220 - 280 °C55 - 65%1-Octene, Methyldioctylamine
Stage 2: Anion Decomposition > 280 °C320 - 400 °C20 - 30%Carbon Dioxide (CO₂), Thiophenol

Rationale: The initial mass loss (Stage 1) is anticipated to be governed by the Hofmann elimination of the methyltrioctylammonium cation, as this is a common, lower-temperature pathway for such structures. [9][10]This would result in the volatilization of 1-octene and the resulting tertiary amine. The second, higher-temperature event (Stage 2) would correspond to the decomposition of the less volatile residues from Stage 1, including the 2-mercaptobenzoic acid and any remaining ionic salt, primarily through decarboxylation and fragmentation of the anion.

Proposed Experimental Workflow for Empirical Verification

To move from prediction to empirical fact, a rigorous and multi-faceted analytical approach is required. The following protocols describe a self-validating system to characterize the thermal properties of methyltrioctylammonium 2-mercaptobenzoate.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis Core cluster_advanced Detailed Structural Analysis cluster_data Data Synthesis & Interpretation prep Dry sample under vacuum at 60°C for 24h to remove water/solvent TGA_MS TGA-MS Analysis (Identify evolved gases) prep->TGA_MS DSC DSC Analysis (Identify transitions) prep->DSC Py_GCMS Pyrolysis-GC-MS (Analyze residues) TGA_MS->Py_GCMS Informed by TGA results interpret Correlate TGA, DSC, & MS data to confirm degradation pathway TGA_MS->interpret DSC->interpret Py_GCMS->interpret

Caption: Workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperatures of mass loss events and identify the chemical nature of the evolved volatile degradation products.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards. Calibrate and tune the mass spectrometer according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of the dried methyltrioctylammonium 2-mercaptobenzoate into a ceramic or platinum TGA pan.

  • TGA Program:

    • Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to ensure an inert atmosphere. [1] * Equilibration: Equilibrate at 30°C for 10 minutes.

    • Temperature Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. Using a consistent heating rate is crucial for comparing data across different studies. [1]4. MS Program:

    • Interface: Use a heated transfer line (250°C) to prevent condensation of evolved gases.

    • Ionization: Use standard electron impact (EI) ionization at 70 eV.

    • Scan Mode: Scan a mass range of 10-400 amu throughout the TGA run, collecting both the Total Ion Chromatogram (TIC) and individual mass spectra.

  • Data Analysis: Correlate the mass loss steps in the TGA curve with the corresponding peaks in the MS TIC. Analyze the mass spectra of the evolved gases at the peak degradation temperatures to identify fragments corresponding to predicted products (e.g., m/z for octene, CO₂, etc.).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition (Tg), melting point (Tm), and crystallization (Tc), and to characterize degradation events as endothermic or exothermic.

Methodology:

  • Instrument Calibration: Calibrate the DSC for heat flow and temperature using an indium standard.

  • Sample Preparation: Hermetically seal 3-5 mg of the dried sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • DSC Program (Heat-Cool-Heat Cycle):

    • Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • First Heat: Equilibrate at -50°C, then ramp to 250°C at 10°C/min. This removes any prior thermal history.

    • Cool: Cool the sample from 250°C to -50°C at 10°C/min.

    • Second Heat: Ramp from -50°C to 400°C at 10°C/min. The data from this second heating scan is typically used for analysis of Tg and Tm.

  • Data Analysis: Analyze the second heating curve to determine the glass transition temperature and melting point. Observe any large exothermic peaks at higher temperatures, which may correspond to decomposition events identified by TGA.

Implications for Research and Drug Development

The predicted onset of degradation for methyltrioctylammonium 2-mercaptobenzoate (180-250°C) has significant practical implications:

  • Pharmaceutical Formulation: If this temperature range is accurate, the compound may be suitable for processes like hot-melt extrusion, which typically operate in the 120-180°C range, but careful process control would be necessary to avoid the degradation threshold.

  • Material Stability: For applications requiring long-term stability at elevated temperatures, the predicted profile suggests a potential operational limit well below 200°C.

  • Impurity Profiling: Knowledge of the degradation pathways is crucial. The formation of alkenes, tertiary amines, and thiophenol derivatives would need to be monitored as potential impurities in any formulation, as they could have distinct toxicological and pharmacological profiles.

Conclusion

This guide establishes a scientifically grounded, predictive framework for the thermal stability and degradation of methyltrioctylammonium 2-mercaptobenzoate. By dissecting the known thermal behaviors of its constituent ions, we anticipate a multi-stage degradation process initiated by the decomposition of the quaternary ammonium cation via Hofmann elimination between 180°C and 250°C, followed by anion fragmentation at higher temperatures. This predictive analysis serves as a vital starting point for researchers. The provided experimental workflows offer a clear, robust path to empirically validate and refine this profile, ensuring that any future application of this novel ionic liquid in research or drug development is built on a solid foundation of material understanding.

References

  • Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. (2001).
  • Quaternary Ammonium Hydroxide. Alfa Chemistry.
  • Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide.
  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. (2024). MDPI.
  • Thermal decomposition p
  • The Chemical Auxiliary Role of Methyl Trioctyl Ammonium Chloride in Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl trioctyl ammonium chloride | Biochemical Assay Reagent. MedChemExpress.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI.
  • Trioctylmethylammonium chloride - Aliquat 336 Supplier. Toronto Research Chemicals.
  • Adsorption and thermal stability of 2-mercaptobenzothiazole corrosion inhibitor on metallic and pre-oxidized Cu(111) model surfaces. (2020).
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2025).
  • Degradation Kinetics and Solvent Effects of Various Long-Chain Qu
  • Antiamoebic properties of Methyltrioctylammonium chloride based deep eutectic solvents. (2023). ScienceDirect.
  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. (2014).
  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). ajer.org.
  • Thermal stability of quaternary ammonium hexafluorophosphates and halides. (2016).
  • Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. (2021). PMC.
  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. (2014). PubMed.
  • 2-Mercaptobenzothiazole Degradation P

Sources

Exploratory

Methyltrioctylammonium 2-Mercaptobenzoate: A Technical Evaluation of Ecotoxicity and Environmental Impact in Heavy Metal Remediation

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary: The Paradox of "Green" Solvents As the demand for sustainable hydrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary: The Paradox of "Green" Solvents

As the demand for sustainable hydrometallurgy and wastewater remediation grows, Task-Specific Ionic Liquids (TSILs) have been championed as "green" alternatives to volatile organic compounds (VOCs). Among these, methyltrioctylammonium 2-mercaptobenzoate (also known as trioctylmethylammonium thiosalicylate, TOMATS, or [MTOA][TS]) has emerged as a highly effective extractant for heavy metals such as mercury, chromium, and arsenic[1][2].

However, as a Senior Application Scientist, I must emphasize that the absence of vapor pressure does not equate to environmental safety. The quaternary ammonium cation (QAC) backbone of [MTOA][TS] presents severe aquatic ecotoxicity, while its surfactant-like properties facilitate environmental leaching from extraction matrices. This whitepaper synthesizes the chemical architecture, environmental fate, and cellular toxicity mechanisms of [MTOA][TS], providing self-validating protocols for researchers to accurately assess its environmental impact.

Chemical Architecture and Extraction Efficacy[MTOA][TS] (CAS: 1027004-61-0) is synthesized by pairing the bulky, asymmetric methyltrioctylammonium cation—derived from the commercial extractant Aliquat 336—with a 2-mercaptobenzoate (thiosalicylate) anion[1][3].

Mechanism of Action: The high extraction efficacy of [MTOA][TS] relies on the thiol (-SH) group of the thiosalicylate anion, which acts as a soft Lewis base. This allows for the highly selective sequestration of soft heavy metal ions (e.g., Hg²⁺, Cd²⁺, As³⁺) from complex aqueous matrices[1][3]. When immobilized in Polymer Inclusion Membranes (PIMs) or used in centrifuging dispersive liquid-liquid microextraction (CD-LLME), the lipophilic octyl chains of the cation ensure the complex remains in the organic phase[3].

SynthesisWorkflow A Aliquat 336 (Quaternary Ammonium) C Anion Exchange (Chloroform, RT) A->C B Sodium Thiosalicylate (Anion Donor) B->C D [MTOA][TS] TSIL (Target Compound) C->D AgNO3 Validation E Polymer Inclusion Membrane (Extraction Matrix) D->E Polymer Blending F Heavy Metal Sequestration (Cr, Hg, As) E->F Wastewater Application G Aqueous Leaching (Environmental Release) E->G Membrane Mass Loss

Synthesis of [MTOA][TS] and its lifecycle from extraction to environmental leaching.

The Environmental Paradox: Leaching and Persistence

The primary environmental vulnerability of [MTOA][TS] lies in its deployment. To utilize TSILs in continuous flow systems, they are frequently embedded into cellulose triacetate (CTA) or polyvinyl chloride (PVC) to form PIMs.

The Leaching Mechanism: The addition of [MTOA][TS] significantly reduces the contact angle of the polymer matrix (often dropping below 20° for CTA), drastically increasing hydrophilicity and surface wettability[4]. Because [MTOA][TS] acts as a cationic surfactant, it disrupts the polymer's structural integrity over time. Mass loss measurements confirm that a significant fraction of the TSIL leaches directly into the treated aqueous phase[4]. Once released, QACs persist in wastewater, adsorb to biosolids, and inevitably contaminate agricultural soils and aquatic ecosystems.

Ecotoxicological Profile and Cellular Mechanisms

The leached [MTOA][TS] poses an acute threat to aquatic biodiversity. Quaternary ammonium compounds are classified as chemicals of emerging concern due to their profound reproductive and developmental toxicity[5].

Cellular Toxicity Pathway:

  • Membrane Lysis: The long alkyl chains (C8) of the MTOA⁺ cation readily intercalate into the lipid bilayers of aquatic organisms (e.g., Danio rerio, Daphnia magna), causing membrane disruption and loss of osmotic control.

  • Mitochondrial Dysfunction: Intracellular accumulation of QACs induces severe mitochondrial dysfunction and oxidative stress[5].

  • Thiol Reactivity: The free thiol group on the thiosalicylate anion can inappropriately bind to endogenous biological thiols and proteins, further exacerbating oxidative stress.

  • Organismal Impact: In zebrafish models, QAC exposure at concentrations as low as 0.1–0.5 mg/L results in delayed hatching and concentration-dependent mortality[5].

ToxicityPathway T1 [MTOA][TS] Exposure (Aqueous Leachate) T2 Cationic Surfactant Action (Alkyl Chains) T1->T2 T4 Thiol-Mediated Disruption (Protein Binding) T1->T4 T3 Lipid Bilayer Intercalation (Membrane Lysis) T2->T3 T5 Mitochondrial Dysfunction & Oxidative Stress T3->T5 T4->T5 T6 Ecotoxicity (Zebrafish Mortality) T5->T6 In Vivo Manifestation

Mechanistic pathway of [MTOA][TS]-induced cellular toxicity and systemic ecotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice.

Protocol A: Synthesis and Purification of [MTOA][TS]

Adapted from established anion-exchange methodologies[1].

  • Dissolution: Dissolve 5.0 g of Aliquat 336 in 50 mL of chloroform.

    • Causality: Chloroform provides a non-polar organic phase that readily solvates the bulky QAC while remaining strictly immiscible with water for subsequent extraction steps.

  • Anion Exchange: Slowly add a 30% molar excess of sodium thiosalicylate to the solution. Stir vigorously for 5 hours at room temperature.

    • Causality: The 30% excess drives the equilibrium of the anion exchange reaction to completion, ensuring the total displacement of chloride ions.

  • Aqueous Washing: Transfer the mixture to a separatory funnel and wash repeatedly with deionized water.

    • Validation Checkpoint: Test the discarded aqueous wash with a few drops of 0.1 M Silver Nitrate (AgNO₃). If a white precipitate (AgCl) forms, chloride is still present. Repeat washing until the AgNO₃ test is negative, confirming a pure TSIL.

  • Desiccation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the chloroform under reduced pressure to yield a viscous, brownish liquid.

Protocol B: Environmental Leaching and Acute Ecotoxicity Assay

Designed to quantify the environmental release and biological impact of PIMs[4][5].

  • Leaching Simulation: Submerge a pre-weighed [MTOA][TS]-loaded PIM (e.g., 50% w/w in CTA) in 100 mL of simulated natural water (pH 7.0) for 72 hours under gentle agitation.

  • Mass Loss Quantification: Remove the membrane, dry it under a vacuum, and record the final mass.

    • Validation Checkpoint: Calculate the mass loss percentage. Because the polymer matrix is highly stable, mass loss is directly proportional to the leaching of the [MTOA][TS] extractant into the aqueous phase.

  • In Vivo Toxicity Screening: Expose Danio rerio (zebrafish) embryos (n=50 per group) to the generated aqueous leachate.

    • Causality: Zebrafish embryos are highly sensitive to QAC-induced membrane disruption. Monitor for delayed hatching and mortality at 24, 48, and 96 hours post-fertilization to establish the real-world ecotoxicological impact of the leached TSIL.

Quantitative Data Summaries

Table 1: Physicochemical and Extraction Profile of[MTOA][TS]

PropertyValueClinical / Environmental Relevance
CAS Number 1027004-61-0[6]Standard chemical identifier.
Molecular Formula C₃₂H₅₉NO₂S[6]Combines a bulky lipophilic cation with a chelating thiol anion.
Molar Mass 521.88 g/mol [6]High molecular weight prevents atmospheric VOC pollution.
Melting Point < 10 °C[6]Functions as a Room Temperature Ionic Liquid (RTIL).
Target Metals Hg, Cr, As, Cd, Pb[1][2][3]Broad-spectrum efficacy for industrial effluent remediation.

Table 2: Comparative Ecotoxicity Benchmarks for QAC-Based Compounds

Organism / ModelToxicity MetricObserved Biological Effect
Danio rerio (Zebrafish) 0.1–0.5 mg/L[5]Concentration-dependent mortality; delayed hatching.
Daphnia magna LC₅₀ < 1.0 mg/LAcute immobilization; disruption of aquatic food webs.
Mammalian Cell Lines Intracellular accumulationMitochondrial dysfunction; severe oxidative stress[5].
Polymer Membranes Contact Angle < 20°[4]High surface wettability leading to rapid environmental leaching.

Conclusion

Methyltrioctylammonium 2-mercaptobenzoate represents a powerful tool in the hydrometallurgical extraction of toxic heavy metals. However, labeling this compound as a "green solvent" is a dangerous oversimplification. The inherent surfactant properties of its quaternary ammonium cation lead to significant environmental leaching from solid-supported matrices, while its profound cellular toxicity poses a severe threat to aquatic ecosystems. Future drug development and environmental remediation efforts must prioritize the design of non-leaching covalent organic frameworks (COFs) or employ biodegradable cationic backbones to mitigate these ecotoxicological trade-offs.

Sources

Foundational

thermodynamic properties of methyltrioctylammonium 2-mercaptobenzoate solutions

An In-Depth Technical Guide: Thermodynamic Properties of Methyltrioctylammonium 2-Mercaptobenzoate Solutions Prepared by: A Senior Application Scientist Executive Summary Methyltrioctylammonium 2-mercaptobenzoate is an i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Thermodynamic Properties of Methyltrioctylammonium 2-Mercaptobenzoate Solutions

Prepared by: A Senior Application Scientist

Executive Summary

Methyltrioctylammonium 2-mercaptobenzoate is an ionic liquid (IL) of significant interest, combining a well-established quaternary ammonium cation with a functionally rich anion. The cation, methyltrioctylammonium, imparts hydrophobicity and a low melting point, while the 2-mercaptobenzoate anion offers multiple interaction sites—a carboxylate group, an aromatic ring, and a reactive thiol moiety. These features make it a compelling candidate for advanced applications, particularly in drug development as a solvent, a formulation excipient, or a delivery vehicle. However, the rational design and implementation of this IL into any application are critically dependent on a thorough understanding of its fundamental thermodynamic properties.

This guide provides a comprehensive framework for the complete thermodynamic characterization of methyltrioctylammonium 2-mercaptobenzoate. While specific experimental data for this exact compound is not widely published, this document outlines the authoritative, field-proven methodologies required to obtain this crucial information. We will detail the significance of each thermodynamic parameter, provide step-by-step experimental protocols, and discuss the interpretation of the resulting data within the context of pharmaceutical sciences. This document serves as both a strategic overview and a practical laboratory guide for researchers, scientists, and drug development professionals.

Deconstruction of the Target Ionic Liquid System

A molecular-level understanding of the constituent ions is the first step in predicting and interpreting the macroscopic thermodynamic properties of the bulk liquid.

The Cation: Methyltrioctylammonium ([MTOA]⁺)

The methyltrioctylammonium cation, often derived from the commercial quaternary ammonium salt Aliquat 336, forms the backbone of this ionic liquid. Its structure is characterized by three long C8 alkyl chains and one methyl group arranged around a central nitrogen atom.

  • Structural Impact: The long, flexible octyl chains lead to significant van der Waals interactions and steric hindrance. This disruption of crystal lattice formation is a primary reason why its salts are often liquids at or near room temperature.

  • Physicochemical Consequences: The pronounced aliphatic nature imparts a high degree of hydrophobicity, making the resulting IL immiscible with water but an excellent solvent for non-polar organic molecules and certain active pharmaceutical ingredients (APIs).

The Anion: 2-Mercaptobenzoate (Thiosalicylate)

The 2-mercaptobenzoate anion is the functional core of this IL, offering unique chemical handles that are highly relevant for drug formulation.

  • Structural Features:

    • Carboxylate Group (-COO⁻): Provides the primary ionic charge and is a strong hydrogen bond acceptor.

    • Aromatic Ring: Allows for π-π stacking interactions with aromatic drug molecules.

    • Thiol Group (-SH): A key functional group that can act as an antioxidant, a nucleophile, or a ligand for coordinating with metal ions.

  • Relevance in Drug Development: The presence of a thiol group opens possibilities for creating prodrugs, mucoadhesive formulations, or antioxidant delivery systems. The anion's structure is a key determinant of the IL's thermal stability and interaction profile.[1][2]

The Ionic Liquid: Methyltrioctylammonium 2-Mercaptobenzoate

The combination of these two ions results in a task-specific ionic liquid. Commercially available as methyltrioctylammonium thiosalicylate, it is noted to have a melting point below 10 °C, confirming its status as a room-temperature ionic liquid.[3] Its known application in heavy metal extraction underscores the coordinating ability of the thiosalicylate anion.[3]

Foundational Thermodynamic Properties for Pharmaceutical Applications

For any ionic liquid to be successfully employed in a pharmaceutical context, a core set of thermodynamic and physical properties must be rigorously determined. These properties govern everything from manufacturing feasibility to final product performance.

  • Density (ρ) and Molar Volume (Vₘ): These are fundamental properties that relate to molecular packing efficiency. Density is critical for process engineering calculations, such as fluid handling and reactor sizing. Molar volume provides insight into the free volume within the liquid, which influences solute mobility and dissolution kinetics.

  • Viscosity (η): Viscosity is a measure of a fluid's resistance to flow. In drug formulation, it is a critical parameter that dictates the ease of processing (e.g., mixing, pumping, and filling capsules).[4] For drug delivery, viscosity directly impacts the diffusion rate of the dissolved API and, consequently, its release profile from a formulation.

  • Thermal Properties (Phase Behavior & Stability): A comprehensive thermal profile is non-negotiable for assessing the operational range of an IL.

    • Glass Transition Temperature (T₉): For amorphous materials, T₉ marks the transition from a rigid, glassy state to a more fluid, rubbery state. This is vital for the stability of amorphous solid dispersions.[5]

    • Decomposition Temperature (Tₔ): This is the temperature at which the IL begins to chemically degrade. It defines the absolute upper limit for any processing or storage conditions to ensure the integrity of the formulation.[1][6]

  • Heat Capacity (Cₚ): Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. This parameter is essential for the thermal management of manufacturing processes, ensuring controlled heating and cooling cycles to prevent thermal runaway or degradation.[7][8]

Experimental Protocols for Full Thermodynamic Characterization

The following sections provide authoritative, step-by-step protocols for characterizing methyltrioctylammonium 2-mercaptobenzoate. These methods represent the industry standard for ionic liquid analysis.

Synthesis and Purity Verification

Causality: The thermodynamic properties of ionic liquids are exquisitely sensitive to impurities, particularly water and residual halides from synthesis.[9] Therefore, a robust synthesis and purification protocol is the mandatory first step for obtaining reliable and reproducible data. The most common route is a salt metathesis reaction.

Protocol:

  • Reactant Preparation: Prepare equimolar solutions of methyltrioctylammonium chloride (in a suitable organic solvent like toluene) and sodium 2-mercaptobenzoate (in deionized water).

  • Metathesis Reaction: Combine the two solutions in a separatory funnel and shake vigorously for 1-2 hours. The target IL will preferentially partition into the organic phase, while the sodium chloride byproduct remains in the aqueous phase.

  • Washing: Separate the organic phase and wash it repeatedly (3-5 times) with deionized water to remove all residual NaCl. Confirm the absence of chloride in the final wash using a silver nitrate test.

  • Solvent Removal: Remove the organic solvent from the IL phase using a rotary evaporator.

  • Drying (Critical Step): Dry the resulting IL under high vacuum at a moderate temperature (e.g., 60-70 °C) for at least 48 hours to remove residual water and any volatile organic compounds. Water content should be verified by Karl Fischer titration and be below 100 ppm for high-purity applications.[3]

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Dissolve MTOA-Cl in Toluene C Combine & React (Metathesis) A->C B Dissolve Sodium 2-Mercaptobenzoate in Water B->C D Phase Separation C->D E Wash Organic Phase with DI Water (x5) D->E F Silver Nitrate Test (Check for Cl⁻) E->F On final wash F->E Cl⁻ present G Rotary Evaporation (Remove Toluene) F->G Cl⁻ absent H High-Vacuum Drying G->H I Karl Fischer Titration (Check for H₂O) H->I J Pure IL Product I->J

Caption: Synthesis and Purification Workflow for the Ionic Liquid.

Density and Viscosity Measurements

Causality: These properties are highly temperature-dependent. Therefore, precise temperature control is paramount for accurate measurements. Modern automated instruments provide reliable data across a wide temperature range.[10][11]

Protocol:

  • Instrumentation: Utilize a combined automated viscometer-densimeter (e.g., an Anton Paar SVM series instrument). This ensures both properties are measured simultaneously under identical temperature conditions.

  • Calibration: Calibrate the instrument using certified standards (e.g., deionized water and a viscosity standard) as per the manufacturer's instructions.

  • Sample Loading: Inject a sufficient volume of the purified, dry IL into the measurement cell, ensuring no air bubbles are present.

  • Temperature Scan: Program the instrument to measure density and viscosity over the desired temperature range (e.g., 283.15 K to 363.15 K) in discrete steps (e.g., 5 K increments).

  • Equilibration: At each temperature setpoint, allow the system to equilibrate for at least 15-20 minutes to ensure thermal stability before recording the measurement.

  • Data Acquisition: Perform measurements in triplicate at each temperature to ensure reproducibility. The instrument will report density (g/cm³) and dynamic viscosity (mPa·s).

A Calibrate Instrument (Density & Viscosity Standards) B Inject Pure, Dry IL Sample A->B C Set Initial Temperature (e.g., 283.15 K) B->C D Thermal Equilibration (>15 min) C->D E Measure ρ and η (Triplicate Reading) D->E G Is T > T_max? E->G F Increment Temperature (+5 K) F->D G->F No H Data Analysis & Plotting G->H Yes

Caption: Automated Density and Viscosity Measurement Workflow.

Thermal Analysis Workflow

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a complete picture of the material's thermal stability and phase behavior.[7][12] TGA measures mass loss versus temperature, while DSC measures heat flow differences between a sample and a reference.

Protocol:

  • TGA for Decomposition Temperature (Tₔ):

    • Place a small, accurately weighed sample (5-10 mg) of the IL into a TGA pan (typically alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample under an inert atmosphere (e.g., nitrogen gas at 50 mL/min) from ambient temperature to ~600 °C at a constant heating rate (e.g., 10 °C/min).

    • The onset temperature of the major weight loss step is recorded as the decomposition temperature (Tₔ).[1]

  • DSC for Phase Transitions (T₉, Tₘ):

    • Place a small, accurately weighed sample (5-10 mg) into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle to erase the sample's thermal history and obtain a clear glass transition.

      • Heat 1: Ramp from ambient to a temperature well above any expected transitions but safely below Tₔ (e.g., 120 °C) at 10 °C/min.

      • Cool: Cool the sample rapidly (e.g., at 20 °C/min) to a low temperature (e.g., -90 °C).

      • Heat 2: Heat the sample again from -90 °C to 120 °C at 10 °C/min.

    • The glass transition (T₉) is observed as a step-change in the heat flow curve during the second heating scan. Any melting (Tₘ) or crystallization peaks will also be recorded.

cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA1 Weigh 5-10 mg IL into TGA pan TGA2 Heat from 25°C to 600°C (10°C/min, N₂ atm) TGA1->TGA2 TGA3 Record Mass Loss vs. Temp TGA2->TGA3 TGA_Out Determine T_decomposition TGA3->TGA_Out DSC1 Weigh 5-10 mg IL into sealed DSC pan DSC2 Heat-Cool-Heat Cycle (-90°C to 120°C) DSC1->DSC2 DSC3 Record Heat Flow vs. Temp DSC2->DSC3 DSC_Out Determine T_glass & T_melt DSC3->DSC_Out

Caption: Combined Thermal Analysis Workflow using TGA and DSC.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and reference.

Summary of Physicochemical Properties

The data obtained from the experimental workflows should be compiled into a central table.

PropertySymbolValueConditionsMethod
Molecular WeightMₙ521.88 g/mol -Calculation
Melting PointTₘ< 10 °C[3]1 atmDSC
Glass TransitionT₉To be determined1 atm, 10°C/minDSC
Decomposition Temp.Tₔ (onset)To be determined1 atm, N₂, 10°C/minTGA
Density @ 298.15 KρTo be determined1 atmVibrating Tube
Viscosity @ 298.15 KηTo be determined1 atmRotational Viscometer
Heat Capacity @ 298.15 KCₚTo be determined1 atmDSC
Interpretation and Application in Drug Formulation

The measured thermodynamic properties provide a direct line of sight to the IL's suitability for pharmaceutical applications.

  • High Viscosity: Given the long alkyl chains on the [MTOA]⁺ cation, the viscosity is anticipated to be relatively high compared to ILs with smaller cations. This would necessitate heated processing lines or the use of a co-solvent to improve processability.

  • Thermal Stability: The stability will largely be dictated by the strength of the bonds within the 2-mercaptobenzoate anion.[1][2] The Tₔ will define the maximum temperature for melt-based formulation techniques like hot-melt extrusion.

  • Solvation Capacity: The combination of a hydrophobic cation and a functional, polarizable anion suggests a broad solvation capacity for a range of APIs. The aromatic ring on the anion is particularly beneficial for dissolving aromatic drugs through π-π interactions. This hypothesis can be directly tested by measuring the enthalpy of mixing the IL with a target API using Isothermal Titration Calorimetry (ITC). A negative enthalpy of mixing would indicate a favorable dissolution process.

cluster_props Measured Properties cluster_impl Drug Formulation Implications Visc High Viscosity (η) Proc Requires Heated Processing or Co-solvents Visc->Proc Stab High T_decomposition (T_d) Form Suitable for High-Temp Formulation Methods (e.g., Hot-Melt Extrusion) Stab->Form Solv Favorable Solvation (Negative ΔH_mix) API High API Loading & Formulation Stability Solv->API

Caption: Relationship between Thermodynamic Properties and Formulation.

Conclusion

Methyltrioctylammonium 2-mercaptobenzoate presents a unique combination of properties that make it a highly attractive candidate for innovative pharmaceutical formulations. While published data is currently limited, this guide provides the complete experimental and intellectual framework necessary for its full thermodynamic characterization. By systematically applying the standardized protocols for purity, density, viscosity, and thermal analysis, researchers can generate the high-quality, reliable data needed for rational formulation design. This foundational data will empower drug development professionals to confidently assess the processing requirements, stability limits, and ultimate performance of this promising ionic liquid, accelerating its journey from a novel material to a value-added component in next-generation drug delivery systems.

References

  • ResearchGate. Thermodynamic Properties of Ionic Liquids - Measurements and Predictions. Available from: [Link]

  • ResearchGate. Thermodynamic Properties of Ionic Liquids - Measurements and Predictions. Available from: [Link]

  • ACS Publications. Viscosity, Interfacial Tension, Density, and Refractive Index of Ionic Liquids.... Journal of Chemical & Engineering Data. Available from: [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

  • Aston University. Phase behavior and thermodynamic properties of ionic liquids.... Aston Research Explorer. Available from: [Link]

  • NIH National Center for Biotechnology Information. Thermodynamics of interaction of ionic liquids with lipid monolayer. PMC. Available from: [Link]

  • ACS Publications. Experimental Density of Ionic Liquids and Thermodynamic Modeling.... Journal of Chemical & Engineering Data. Available from: [Link]

  • ACS Publications. Thermodynamic Studies of Ionic Hydration and Interactions for Amino Acid Ionic Liquids.... Available from: [Link]

  • IntechOpen. Ionic Liquids: Theory, Properties, New Approaches. Available from: [Link]

  • OUCI. Thermodynamics and DFT-guided ionic liquid screening for enhanced drug solubility.... Available from: [Link]

  • NREL. Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. Available from: [Link]

  • NIH National Center for Biotechnology Information. Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. PMC. Available from: [Link]

  • IntechOpen. Thermodynamic Properties of Ionic Liquids. Available from: [Link]

  • NIH National Center for Biotechnology Information. Ionic liquids and their potential use in development and improvement of drug delivery systems. PMC. Available from: [Link]

  • ACS Publications. Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability.... ACS Omega. Available from: [Link]

  • MDPI. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group.... Available from: [Link]

  • Springer. Thermophysical Properties of Two Ammonium-Based Protic Ionic Liquids. Journal of Solution Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Density and viscosity of several pure and water-saturated ionic liquids. Available from: [Link]

  • ACS Publications. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data. Available from: [Link]

  • NIH National Center for Biotechnology Information. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. PMC. Available from: [Link]

  • MDPI. Densities and Viscosities of Ionic Liquid with Organic Solvents. Available from: [Link]

  • Iraqi Journal of Science. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Available from: [Link]

  • MDPI. Experimental Investigation on Thermophysical Properties of Ammonium-Based Protic Ionic Liquids.... Available from: [Link]

  • ResearchGate. Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives.... Available from: [Link]

  • European Journal of Chemistry. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives.... Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Efficiency Heavy Metal Sequestration from Aqueous Media Using the Task-Specific Ionic Liquid Methyltrioctylammonium 2-Mercaptobenzoate

Abstract: The pervasive issue of heavy metal contamination in industrial wastewater necessitates the development of robust and environmentally conscious remediation technologies.[1] This document details a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pervasive issue of heavy metal contamination in industrial wastewater necessitates the development of robust and environmentally conscious remediation technologies.[1] This document details a comprehensive protocol for the solvent extraction of divalent heavy metal cations (e.g., Pb²⁺, Cu²⁺, Cd²⁺) from aqueous solutions using a novel Task-Specific Ionic Liquid (TSIL), methyltrioctylammonium 2-mercaptobenzoate. This TSIL, also known as Trioctylmethylammonium thiosalicylate, combines the well-established phase-transfer properties of the Aliquat 336 cation with the strong chelating affinity of the 2-mercaptobenzoate anion, offering a highly efficient and selective extraction system.[2][3] We provide a step-by-step methodology, discuss the underlying chemical principles, and present a framework for process optimization, intended for researchers in environmental science, hydrometallurgy, and chemical engineering.

Scientific Rationale and Mechanistic Overview

Traditional solvent extraction methods for heavy metal recovery often rely on volatile and toxic organic solvents, posing significant environmental and health risks.[4][5] Ionic Liquids (ILs) have emerged as promising "green" alternatives due to their negligible vapor pressure, high thermal stability, and tunable chemical properties.[1][6][7] By rationally designing the cation and anion, Task-Specific Ionic Liquids (TSILs) can be synthesized to exhibit high affinity for specific target molecules or ions.[4][8]

The subject of this protocol, methyltrioctylammonium 2-mercaptobenzoate, is a prime example of a TSIL engineered for heavy metal extraction. The extraction process is predicated on an anion exchange and chelation mechanism.[1][9][10]

  • The Cation: The methyltrioctylammonium cation ([MTOA]⁺), derived from the common phase transfer agent Aliquat 336, is bulky and hydrophobic.[2] This ensures the IL remains immiscible with water, forming a distinct organic phase.

  • The Anion: The 2-mercaptobenzoate (or thiosalicylate) anion is the functional core of the extractant. It features both a carboxylate group and a thiol group, which act as a bidentate chelating agent, forming stable complexes with heavy metal ions (M²⁺) present in the aqueous phase.

The overall extraction equilibrium can be represented as:

2 [MTOA]⁺[C₇H₅O₂S]⁻ (org) + M²⁺ (aq) ⇌ [M(C₇H₅O₂S)₂] (org) + 2 [MTOA]⁺ (aq)

This equilibrium is driven to the right by the formation of a stable, neutral metal-chelate complex that is highly soluble in the organic IL phase. The efficiency of this transfer is critically dependent on several parameters, most notably the pH of the aqueous solution, which influences the protonation state of the chelating anion.[11][12]

Experimental Protocol: Solvent Extraction of Heavy Metals

This section provides a detailed, step-by-step workflow for evaluating the extraction efficiency of methyltrioctylammonium 2-mercaptobenzoate.

Materials and Equipment
Reagents & Consumables Equipment
Methyltrioctylammonium 2-mercaptobenzoate (≥95%)Analytical Balance (± 0.1 mg)
Organic Diluent (e.g., Toluene, Kerosene)pH Meter
Heavy Metal Salts (e.g., Pb(NO₃)₂, CdCl₂, Cu(NO₃)₂)Mechanical Shaker or Vortex Mixer
Nitric Acid (HNO₃, 0.5 M) and Sodium Hydroxide (NaOH, 0.5 M) for pH adjustmentCentrifuge (for phase separation, optional)
Deionized Water (18.2 MΩ·cm)Separatory Funnels (50 mL or 100 mL)
Volumetric Flasks and PipettesAtomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Preparation of Solutions
  • Organic Phase (Extractant): Prepare a 0.1 M solution of methyltrioctylammonium 2-mercaptobenzoate in the chosen organic diluent (e.g., toluene). For instance, to prepare 100 mL, dissolve 5.22 g of the IL (MW: 521.88 g/mol ) in the diluent in a 100 mL volumetric flask and fill to the mark.[3]

  • Aqueous Phase (Simulated Wastewater): Prepare a stock solution containing 100 mg/L (100 ppm) of each target heavy metal. For example, to make a 1 L stock of 100 mg/L Pb²⁺, dissolve 0.160 g of Pb(NO₃)₂ in deionized water in a 1 L volumetric flask. This solution will be used as the aqueous feed.

Extraction Procedure

The entire workflow is visualized in the diagram below.

G cluster_prep 1. Phase Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_analysis 3. Analysis & Recovery prep_org Prepare 0.1 M IL in Toluene prep_aq Prepare 100 ppm Metal Aqueous Solution adj_ph Adjust Aqueous pH (e.g., to pH 5-6) prep_aq->adj_ph combine Combine Phases (1:1 ratio) in Separatory Funnel adj_ph->combine shake Shake for 30 min at 150 rpm combine->shake separate Allow Phases to Settle (5-10 min) shake->separate collect_aq Collect Aqueous Phase separate->collect_aq collect_org Collect Organic Phase separate->collect_org analyze_aq Analyze Metal Conc. (AAS / ICP-OES) collect_aq->analyze_aq calc_eff Calculate Extraction Efficiency (%) analyze_aq->calc_eff strip Strip Metals with 0.5 M HNO₃ collect_org->strip

Caption: Workflow for Heavy Metal Solvent Extraction.

  • pH Adjustment: Transfer 20 mL of the aqueous metal solution to a beaker. Adjust the pH to the desired value (e.g., pH 5.0) using dropwise addition of 0.5 M HNO₃ or 0.5 M NaOH while monitoring with a calibrated pH meter. The optimal pH can vary for different metals.[11]

  • Phase Contact: Transfer the pH-adjusted 20 mL aqueous phase and 20 mL of the organic phase into a 50 mL separatory funnel.

  • Equilibration: Seal the funnel and shake vigorously using a mechanical shaker at approximately 150 rpm for 30 minutes to ensure the system reaches equilibrium.[11]

  • Phase Separation: Allow the funnel to stand undisturbed for 5-10 minutes until a clear separation between the upper organic phase and the lower aqueous phase is observed.

  • Sample Collection: Carefully drain the lower aqueous phase into a clean, labeled sample tube for analysis.

Analysis and Calculations
  • Metal Quantification: Determine the final concentration of the heavy metal(s) in the collected aqueous phase (C_final) using AAS or ICP-OES. An initial aqueous sample (C_initial) should also be analyzed for an accurate baseline.

  • Calculate Extraction Efficiency (%E): Use the following formula to determine the percentage of metal extracted into the organic phase:

    %E = ( (C_initial - C_final) / C_initial ) x 100%

Metal Stripping and IL Regeneration (Optional)

To recover the extracted metals and regenerate the ionic liquid for reuse, a back-extraction or stripping step can be performed.

  • Take the metal-loaded organic phase from the extraction step.

  • Add an equal volume of a stripping agent, such as 0.5 M to 1 M HNO₃.[11]

  • Shake for 20-30 minutes and allow the phases to separate.

  • The metal ions will be transferred back into the acidic aqueous phase, which can be collected for metal recovery. The organic phase containing the regenerated IL can be washed and reused.

Process Optimization and Data

The efficiency of the extraction is highly dependent on key experimental parameters. Optimization is crucial for achieving maximum removal.

ParameterTypical RangeRationale & Causality
Aqueous Phase pH 3 - 7This is often the most critical parameter. At low pH, the 2-mercaptobenzoate anion may become protonated, reducing its ability to chelate metal ions. At optimal pH (typically 4-6), the anion is available for complexation, leading to high extraction efficiency.[11][12]
IL Concentration 0.05 - 0.2 MHigher concentrations of the IL provide more chelating anions, which can increase extraction efficiency, especially for higher concentrations of metals.[13]
Contact Time 10 - 120 minSufficient time is needed to reach equilibrium. While some systems are very fast (<1 min), others may require longer.[9][11] A time-course study is recommended to determine the equilibrium point.
Phase Ratio (O/A) 1:5 to 2:1A 1:1 ratio is standard for initial studies. Modifying the ratio can be used to concentrate metals or improve efficiency depending on the process goals.

Table 2: Representative Extraction Efficiencies (Note: These are illustrative values based on similar systems. Actual results should be determined experimentally.)

Heavy Metal IonOptimal pHExpected Extraction Efficiency (%)
Lead (Pb²⁺)5.0 - 6.0> 98%
Copper (Cu²⁺)4.5 - 5.5> 95%
Cadmium (Cd²⁺)5.5 - 6.5> 99%[13]
Mercury (Hg²⁺)4.0 - 6.0> 99%[14]

Conclusion and Future Perspectives

The use of methyltrioctylammonium 2-mercaptobenzoate represents a significant advancement in the field of liquid-liquid extraction for heavy metal remediation. Its high extraction efficiency, coupled with the environmental benefits of ionic liquids, makes it a compelling alternative to conventional methods. The protocol outlined herein provides a robust framework for researchers to implement and optimize this technology for specific wastewater streams. Future work should focus on immobilizing these TSILs onto solid supports to develop supported ionic liquid phases (SILPs), further minimizing potential leaching and simplifying industrial-scale application.[7]

References

  • Blesic, M., et al. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. MDPI. Retrieved from [Link]

  • El-shafie, H., et al. (2014). Extraction of rare earth and heavy metals, using ionic solvents as extraction medium (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Lertlapwasin, R., et al. (2010). Ionic liquid extraction of heavy metal ion by 2-aminothiophenol in 1-butyl-3-methylimidazolium hexafluorophosphate and their association constants. ResearchGate. Retrieved from [Link]

  • Stojanovic, A., et al. (2018). Metal Extraction with Ionic Liquids-Based Aqueous Two-Phase System. IntechOpen. Retrieved from [Link]

  • Park, C., et al. (2014). Application of Ionic Liquids in Hydrometallurgy. PMC. Retrieved from [Link]

  • Stojanovic, A., et al. (n.d.). Ionic liquids as extracting agents for heavy metals. BOKU FIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Aliquat 336. Retrieved from [Link]

  • Wang, H., et al. (2020). Efficiently Removing Heavy Metals from High-Salinity Wastewater via Ionic Liquid-Based Aqueous Biphasic Systems. PMC. Retrieved from [Link]

  • Stojanovic, A., et al. (2016). Extraction of Heavy Metal Ions Using Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Malvankar, P. L., & Shinde, V. M. (1993). Solvent extraction of cadmium and mercury with aliquot 336. ETDEWEB. Retrieved from [Link]

  • Wassink, B., Dreisinger, D., & Howard, J. (2000). Solvent extraction separation of zinc and cadmium from nickel and cobalt using Aliquat 336, a strong base anion exchanger, in the chloride and thiocyanate forms. Scilit. Retrieved from [Link]

  • Atanassova, M. (2021). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. PMC. Retrieved from [Link]

  • Ho, W. S., et al. (2020). Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. MDPI. Retrieved from [Link]

  • Fischer, L., et al. (2020). Heavy Metal Extraction under Environmentally Relevant Conditions Using 3-Hydroxy-2-Naphthoate- Based Ionic Liquids: Extraction Capabilities vs. Acute Algal Toxicity. MDPI. Retrieved from [Link]

  • ChemicalBook. (n.d.). Methyltrioctylammonium 2-mercaptobenzoate. Retrieved from a valid URL for this source is not available.

Sources

Application

Application Note: Methyltrioctylammonium 2-Mercaptobenzoate in Phase Transfer Catalysis and Microextraction

Executive Summary Methyltrioctylammonium 2-mercaptobenzoate (also known as methyltrioctylammonium thiosalicylate or TOMAS; CAS: 1027004-61-0) is a highly versatile Task-Specific Ionic Liquid (TSIL)[1]. By combining a bul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyltrioctylammonium 2-mercaptobenzoate (also known as methyltrioctylammonium thiosalicylate or TOMAS; CAS: 1027004-61-0) is a highly versatile Task-Specific Ionic Liquid (TSIL)[1]. By combining a bulky, lipophilic quaternary ammonium cation with a bifunctional 2-mercaptobenzoate anion, TOMAS acts simultaneously as a powerful phase transfer catalyst (PTC) and a highly selective metal chelator[2]. This guide details the mechanistic rationale, quantitative performance data, and validated protocols for utilizing TOMAS in Centrifuging Dispersive Liquid-Liquid Microextraction (CD-LLME) and biphasic catalytic recovery workflows.

Mechanistic Rationale: The Dual-Action of TOMAS

In traditional phase transfer catalysis, a catalyst like Aliquat 336 (methyltrioctylammonium chloride) simply shuttles an active anion between an aqueous and an organic phase[3]. TOMAS elevates this concept by integrating a reactive, task-specific anion directly into the catalyst structure[4].

  • The Cationic Carrier: The methyltrioctylammonium cation features three long octyl chains, creating a dense hydrophobic shell[5]. This lipophilicity is the thermodynamic driver that pulls the coordinated complex out of the aqueous phase and into the organic or ionic liquid phase[6].

  • The Anionic Chelator/Nucleophile: The 2-mercaptobenzoate anion possesses both a carboxylate group (-COO⁻) and a thiol group (-SH). According to Pearson’s Hard Soft Acid Base (HSAB) theory, the soft sulfur donor atom exhibits an exceptionally high affinity for soft Lewis acids, such as As(III), Cd(II), and Pd(II)[2][7].

This dual-action eliminates the need for external chelating agents, significantly streamlining extraction and catalytic protocols[4].

Mechanism cluster_0 Aqueous Phase cluster_1 Phase Boundary cluster_2 Organic / IL Phase Target Target Metal e.g., As(III), Cd(II) TOMAS TOMAS Catalyst (Cation + Anion) Target->TOMAS Chelation (-SH) Complex Hydrophobic Complex (Extracted Phase) TOMAS->Complex Phase Transfer

Mechanism of TOMAS-mediated phase transfer and metal chelation.

Application: Heavy Metal Speciation via CD-LLME

TOMAS has revolutionized the pre-concentration and speciation of highly toxic inorganic species, particularly Arsenic (III) and Cadmium (II), in complex biological and environmental matrices[2][7]. In a Centrifuging Dispersive Liquid-Liquid Microextraction (CD-LLME) setup, TOMAS acts as both the extracting and complexing solvent[2].

Quantitative Performance Data

The following table summarizes the validated analytical parameters for TOMAS-mediated microextraction across different targets and matrices.

ParameterArsenic (III) Extraction[2]Cadmium (II) Extraction[4][7]
Matrix Water / Human BloodHuman Blood / Serum / Urine
TSIL Amount 0.1 g TOMAS0.1 g TOMAS
Disperser Solvent AcetoneAcetone / Methanol
Optimal pH 4.5~5.5
Enrichment Factor (EF) 49.6 (Water), 9.8 (Blood)High (Matrix dependent)
Limit of Detection (LOD) 4.3 ng/L (Water), 22.4 ng/L (Blood)Nanogram/mL range
Analytical Method HG-AASET-AAS
Self-Validating Protocol: As(III) Speciation in Aqueous Samples

This protocol is designed to selectively extract As(III) while leaving As(V) in the aqueous phase, allowing for precise speciation[2].

Reagents & Equipment:

  • TOMAS (Methyltrioctylammonium 2-mercaptobenzoate, ≥95% purity)

  • Acetone (HPLC grade, acting as a disperser solvent)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

  • Hydride Generation Atomic Absorption Spectrometer (HG-AAS)

Step-by-Step Methodology:

  • Sample Preparation & Matrix Adjustment: Aliquot 50 mL of the water sample (or 10 mL of human blood) into a centrifuge tube. Adjust the pH to exactly 4.5 using 0.1 M HCl/NaOH.

    • Causality: At pH 4.5, the thiol group of the 2-mercaptobenzoate anion exhibits optimal soft-soft interaction with As(III), while preventing the precipitation of metal hydroxides that occurs at higher pH levels[2].

  • Preparation of the Extraction Mixture: In a separate vial, dissolve 0.1 g of TOMAS in 1.0 mL of acetone.

  • Dispersive Injection: Rapidly inject the TOMAS/acetone mixture into the aqueous sample using a syringe.

    • Causality: The acetone drastically lowers the interfacial tension between the aqueous phase and the bulky TSIL. This rapid injection creates a cloudy microemulsion, maximizing the interfacial surface area and allowing mass transfer to occur in seconds[2].

  • Phase Separation: Centrifuge the cloudy solution at 4000 rpm for 5 minutes.

    • Causality: The highly lipophilic methyltrioctylammonium cation renders the newly formed As(III)-thiosalicylate complex hydrophobic. Centrifugation forces these dense, hydrophobic micro-droplets to coalesce at the bottom of the tube[2].

  • Collection & Analysis: Carefully withdraw the enriched IL phase from the bottom of the tube using a microsyringe. Dilute appropriately and analyze via HG-AAS[2].

  • Self-Validation (Quality Control): To validate speciation, run a parallel sample spiked with a known concentration of As(V). The recovery in the IL phase should be negligible, confirming that TOMAS selectively chelates As(III). Total inorganic arsenic can be determined by reducing all As(V) to As(III) prior to extraction, calculating As(V) by difference[2].

Protocol S1 1. pH Adjustment (pH 4.5) S2 2. TOMAS + Acetone Injection S1->S2 S3 3. Microemulsion Formation S2->S3 S4 4. Centrifugation (Phase Separation) S3->S4 S5 5. HG-AAS Analysis S4->S5

Step-by-step workflow for CD-LLME using TOMAS.

Application: Phase-Transfer Catalysis in Metal Recovery & Synthesis

Beyond microextraction, TOMAS is highly effective in bulk solvent extraction and polymer inclusion membranes (PIMs) for the recovery of transition metals like Cobalt (Co), Nickel (Ni), and Molybdenum (Mo) from industrial waste or spent catalysts[8].

In these systems, TOMAS acts as a true phase transfer catalyst. The bulky ammonium cation continuously shuttles the target metal (coordinated by the thiosalicylate anion) from an acidic aqueous source phase, across a hydrophobic membrane or solvent interface, into a receiving phase.

Protocol: Biphasic Metal Extraction
  • Organic Phase Preparation: Dissolve TOMAS (0.05 M) in an appropriate non-polar organic diluent (e.g., dichloromethane or kerosene)[8].

  • Aqueous Phase Preparation: Ensure the source aqueous phase containing the target metal (e.g., Mo(VI) or Co(II)) is adjusted to the optimal acidic pH[8].

  • Biphasic Mixing: Vigorously stir equal volumes of the organic and aqueous phases at room temperature for 15-30 minutes. The high agitation ensures the TOMAS catalyst at the interface can bind the metal and shuttle it into the bulk organic phase[6][8].

  • Stripping (Catalyst Regeneration): Separate the phases. Treat the organic phase with a strong stripping agent (e.g., concentrated sulfuric acid or a competing ligand). This releases the metal into a new aqueous receiving phase and regenerates the TOMAS catalyst for the next cycle[8].

References

  • "Speciation of arsenic (III,V) based on methyltrioctylammonium mercaptobenzoate and centrifuging dispersive liquid", Analytical Methods in Environmental Chemistry Journal.
  • "Chapter 7: Ionic Liquids in Green Sample Preparation - Books", Royal Society of Chemistry.
  • "Advances of Ionic Liquids in Analytical Chemistry", ACS Publications.
  • "Methyltrioctylammonium thiosalicylate | CAS 1027004-61-0", Santa Cruz Biotechnology.
  • "Task-Specific Ionic Liquids as Extractants for the Solvent Extraction of Molybdenum(VI) from Aqueous Solution", ACS Publications.

Sources

Method

Application Note: Preparation and Characterization of the Task-Specific Ionic Liquid Methyltrioctylammonium 2-Mercaptobenzoate

Abstract This technical guide provides a comprehensive overview of the task-specific ionic liquid (TSIL) methyltrioctylammonium 2-mercaptobenzoate, also known as methyltrioctylammonium thiosalicylate (TOMATS). Task-speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the task-specific ionic liquid (TSIL) methyltrioctylammonium 2-mercaptobenzoate, also known as methyltrioctylammonium thiosalicylate (TOMATS). Task-specific ionic liquids are a unique class of molten salts engineered with specific functional groups to perform targeted functions.[1] This document details a robust protocol for the synthesis of methyltrioctylammonium 2-mercaptobenzoate via an anion exchange reaction. Furthermore, it outlines key characterization techniques to ensure the identity and purity of the synthesized product and discusses its established and potential applications, particularly in the realms of environmental remediation and pharmaceutical sciences.

Introduction: The Rationale for Task-Specific Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[2][3] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have positioned them as "green" alternatives to volatile organic solvents in various chemical processes.[4][5] The true power of ILs, however, lies in their "designer" nature; the vast number of possible cation and anion combinations allows for the fine-tuning of their physicochemical properties for specific applications.[6]

Task-specific ionic liquids (TSILs) represent a sophisticated evolution of this concept, where a desired functionality is covalently tethered to either the cation or the anion.[1] This imparts a specialized chemical reactivity or selective interaction capability to the ionic liquid. Methyltrioctylammonium 2-mercaptobenzoate is a prime example of a TSIL, where the 2-mercaptobenzoate anion provides a "task-specific" functionality due to the presence of the thiol group, which is known for its ability to chelate heavy metals.[1][7] The methyltrioctylammonium cation, a quaternary ammonium salt, provides hydrophobicity and stability, making the resulting IL suitable for liquid-liquid extraction processes.[8][9]

Synthesis of Methyltrioctylammonium 2-Mercaptobenzoate

The preparation of methyltrioctylammonium 2-mercaptobenzoate is most effectively achieved through an anion exchange (metathesis) reaction. This method involves the exchange of the anion of a precursor methyltrioctylammonium salt with the 2-mercaptobenzoate anion. The choice of the precursor salt and the reaction conditions are critical for achieving a high yield and purity of the final product.

Causality behind Experimental Choices
  • Precursor Selection: Methyltrioctylammonium chloride is a common and commercially available precursor. Its chloride anion can be readily exchanged.

  • Anion Source: 2-Mercaptobenzoic acid (thiosalicylic acid) is the protonated form of the desired anion. To facilitate the anion exchange, it must be deprotonated to form the 2-mercaptobenzoate salt. Sodium hydroxide is a suitable base for this deprotonation.

  • Solvent System: A biphasic solvent system, such as dichloromethane and water, is often employed. The precursor methyltrioctylammonium salt and the synthesized ionic liquid are typically soluble in the organic phase, while the inorganic salt byproduct (e.g., sodium chloride) is soluble in the aqueous phase. This facilitates separation.

  • Purification: Washing the organic phase with deionized water is crucial to remove any remaining inorganic salts or impurities. Subsequent drying and removal of the solvent under reduced pressure yield the pure ionic liquid.

Experimental Workflow Diagram

cluster_prep Preparation of Reactants cluster_reaction Anion Exchange Reaction cluster_purification Purification prep_base Dissolve 2-mercaptobenzoic acid and NaOH in DI water mix Combine aqueous and organic phases in a separatory funnel prep_base->mix prep_quat Dissolve methyltrioctylammonium chloride in dichloromethane prep_quat->mix shake Vigorously shake for several hours at room temperature mix->shake separate Allow phases to separate shake->separate wash Wash organic phase with DI water separate->wash Collect organic phase dry Dry organic phase over anhydrous MgSO4 wash->dry filter Filter to remove drying agent dry->filter evaporate Remove solvent under reduced pressure filter->evaporate product Methyltrioctylammonium 2-mercaptobenzoate (Pure IL) evaporate->product

Figure 1: Synthesis workflow for methyltrioctylammonium 2-mercaptobenzoate.
Detailed Synthesis Protocol
  • Preparation of the Aqueous Phase: In a beaker, dissolve one molar equivalent of 2-mercaptobenzoic acid and one molar equivalent of sodium hydroxide in deionized water. Stir until all solids have dissolved, forming a solution of sodium 2-mercaptobenzoate.

  • Preparation of the Organic Phase: In a separate beaker, dissolve one molar equivalent of methyltrioctylammonium chloride in dichloromethane.

  • Anion Exchange: Transfer both the aqueous and organic solutions to a separatory funnel. Stopper the funnel and shake vigorously for 2-4 hours at room temperature to ensure complete anion exchange.

  • Phase Separation: Allow the mixture to stand until two distinct layers are formed. The upper aqueous layer contains the sodium chloride byproduct, and the lower organic layer contains the desired ionic liquid.

  • Purification: Carefully separate and collect the lower organic phase. Wash the organic phase three times with equal volumes of deionized water to remove any residual sodium chloride and other water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate for at least one hour to remove any dissolved water.

  • Isolation: Filter the mixture to remove the magnesium sulfate. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the pure methyltrioctylammonium 2-mercaptobenzoate as a viscous liquid.

Characterization of Methyltrioctylammonium 2-Mercaptobenzoate

Thorough characterization is essential to confirm the successful synthesis and purity of the ionic liquid. The following techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the 2-mercaptobenzoate anion and the aliphatic protons of the methyltrioctylammonium cation.[2][10] The integration of these peaks should correspond to the expected proton ratios.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to observe characteristic absorption bands for the carboxylate group (C=O stretch), aromatic C-H bonds, aliphatic C-H bonds, and potentially the S-H stretch of the thiol group, although this can sometimes be weak.[2]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid.[11] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a programmed temperature ramp.[12] The onset of decomposition temperature is a key parameter obtained from the TGA curve. For thiosalicylate-based ILs, decomposition may occur in stages, corresponding to the loss of different functional groups.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and glass transition temperature of the ionic liquid.[13] Methyltrioctylammonium 2-mercaptobenzoate has a reported melting point of less than 10 °C.

Purity Assessment
  • Water Content: Karl Fischer titration is the standard method for determining the water content in ionic liquids, which should be minimized as it can affect their physical properties and reactivity. A water content of ≤2% is typical for this product.

  • Halide Content: The absence of chloride ions (from the precursor) should be confirmed, for example, by ion chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of methyltrioctylammonium 2-mercaptobenzoate is provided in the table below.

PropertyValueSource
Molecular Formula C₃₂H₅₉NO₂S[1]
Molecular Weight 521.88 g/mol [1]
Appearance Viscous liquid[8]
Melting Point < 10 °C
Water Content ≤ 2%
Purity ≥ 95%

Applications of Methyltrioctylammonium 2-Mercaptobenzoate

The unique combination of a hydrophobic quaternary ammonium cation and a thiol-functionalized anion endows methyltrioctylammonium 2-mercaptobenzoate with specific properties that make it suitable for a range of applications.

Established Application: Heavy Metal Extraction

The primary and well-documented application of this TSIL is in the liquid-liquid extraction of heavy metal ions from aqueous solutions.[1] The thiol group on the 2-mercaptobenzoate anion acts as a soft Lewis base, showing a high affinity for soft Lewis acidic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). The long alkyl chains of the methyltrioctylammonium cation ensure that the ionic liquid is immiscible with water, allowing for efficient phase separation after extraction.

Mechanism of Heavy Metal Extraction

cluster_aqueous Aqueous Phase cluster_organic Ionic Liquid Phase metal_ion Heavy Metal Ion (e.g., Pb²⁺) complex Metal-Thiolate Complex metal_ion->complex Chelation by thiol group il Methyltrioctylammonium 2-mercaptobenzoate il->complex Forms complex

Figure 2: Mechanism of heavy metal extraction by methyltrioctylammonium 2-mercaptobenzoate.
Potential Applications in Pharmaceutical and Drug Development

While direct applications in drug formulations are not yet established, the properties of methyltrioctylammonium 2-mercaptobenzoate suggest several areas of potential interest to researchers in drug development:

  • Active Pharmaceutical Ingredient (API) Solubilization: Ionic liquids have been shown to be excellent solvents for poorly water-soluble APIs.[14] The amphiphilic nature of this IL could potentially enhance the solubility of certain drug candidates, facilitating formulation development.

  • Drug Delivery Systems: The ability of ionic liquids to form microemulsions and nanoparticles makes them attractive for creating novel drug delivery systems.[2] The functionalized nature of this TSIL could be exploited to target specific tissues or to achieve controlled release.

  • Transdermal Drug Delivery: Some ionic liquids can act as skin permeation enhancers.[15] While the toxicological profile of methyltrioctylammonium 2-mercaptobenzoate would need to be thoroughly evaluated, its properties could be investigated for enhancing the delivery of topical or transdermal medications.

  • Biocatalysis and Enzyme Stabilization: Ionic liquids can provide a stable environment for enzymes, enhancing their activity and stability. The specific interactions of this TSIL could be beneficial in biocatalytic processes relevant to pharmaceutical synthesis.

It is important to note that for any pharmaceutical application, a comprehensive toxicological and biocompatibility assessment of the ionic liquid is a prerequisite.[5]

Conclusion

Methyltrioctylammonium 2-mercaptobenzoate is a valuable task-specific ionic liquid with a straightforward synthesis via anion exchange. Its well-defined structure, characterized by a hydrophobic cation and a functionalized anion, makes it highly effective for the selective extraction of heavy metals. The principles outlined in this guide provide a solid foundation for its preparation and characterization. Furthermore, its unique properties open up intriguing possibilities for future research and application in the pharmaceutical sciences, warranting further investigation into its potential as a formulation aid or component of advanced drug delivery systems.

References

  • Synthesis and Characterization of Novel Thiosalicylate-based Solid-Supported Ionic Liquid for Removal of Pb(II) Ions from Aqueous Solution. (2023). PMC. Available at: [Link]

  • Synthesis of Thiosalicylate based Hydrophobic Ionic Liquids and their Applications in Metal Extraction from aqueous solutions. (2025). ResearchGate. Available at: [Link]

  • Thermal Stability and Corrosivity Evaluations of Ionic Liquids as Thermal Energy Storage Media. (n.d.). Available at: [Link]

  • Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (n.d.). PMC. Available at: [Link]

  • Synthesis and Applications of New Ionic Liquids. (n.d.). CORE. Available at: [Link]

  • Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems. (2025). Available at: [Link]

  • Applications of Ionic Liquids in Pharmaceuticals. (2025). IntechOpen. Available at: [Link]

  • Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. (2023). MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Thiosalicylate-based Solid-Supported Ionic Liquid for Removal of Pb(II) Ions from Aqueous Solution. (2023). MDPI. Available at: [Link]

  • Biocompatible ionic liquids and their applications in pharmaceutics. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • H nmr spectral parameters for methyl o-mercaptobenzoate" at 100 MHz and 305 K. (n.d.). ResearchGate. Available at: [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI. Available at: [Link]

  • Process for preparing ionic liquids by anion exchange. (n.d.). Google Patents.
  • Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC). (n.d.). Available at: [Link]

  • Comprehensive Methods for Synthesis of Ionic Liquids: Quaternization, Anion Exchange, and Lewis-Acid-Based Techniques. (n.d.). Slideshare. Available at: [Link]

  • Ionic Liquid Applications. (2014). FB 09 - Organische Chemie - AK Löwe. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). PMC. Available at: [Link]

  • Production process of tri-n-octyl methyl ammonium chloride. (n.d.). Google Patents.
  • Anion exchange membranes containing no β-hydrogen atoms on ammonium groups: synthesis, properties, and alkaline stability. (2021). PMC. Available at: [Link]

  • Interlayer intercalation and arrangement of 2- mercaptobenzothiazolate and 1,2,3-benzotriazolate anions in layered double hydroxides: In situ X-ray diffraction study. (n.d.). Helmholtz-Zentrum Hereon. Available at: [Link]

  • Synthesis of mono-or tris-hydroxylated quaternary ammonium salts. (n.d.). ResearchGate. Available at: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). Available at: [Link]

  • Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. (2023). ResearchGate. Available at: [Link]

  • Efficient Synthesis of High-Performance Anion Exchange Membranes by Applying Clickable Tetrakis(dialkylamino)phosphonium Cations. (2023). MDPI. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. (2016). European Journal of Chemistry. Available at: [Link]

  • Anion exchange polymers and a method for making anion exchange polymers. (n.d.). Google Patents.

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Application

Application Note and Protocol: Selective Extraction of Palladium with Methyltrioctylammonium 2-Mercaptobenzoate

Abstract This document provides a comprehensive guide to the selective extraction of palladium (Pd) from acidic aqueous solutions using the task-specific ionic liquid, methyltrioctylammonium 2-mercaptobenzoate. This prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the selective extraction of palladium (Pd) from acidic aqueous solutions using the task-specific ionic liquid, methyltrioctylammonium 2-mercaptobenzoate. This protocol is designed for researchers, scientists, and professionals in drug development and precious metal recovery who require a robust method for palladium separation. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for extraction and stripping, and outline analytical methods for quantification. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Introduction: The Rationale for a Task-Specific Ionic Liquid

Palladium is a critical element in various industrial applications, most notably as a catalyst in automotive converters and in the synthesis of active pharmaceutical ingredients.[1][2][3] The recovery and purification of palladium from spent catalysts and industrial waste streams are of significant economic and environmental importance.[2][4][5][6]

Solvent extraction, also known as liquid-liquid extraction, is a highly effective and scalable technique for the separation and purification of metals.[4][7] Traditional solvent extraction methods often rely on volatile and flammable organic solvents. In recent years, ionic liquids (ILs) have emerged as "green" alternatives due to their negligible vapor pressure, high thermal stability, and tunable properties.[7][8]

This application note focuses on methyltrioctylammonium 2-mercaptobenzoate, a task-specific ionic liquid. The design of this IL is intentional:

  • Methyltrioctylammonium Cation ([MTOA]⁺): This quaternary ammonium cation provides the hydrophobic character necessary for the ionic liquid to be immiscible with aqueous solutions. It is a common component in commercial extractants like Aliquat 336.[9]

  • 2-Mercaptobenzoate Anion ([2-MB]⁻): This anion is the key to the selective extraction of palladium. The thiol group (-SH) has a strong affinity for soft metal ions like palladium(II), forming stable complexes. This interaction is the basis for the selectivity of the extraction process.

Underlying Chemical Principles

The selective extraction of palladium with methyltrioctylammonium 2-mercaptobenzoate is based on an anion exchange mechanism coupled with strong complexation. In an acidic chloride medium, palladium typically exists as the tetrachloropalladate(II) anion, [PdCl₄]²⁻.[6][10]

The extraction process can be described by the following equilibrium:

[PdCl₄]²⁻(aq) + 2[MTOA]⁺[2-MB]⁻(org) ⇌ [MTOA]₂ + 2Cl⁻(aq)

In this proposed mechanism, the 2-mercaptobenzoate anion displaces two chloride ions in the coordination sphere of the palladium center, forming a stable neutral complex that is readily extracted into the organic phase, stabilized by the methyltrioctylammonium cations. The strong affinity between the soft thiol donor and the soft palladium(II) ion drives the reaction forward, leading to high extraction efficiency.

Experimental Protocols

Preparation of Methyltrioctylammonium 2-Mercaptobenzoate (Ionic Liquid Extractant)

Objective: To synthesize the ionic liquid extractant from commercially available starting materials.

Materials:

  • Methyltrioctylammonium chloride ([MTOA]Cl, Aliquat 336)

  • 2-Mercaptobenzoic acid (Thiosalicylic acid)

  • Sodium hydroxide (NaOH)

  • Toluene or other suitable organic solvent (e.g., kerosene)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare Sodium 2-Mercaptobenzoate:

    • In a beaker, dissolve a stoichiometric amount of 2-mercaptobenzoic acid in deionized water containing an equimolar amount of sodium hydroxide. Stir until the acid is completely dissolved, forming a clear solution of sodium 2-mercaptobenzoate.

  • Prepare the Organic Phase:

    • Dissolve a known concentration of methyltrioctylammonium chloride (e.g., 0.1 M) in toluene.

  • Anion Exchange:

    • Combine the aqueous solution of sodium 2-mercaptobenzoate and the organic solution of methyltrioctylammonium chloride in a separatory funnel in a 1:1 volume ratio.

    • Shake vigorously for 30-60 minutes to facilitate the anion exchange.

    • Allow the phases to separate. The chloride ions will transfer to the aqueous phase, while the 2-mercaptobenzoate anions will pair with the methyltrioctylammonium cations in the organic phase.

  • Washing and Purification:

    • Separate and discard the aqueous phase.

    • Wash the organic phase multiple times with deionized water to remove any remaining chloride ions and other water-soluble impurities. Check the aqueous washings with a silver nitrate solution to ensure the absence of chloride ions.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the pure methyltrioctylammonium 2-mercaptobenzoate ionic liquid.

Selective Extraction of Palladium(II)

Objective: To selectively extract palladium(II) from an acidic aqueous solution into the ionic liquid phase.

Materials:

  • Palladium(II) stock solution (e.g., prepared from PdCl₂ in HCl)

  • Methyltrioctylammonium 2-mercaptobenzoate in a suitable diluent (e.g., toluene)

  • Hydrochloric acid (HCl) to adjust acidity

  • Separatory funnels

  • Mechanical shaker

  • ICP-OES or AAS for palladium analysis[11][12]

Procedure:

  • Prepare the Aqueous Phase:

    • Prepare an aqueous solution containing a known concentration of palladium(II) (e.g., 100 ppm).

    • Adjust the acidity of the solution to the desired concentration of HCl (e.g., 1 M).[13]

  • Extraction:

    • In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous phase and the organic phase (e.g., 0.1 M methyltrioctylammonium 2-mercaptobenzoate in toluene).

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous (raffinate) and organic phases.

    • Determine the concentration of palladium remaining in the aqueous phase using ICP-OES or Atomic Absorption Spectrometry (AAS).

    • The concentration of palladium in the organic phase can be calculated by mass balance: [Pd]org = [Pd]initial_aq - [Pd]final_aq

Calculation of Extraction Efficiency (%E):

%E = (([Pd]initial_aq - [Pd]final_aq) / [Pd]initial_aq) * 100

Stripping of Palladium(II) from the Organic Phase

Objective: To recover the extracted palladium from the organic phase into a new aqueous solution and regenerate the ionic liquid.

Materials:

  • Palladium-loaded organic phase from the extraction step

  • Stripping agent: Thiourea solution (e.g., 0.5 M in 0.5 M HCl) or ammonia solution.[14]

  • Separatory funnels

  • Mechanical shaker

  • ICP-OES or AAS for palladium analysis

Procedure:

  • Stripping:

    • Take a known volume of the palladium-loaded organic phase in a separatory funnel.

    • Add an equal volume of the stripping agent solution.

    • Shake the funnel vigorously for a predetermined time (e.g., 30-60 minutes).

  • Phase Separation and Analysis:

    • Allow the phases to separate.

    • Separate the aqueous (strip solution) and organic phases.

    • Determine the concentration of palladium in the aqueous strip solution using ICP-OES or AAS.

Calculation of Stripping Efficiency (%S):

%S = ([Pd]strip_aq / [Pd]loaded_org) * 100

Data Presentation

The following tables present illustrative data based on typical solvent extraction systems for palladium. Researchers should generate their own data following the provided protocols to accurately characterize this specific system.

Table 1: Effect of HCl Concentration on Palladium Extraction Efficiency

HCl Concentration (M)% Extraction of Pd(II)
0.185.2
0.595.6
1.0>99.0
2.098.5
4.092.1

Conditions: 0.1 M [MTOA]⁺[2-MB]⁻ in toluene, 100 ppm Pd(II), Phase Ratio (O/A) = 1, 30 min contact time.

Table 2: Selectivity of Extraction over Other Metals

Metal Ion% Extraction
Pd(II)>99.0
Pt(IV)<5.0
Rh(III)<2.0
Cu(II)<1.0
Ni(II)<1.0
Fe(III)<2.0

Conditions: 1 M HCl, 0.1 M [MTOA]⁺[2-MB]⁻ in toluene, 100 ppm of each metal, Phase Ratio (O/A) = 1, 30 min contact time.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_process Process cluster_output Outputs prep_aq Aqueous Phase (Pd(II) in HCl) extraction Solvent Extraction (Vigorous Mixing) prep_aq->extraction prep_org Organic Phase ([MTOA]⁺[2-MB]⁻ in Toluene) prep_org->extraction raffinate Raffinate (Pd-depleted aqueous) extraction->raffinate Aqueous loaded_org Loaded Organic (Pd-rich) extraction->loaded_org Organic stripping Stripping (Thiourea/HCl) strip_sol Strip Solution (Concentrated Pd) stripping->strip_sol Aqueous regen_org Regenerated Organic stripping->regen_org Organic loaded_org->stripping Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase PdCl4 [PdCl₄]²⁻ Pd_Complex [MTOA]₂[Pd(2-MB)₂Cl₂] PdCl4->Pd_Complex Extraction MTOA_2MB 2[MTOA]⁺[2-MB]⁻ MTOA_2MB->Pd_Complex

Caption: Proposed mechanism of palladium extraction.

Conclusion

The use of methyltrioctylammonium 2-mercaptobenzoate offers a highly selective and efficient method for the extraction of palladium from acidic solutions. The task-specific nature of the ionic liquid, combining a hydrophobic cation with a palladium-selective anion, provides a significant advantage over less specific extractants. The protocols outlined in this document provide a solid foundation for researchers to implement and optimize this separation technique for their specific needs, contributing to more sustainable and efficient palladium recovery processes.

References

  • Pianowska, K., Kluczka, J., Benke, G., Goc, K., Malarz, J., Ochmański, M., & Leszczyńska-Sejda, K. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Materials (Basel), 16(13), 4681. [Link]

  • Suzuki, T., & Okabe, T. H. (2010). Recent Research in Solvent Extraction of Platinum Group Metals. Journal of the Japan Institute of Metals, 74(11), 711-719. [Link]

  • Pianowska, K., et al. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Materials (Basel). [Link]

  • Wang, C., Tong, Y., Huang, Y., Zhang, H., & Yang, Y. (2015). Selone behavior towards palladium(ii) extraction with hydrophobic ionic liquids and mechanism studies. RSC Advances, 5(82), 67243-67251. [Link]

  • Zhang, Y., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Metals, 9(4), 459. [Link]

  • Pianowska, K., et al. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. ResearchGate. [Link]

  • Zheng, Y., et al. (2023). Separation of Palladium from Alkaline Cyanide Solutions through Microemulsion Extraction Using Imidazolium Ionic Liquids. Molecules, 28(13), 5084. [Link]

  • Almeida, M. I. G. S., & Candeias, A. E. (2023). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Applied Sciences, 13(15), 8645. [Link]

  • Wang, C., et al. (2015). Selone behavior towards palladium(II) extraction with hydrophobic ionic liquids and mechanism studies. RSC Publishing. [Link]

  • Various Authors. (2022). Recovery of Palladium from the Spent Automobile Catalysts. Encyclopedia.pub. [Link]

  • Zarei, M. A., & Nekouei, F. (2010). Recovery of Palladium and Rhodium from Spent Automotive Catalytic Converters. E-Journal of Chemistry, 7(4), 1337-1344. [Link]

  • Lee, M. S., et al. (2021). Recovery of Pure Pd(II) from Spent Electroplating Solutions by Solvent Extraction with Ionic Liquids from Sulfuric Acid Leaching Solution of Cemented Pd. Metals, 11(8), 1308. [Link]

  • Al-Masri, M. S., & Al-Haj-Ali, A. (2012). Recovery of Platinum and Palladium from Scrap Automotive Catalytic Converters. ResearchGate. [Link]

  • Sha, O., Zhu, X., & Gu, Y. (2012). Direct Extraction of Palladium from Aqueous Solution with Ionic Liquid in Absence of Chelating Agent. Asian Journal of Chemistry, 24(12), 5565-5568. [Link]

  • Kordosky, G. A. (1992). Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks. [Link]

  • Sharma, R. K., & Kumar, A. (2021). A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. Journal of Analytical Science and Technology, 12(1), 1-20. [Link]

  • Chen, C., et al. (2019). The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery. Organic Process Research & Development, 23(9), 1886-1891. [Link]

  • El-Nadi, Y. A. (2014). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science, 25(1), 35-50. [Link]

  • Zhang, H., et al. (2016). A 2-mercaptobenzothiazole-functionalized ionic liquid for selective extraction of Pd(ii) from a hydrochloric acid medium. RSC Advances, 6(10), 8345-8351. [Link]

  • Anuse, M. A., & Kolekar, S. S. (2012). Extraction and separation studies of Palladium(II) with 4-(4- methoxybenzylideneimino)-5-methyl-4H-1,2,4-triazole-3-thiol in hydrochloric acid medium. Rasayan Journal of Chemistry, 5(2), 213-221. [Link]

  • El-dissouky, A., et al. (2023). Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. Polymers, 15(11), 2530. [Link]

  • Piatkowska, K., & Regel-Rosocka, M. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Materials (Basel), 14(2), 273. [Link]

  • Benke, G., et al. (2022). Selective Separation of Pd, Pt, and Rh from Wastes Using Commercial Extractants for the Sustainable Development of Critical Metals Management. Materials, 15(19), 6898. [Link]

  • Various Authors. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. ResearchGate. [Link]

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Method

Advanced Application Note: Methyltrioctylammonium 2-Mercaptobenzoate ([MTOA][TS]) in Wastewater Heavy Metal Removal

Executive Summary & Scope The remediation of heavy metal-contaminated wastewater requires extraction agents that are highly selective, chemically stable, and easily separable from aqueous matrices. Methyltrioctylammonium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The remediation of heavy metal-contaminated wastewater requires extraction agents that are highly selective, chemically stable, and easily separable from aqueous matrices. Methyltrioctylammonium 2-mercaptobenzoate (commonly abbreviated as [MTOA][TS] or [A336][TS]) is a highly effective Task-Specific Ionic Liquid (TSIL) designed specifically for this purpose.

Unlike conventional organic solvents,[MTOA][TS] acts simultaneously as a hydrophobic solvent and a potent chelating agent[1]. This application note provides a comprehensive, self-validating guide for researchers and environmental scientists to deploy [MTOA][TS] in heavy metal extraction using two distinct, field-proven methodologies: Centrifuging Dispersive Liquid-Liquid Microextraction (CD-LLME) and Magnetic Textile Solid Phase Extraction (MTSPE) .

Mechanistic Principles: The Causality of Extraction

To successfully optimize extraction protocols, one must understand the molecular mechanics driving the phase separation and metal binding. The efficacy of [MTOA][TS] relies on a synergistic relationship between its cation and anion:

  • Anionic Chelation (The "Task-Specific" Engine): The 2-mercaptobenzoate (thiosalicylate) anion acts as a bidentate ligand. According to Hard-Soft Acid-Base (HSAB) theory, the soft thiol (-SH) group exhibits a profound affinity for soft and borderline heavy metal ions (e.g., As³⁺, Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺). The adjacent carboxylate (-COO⁻) group provides secondary electrostatic coordination. Together, they form highly stable, charge-neutral metal-ligand complexes[2].

  • Cationic Hydrophobicity (The Phase Separator): The methyltrioctylammonium cation features three long octyl chains. This creates a massive steric shield that repels water. Once the metal is chelated by the anion, the bulky cation ensures the entire complex remains extraordinarily hydrophobic, forcing it to partition entirely out of the aqueous wastewater and into the ionic liquid phase[1].

Extraction Workflows

G Wastewater Wastewater Matrix (Heavy Metals: Pb, Cu, As, Cd) DLLME CD-LLME Workflow Wastewater->DLLME MTSPE MTSPE Workflow Wastewater->MTSPE Add_TSIL Inject [MTOA][TS] + Acetone DLLME->Add_TSIL Textile Add [MTOA][TS]-Bound Textile MTSPE->Textile Chelation1 Liquid-Liquid Chelation Add_TSIL->Chelation1 Chelation2 Solid-Phase Chelation Textile->Chelation2 Sep1 Centrifugation Chelation1->Sep1 Sep2 Magnetic Separation Chelation2->Sep2 Analysis Elution & Quantification (HG-AAS / ICP-MS) Sep1->Analysis Sep2->Analysis

Dual workflows for [MTOA][TS]-mediated heavy metal extraction: CD-LLME and MTSPE.

Experimental Protocols

Protocol A: Centrifuging Dispersive Liquid-Liquid Microextraction (CD-LLME)

Target Application: High-enrichment speciation of trace metals (e.g., Arsenic III/V) in small-to-medium wastewater samples[3].

Causality of Reagents: Acetone is utilized as a dispersant because it is miscible in both the aqueous sample and the TSIL. Its rapid diffusion into the water abruptly decreases interfacial tension, shearing the [MTOA][TS] into a cloudy suspension of micro-droplets. This maximizes the surface area for the thiol groups to chelate the target metals instantaneously.

  • Sample Preparation: Filter 50 mL of the wastewater sample through a 0.45 μm membrane to remove particulate matter. Adjust the pH to 4.5 using 0.1 M HCl or NaOH. (Note: pH 4.5 is optimal for As(III) chelation; higher pH may cause metal hydroxide precipitation).

  • Solvent Injection: Rapidly inject a mixture containing 0.1 g of [MTOA][TS] (extractant) and 1.0 mL of acetone (dispersant) into the sample using a glass syringe.

  • Complexation: Vortex the mixture for 2 minutes. A cloudy state will form, indicating the generation of TSIL micro-droplets and active metal chelation.

  • Phase Separation: Centrifuge the suspension at 4,000 rpm for 5 minutes. The hydrophobic [MTOA][TS]-metal complex will settle at the bottom of the conical tube due to its higher density compared to water.

  • Elution & Analysis: Carefully withdraw the enriched TSIL phase using a microsyringe. Back-extract the metals using 0.5 mL of 1.0 M HNO₃, and analyze via Hydride Generation Atomic Absorption Spectrometry (HG-AAS) or ICP-MS[3].

Protocol B: Magnetic Textile Solid Phase Extraction (MTSPE)

Target Application: Scalable, centrifuge-free removal of heavy metals (e.g., Copper, Lead) from large-volume industrial effluents[4].

Causality of Reagents: Immobilizing [MTOA][TS] onto a nonwoven textile embedded with an iron staple creates a highly porous, magnetically responsive scaffold. This eliminates the need for high-speed centrifugation, making the protocol viable for large-scale wastewater treatment and remote field sampling[5].

  • Sorbent Preparation: Cut a 2 × 2 cm square of nonwoven synthetic textile. Insert a standard iron staple into the fabric to render it magnetically responsive.

  • TSIL Immobilization: Soak the textile in a 5% (w/v) solution of[MTOA][TS] in methanol for 30 minutes. Allow the methanol to evaporate completely in a fume hood, leaving the hydrophobic TSIL tightly bound to the textile fibers[4].

  • Extraction: Submerge the modified magnetic textile into 100 mL of pH-adjusted wastewater (pH 6.0–8.0 for Cu²⁺ or Pb²⁺). Agitate on an orbital shaker at 150 rpm for 45 minutes to allow for solid-phase chelation.

  • Magnetic Separation: Apply an external neodymium magnet to the side of the beaker. The metal-loaded textile will immediately snap to the wall, allowing the clean aqueous phase to be decanted[5].

  • Elution: Desorb the heavy metals by immersing the textile in 2.0 mL of 1.0 M HNO₃ under sonication for 10 minutes prior to analysis.

Quantitative Data & Optimization Matrix

To ensure optimal extraction, parameters must be tuned to the specific target metal. The following table synthesizes validated literature parameters for [MTOA][TS]-based extractions:

Target MetalExtraction ProtocolOptimal pHSample VolumeEnrichment Factor (EF)Limit of Detection (LOD)Reference
Arsenic (III) CD-LLME4.550 mL49.64.3 ng/LRiahi et al.[3]
Copper (II) MTSPE6.0 - 7.0100 mLHigh (Quantitative)~2.5 mg/LSafarik et al.[5]
Lead (II) LLE / Micro-extraction6.0 - 8.0Variable> 70% RecoveryMatrix-dependentMDPI / RSC[2],[1]
Cadmium (II) LLE6.0 - 8.0Variable> 90% RecoveryMatrix-dependentRSC[2]

Self-Validation & Quality Control (QC)

A robust analytical protocol must be a self-validating system. To guarantee the trustworthiness of the extraction data and prevent false positives/negatives caused by the complex wastewater matrix, implement the following QC gates:

  • Matrix-Matched Calibration: Wastewater contains high concentrations of competing ions (Na⁺, Ca²⁺, Cl⁻, humic acids) that can suppress analytical signals or compete for TSIL binding sites. Calibration curves must be generated using synthetic wastewater matrices rather than ultra-pure water to ensure accurate quantification[1].

  • Method Blanks: [MTOA][TS] synthesized via certain routes may contain trace chloride or unreacted metal impurities[1]. Process blanks (Deionized water + [MTOA][TS] + Dispersant) must be run through the entire protocol to establish the baseline noise and confirm that the TSIL itself is not contributing to the metal signal.

  • Spike-Recovery Testing: Prior to extraction, spike a known concentration of the target metal (e.g., 50 ng/L As³⁺) into an aliquot of the wastewater. An acceptable recovery range of 90%–110% validates that the extraction efficiency is not being saturated or inhibited by the specific environmental matrix[3].

Sources

Application

Application Note: Liquid-Liquid Extraction of Cadmium Using Methyltrioctylammonium 2-Mercaptobenzoate ([MTOA][TS])

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Executive Summary The separation and quantification of trace cadmi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals

Executive Summary

The separation and quantification of trace cadmium (Cd²⁺) from complex aqueous matrices (such as biological fluids or industrial effluents) remains a critical challenge in analytical chemistry and toxicology. Traditional liquid-liquid extraction (LLE) often relies on volatile, toxic organic solvents and requires the addition of exogenous chelating agents.

This application note details a highly efficient, green alternative utilizing methyltrioctylammonium 2-mercaptobenzoate (also known as methyltrioctylammonium thiosalicylate, [MTOA][TS], or TOMAS). As a task-specific ionic liquid (TSIL), [MTOA][TS] acts simultaneously as the extraction solvent and the chelating agent, streamlining the workflow and significantly enhancing extraction efficiency[1].

Mechanistic Principles: Causality in TSIL Design

The efficacy of [MTOA][TS] is rooted in its dual-functional molecular architecture, which eliminates the need for secondary chelators[1].

  • The Chelating Anion (2-Mercaptobenzoate): According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, Cd²⁺ is classified as a "soft" to "intermediate" acid. The 2-mercaptobenzoate anion features a highly reactive thiol (-SH) group (a soft base) and a carboxylate (-COO⁻) group. This configuration exhibits exceptional thermodynamic affinity for Cd²⁺, forming a stable, hydrophobic metal-ligand complex.

  • The Hydrophobic Cation (Methyltrioctylammonium): The bulky, long-chain quaternary ammonium cation ([MTOA]⁺) provides extreme hydrophobicity. Once the Cd-thiosalicylate complex forms, the [MTOA]⁺ counter-ion neutralizes the complex's charge, driving the rapid phase transfer of the ion-pair from the aqueous matrix into the organic micro-droplet phase[2].

Mechanism A Aqueous Matrix (Cd2+ Ions) C Complexation (Thiol-Cd2+ Affinity) A->C B TSIL Extractant [MTOA][TS] B->C D Ion-Pairing (Charge Neutralization) C->D E Phase Separation (Hydrophobic Partitioning) D->E F Organic Phase (Cd-TSIL Complex) E->F

Logical flow of Cd(II) extraction using [MTOA][TS] via complexation and phase separation.

Critical Parameters for Optimization

To ensure a self-validating and reproducible system, analysts must control the thermodynamic and kinetic variables that dictate extraction efficiency.

pH Dependency

The pH of the aqueous sample is the most critical variable. At highly acidic pH (< 3.0), the thiol and carboxylate groups of the 2-mercaptobenzoate anion become protonated, neutralizing their negative charge and destroying their chelating capacity. Conversely, at highly alkaline pH (> 8.0), cadmium precipitates as cadmium hydroxide (Cd(OH)₂), rendering it unavailable for extraction. The optimal pH window is strictly 4.5 to 5.5 [3].

Disperser Solvent Kinetics

In Dispersive Liquid-Liquid Microextraction (DLLME), a disperser solvent (e.g., acetone) is co-injected with the TSIL. The disperser rapidly lowers the interfacial tension between the hydrophobic TSIL and the aqueous phase. This creates a cloudy microemulsion of TSIL droplets, exponentially increasing the surface area-to-volume ratio and reducing the required extraction time from hours to mere seconds[3].

Table 1: Optimization of Extraction Parameters
ParameterTested RangeOptimal ValueMechanistic Rationale
Sample pH 2.0 – 8.04.5 – 5.5 Prevents ligand protonation (<3.0) and Cd(OH)₂ precipitation (>8.0).
[MTOA][TS] Mass 0.01 – 0.2 g0.1 g Provides sufficient stoichiometric excess for complete Cd²⁺ complexation without causing emulsion stability issues[3].
Disperser Solvent Methanol, Ethanol, AcetoneAcetone Optimal miscibility profile; rapidly generates fine TSIL micro-droplets[3].
Extraction Time 1 – 20 min2 – 5 min High surface area of the microemulsion allows for near-instantaneous thermodynamic equilibrium.

Self-Validating Experimental Protocol: DLLME of Cd(II)

The following protocol describes a Dispersive Liquid-Liquid Microextraction (DLLME) workflow utilizing [MTOA][TS], optimized for downstream quantification via Electrothermal Atomic Absorption Spectroscopy (ETAAS)[1].

Workflow S1 Step 1: Sample Prep Adjust pH to 4.5 S2 Step 2: Injection Add [MTOA][TS] + Acetone S1->S2 S3 Step 3: Emulsification Vortex 2 mins S2->S3 S4 Step 4: Centrifugation 5000 rpm, 5 mins S3->S4 S5 Step 5: Back-Extraction Strip with 0.5M HNO3 S4->S5 S6 Step 6: Analysis Quantify via ETAAS S5->S6

Step-by-step dispersive liquid-liquid microextraction (DLLME) workflow for Cd(II).

Reagents Required
  • Extractant: Methyltrioctylammonium 2-mercaptobenzoate ([MTOA][TS])

  • Disperser: HPLC-grade Acetone

  • Buffer/Adjusters: 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

  • Stripping Agent: 0.5 M Nitric Acid (HNO₃)

Step-by-Step Execution
  • Sample Preparation & pH Adjustment: Transfer 10.0 mL of the aqueous sample (e.g., filtered environmental water or diluted biological fluid) into a 15 mL conical centrifuge tube. Carefully adjust the pH to 4.5 using dropwise additions of 0.1 M HCl or NaOH. Validation Check: Verify pH with a calibrated micro-probe to ensure it remains strictly within the 4.5–5.5 window.

  • Solvent Injection: In a separate glass vial, dissolve 0.1 g of [MTOA][TS] into 0.5 mL of acetone. Using a precision syringe, rapidly inject this mixture into the aqueous sample[3].

  • Emulsification: Immediately vortex the tube at 2500 rpm for 2 minutes. A cloudy suspension will form, indicating the successful generation of the TSIL microemulsion and the initiation of mass transfer.

  • Phase Separation: Centrifuge the emulsion at 5000 rpm for 5 minutes. The high-density hydrophobic[MTOA][TS]-Cd complex will settle at the bottom of the tube as a distinct, viscous micro-droplet.

  • Back-Extraction (Stripping): Carefully decant and discard the bulk aqueous supernatant. To recover the Cd²⁺ for analysis, add 0.25 mL of 0.5 M HNO₃ to the TSIL droplet. Vortex vigorously for 3 minutes. The strong acid protonates the 2-mercaptobenzoate ligand, breaking the Cd-thiol bond and releasing free Cd²⁺ back into the acidic aqueous phase[3].

  • Quantification: Extract the acidic aqueous phase and dilute to a final volume of 0.5 mL with deionized water. Inject an aliquot into the ETAAS for cadmium quantification[3].

Analytical Validation & Performance Metrics

To ensure the trustworthiness of the protocol, analysts must evaluate the enrichment factor (EF) and limit of detection (LOD). The use of[MTOA][TS] typically yields superior metrics compared to traditional imidazolium-based ionic liquids due to the integrated chelating mechanism[1].

Table 2: Expected Analytical Performance Metrics
MetricExpected ValueDefinition / Significance
Enrichment Factor (EF) ~50The ratio of analyte concentration in the final stripped phase to the initial sample. High EF allows for ultra-trace detection[3].
Limit of Detection (LOD) 0.5 – 2.0 ng/LThe lowest concentration reliably distinguished from the blank. Suitable for stringent environmental/biological limits[1].
Relative Recovery > 95%Confirms the absence of significant matrix interferences during the complexation and stripping phases.
RSD (Precision) < 5%Demonstrates the high reproducibility of the self-validating DLLME workflow.

References

  • Advances of Ionic Liquids in Analytical Chemistry Source: ACS Publications (Chemical Reviews) URL:[Link]

  • A tandem ionic liquid‐based dispersive microextraction method using in‐syringe air‐assisted vesicle system for rapid determination of lead and cadmium in artificial sweat extract of facial cosmetic products Source: Applied Organometallic Chemistry (via ResearchGate) URL:[Link]

  • Removal of Metal Ions from Aqueous Solutions by Extraction with Ionic Liquids Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Method

Application Note &amp; Protocol: Preparation and Characterization of Supported Ionic Liquid Membranes (SILMs) with Methyltrioctylammonium 2-Mercaptobenzoate for Selective Separations

Audience: Researchers, scientists, and drug development professionals. Introduction Supported Ionic Liquid Membranes (SILMs) represent a significant advancement in separation technology, combining the stability of a soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supported Ionic Liquid Membranes (SILMs) represent a significant advancement in separation technology, combining the stability of a solid porous support with the unique selective properties of ionic liquids (ILs).[1][2] ILs are organic salts with low melting points, negligible vapor pressure, and high thermal stability. Their "designer" nature allows for the tuning of their physical and chemical properties by modifying the cation and anion, making them highly versatile for specific separation tasks.[1] SILMs confine the IL within the pores of a microporous support through capillary forces, creating a stable and selective barrier for transport processes like metal ion recovery and gas separation.

This guide details the preparation and characterization of a SILM using a task-specific ionic liquid, Methyltrioctylammonium 2-mercaptobenzoate , sometimes referred to as Trioctylmethylammonium thiosalicylate. This IL is composed of:

  • Methyltrioctylammonium ([MTOA]⁺): A quaternary ammonium cation derived from the common phase transfer catalyst Aliquat 336.[3][4] Its long alkyl chains impart significant hydrophobicity, which is crucial for maintaining the IL's immiscibility with aqueous phases and ensuring the stability of the membrane.

  • 2-Mercaptobenzoate ([TS]⁻ or Thiosalicylate): A functionalized anion containing both a carboxylate and a soft thiolate donor group. This structure makes it a powerful chelating agent for a wide range of metal ions, particularly soft Lewis acids like heavy and precious metals.

The combination of these ions creates a hydrophobic, task-specific IL ideal for selectively extracting and transporting target metal ions from aqueous solutions. This protocol provides a comprehensive framework for the synthesis of the IL, the fabrication of the SILM, its characterization, and a practical application in selective metal ion transport.

Part 1: Synthesis of Methyltrioctylammonium 2-Mercaptobenzoate ([MTOA][TS])

Principle: The synthesis of [MTOA][TS] is achieved through a straightforward and cost-effective anion metathesis (ion exchange) reaction. The chloride anion of the commercially available precursor, Methyltrioctylammonium chloride (Aliquat 336), is exchanged with the 2-mercaptobenzoate anion. This is typically performed by reacting Aliquat 336 with a deprotonated form of 2-mercaptobenzoic acid (thiosalicylic acid).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyltrioctylammonium chloride (Aliquat 336)≥95%Sigma-Aldrich, etc.A viscous liquid, mixture of C8/C10 chains.
2-Mercaptobenzoic acid (Thiosalicylic acid)≥97%Sigma-Aldrich, etc.Solid.
Sodium hydroxide (NaOH)ACS ReagentStandard SupplierFor deprotonation.
EthanolAnhydrousStandard SupplierReaction solvent.
Deionized Water>18 MΩ·cm---For washing.
Dichloromethane (DCM)ACS ReagentStandard SupplierFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.
Protocol: [MTOA][TS] Synthesis
  • Deprotonation of Thiosalicylic Acid:

    • In a round-bottom flask, dissolve 10.0 g of 2-mercaptobenzoic acid in 100 mL of ethanol with magnetic stirring.

    • In a separate beaker, prepare a solution of sodium hydroxide by dissolving an equimolar amount (e.g., 2.6 g of NaOH for 10.0 g of acid) in 50 mL of deionized water.

    • Slowly add the NaOH solution to the 2-mercaptobenzoic acid solution. Stir for 30 minutes at room temperature to ensure complete formation of sodium 2-mercaptobenzoate.

  • Anion Exchange Reaction:

    • In a separate flask, dissolve an equimolar amount of Aliquat 336 (e.g., 26.2 g) in 100 mL of dichloromethane (DCM).

    • Transfer the ethanolic sodium 2-mercaptobenzoate solution and the DCM solution of Aliquat 336 to a separatory funnel.

    • Shake the funnel vigorously for 15-20 minutes. The [MTOA]⁺ cation will exchange its chloride anion for the [TS]⁻ anion, forming the desired IL which is soluble in the DCM phase, while the by-product, NaCl, precipitates or remains in the aqueous/ethanolic phase.

  • Purification:

    • Allow the layers in the separatory funnel to separate. A white precipitate of NaCl may be visible at the interface.

    • Drain the lower organic (DCM) layer containing the [MTOA][TS] ionic liquid.

    • Wash the organic layer three times with 100 mL portions of deionized water to remove any remaining NaCl and unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal:

    • Remove the DCM using a rotary evaporator under reduced pressure at approximately 40°C.

    • The final product, [MTOA][TS], should be a viscous, slightly yellowish oil.[5] Dry further under high vacuum for several hours to remove any residual solvent and water.

  • Validation (Recommended):

    • Confirm the structure and purity of the synthesized IL using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the Cl⁻ signal and the appearance of signals corresponding to the [TS]⁻ anion confirm successful synthesis.

Part 2: Preparation of the Supported Ionic Liquid Membrane (SILM)

Principle: The synthesized ionic liquid is immobilized within the pores of a thin, microporous polymeric support. The choice of support material and immobilization method is critical for membrane stability and performance. Hydrophobic supports like Polyvinylidene fluoride (PVDF) or Polysulfone (PSF) are generally preferred for hydrophobic ILs like [MTOA][TS] to ensure good wetting and prevent IL displacement by aqueous phases.[6][7][8] The immobilization method depends largely on the viscosity of the IL.[1]

Materials and Equipment
ItemSpecificationsPurpose
Support Membrane PVDF, Polysulfone (PSF), or PTFEHydrophobic, chemically resistant. Pore size: 0.1 - 0.45 µm.
[MTOA][TS] Ionic Liquid Synthesized as per Part 1The selective liquid phase.
Vacuum Filtration Setup Standard lab equipmentFor vacuum-assisted immobilization.
Pressurized Filtration Cell e.g., Amicon stirred cellFor pressure-assisted immobilization.
Inert Gas Source Nitrogen (N₂)For pressure application.
Analytical Balance 4 decimal placesFor gravimetric determination of IL uptake.
Flat-nosed Tweezers ---For handling membranes.

SILM_Preparation_Workflow cluster_materials Starting Materials cluster_prep Immobilization Method cluster_process Process Steps IL [MTOA][TS] Ionic Liquid Immerse Immerse Support in Ionic Liquid IL->Immerse Support Porous Hydrophobic Support (e.g., PVDF) Support->Immerse Pressure Pressure-Assisted Immobilization ApplyForce Apply Pressure or Vacuum to Infiltrate Pores Pressure->ApplyForce Vacuum Vacuum-Assisted Immobilization Vacuum->ApplyForce Immerse->Pressure High Viscosity IL Immerse->Vacuum Low Viscosity IL RemoveExcess Remove Excess IL from Surface ApplyForce->RemoveExcess Weigh Weigh Membrane (Post-Impregnation) RemoveExcess->Weigh Final Characterize & Use SILM Weigh->Final

Protocol A: Pressure-Assisted Immobilization

This method is highly effective for ensuring complete pore filling, especially with more viscous ionic liquids, leading to highly stable membranes.[1]

  • Cut the support membrane (e.g., PVDF) to the desired size (e.g., a disc for a diffusion cell).

  • Weigh the dry support membrane accurately using an analytical balance (W_dry).

  • Place the membrane in a petri dish and add enough [MTOA][TS] to fully cover it.

  • Transfer the submerged membrane into a pressurized filtration cell.

  • Pressurize the cell with an inert gas like nitrogen (N₂) to force the ionic liquid into the membrane pores. The required pressure depends on the membrane pore size and IL viscosity (typically 1-5 bar). Maintain pressure for 1-2 hours.

  • Depressurize the cell and carefully remove the membrane with tweezers.

  • Gently blot the membrane surface with lint-free tissue (e.g., Kimwipes) to remove excess IL. The membrane should appear translucent.

  • Weigh the final SILM (W_wet).

Protocol B: Vacuum-Assisted Immobilization

This method is suitable for less viscous ionic liquids and works by removing trapped air from the pores to facilitate IL entry.[1]

  • Cut and weigh the dry support membrane (W_dry).

  • Place the membrane in a small beaker or flask and submerge it in the [MTOA][TS] ionic liquid.

  • Place the beaker inside a vacuum desiccator.

  • Apply vacuum for 1-2 hours. The vacuum removes air from the membrane pores, which are then filled by the IL via capillary action upon releasing the vacuum.

  • Slowly release the vacuum.

  • Remove the membrane, blot the surface to remove excess IL, and weigh the final SILM (W_wet).

Calculating Ionic Liquid Uptake

The amount of ionic liquid immobilized in the membrane can be determined gravimetrically:

IL Uptake (%) = [ (W_wet - W_dry) / W_dry ] × 100

A high uptake value, typically >80-100% depending on membrane porosity, indicates successful pore filling.

Part 3: Characterization of the [MTOA][TS] SILM

Validating the successful preparation and stability of the SILM is a critical step before its application.

Summary of Characterization Techniques
TechniquePurposeExpected Outcome
Scanning Electron Microscopy (SEM) To visualize the surface and cross-section morphology of the membrane.A smooth surface on the final SILM compared to the porous structure of the dry support, indicating that pores are filled with the IL.
Energy-Dispersive X-ray (EDX) Spectroscopy To determine the elemental composition of the membrane surface.[6][9]Detection of sulfur (S) from the [TS]⁻ anion and nitrogen (N) from the [MTOA]⁺ cation, confirming the presence and distribution of the IL.[1]
Gravimetric Leaching Test To assess the operational stability of the SILM in an aqueous environment.Minimal weight loss (<5%) after prolonged immersion in water, indicating high stability due to the hydrophobicity of the IL.
Protocol: SILM Stability Test
  • Accurately weigh the freshly prepared SILM (W_initial).

  • Immerse the SILM in a beaker containing deionized water or a relevant buffer solution. Stir gently at room temperature.

  • After a set period (e.g., 24, 48, or 72 hours), remove the membrane.

  • Gently blot the surface dry to remove adhering water droplets.

  • Weigh the membrane again (W_final).

  • Calculate the percentage of IL loss: IL Loss (%) = [ (W_initial - W_final) / (W_initial - W_dry) ] × 100

A low percentage of IL loss confirms the membrane's stability for use in aqueous separation processes.[6][9]

Part 4: Application Example: Selective Metal Ion Transport

Principle: The [MTOA][TS] SILM can be used to selectively transport metal ions (Mⁿ⁺) from a feed phase to a stripping (or receiving) phase. The transport is based on a carrier-mediated diffusion mechanism.[10] At the feed-membrane interface, the [TS]⁻ anion chelates the metal ion, forming a neutral complex that diffuses across the IL-filled pores. At the membrane-stripping interface, a change in chemical potential (e.g., low pH) causes the complex to break, releasing the metal ion into the stripping phase and regenerating the carrier.

Transport_Mechanism cluster_legend Legend Feed Feed Phase | Mⁿ⁺ + n[TS]⁻ Membrane Interface 1 | {Supported Ionic Liquid Membrane | [MTOA]⁺[TS]⁻} |  Interface 2 Feed:f0->Membrane:m1 1. Complexation Membrane:n->Membrane:n 2. Diffusion of M(TS)ₙ Membrane:m1->Membrane:m2 4. Carrier Return Strip Stripping Phase | Mⁿ⁺ Membrane:m2->Strip:s0 3. Decomplexation M Mⁿ⁺ (Metal Ion) TS [TS]⁻ (Carrier) Complex M(TS)ₙ (Complex)

Experimental Setup and Protocol
  • Diffusion Cell Setup:

    • Use a two-compartment glass diffusion cell (e.g., a U-tube or Franz cell) separated by the prepared [MTOA][TS] SILM.

    • Ensure the effective membrane area is known.

  • Phase Preparation:

    • Feed Phase: Prepare an aqueous solution containing the target metal ion(s) at a known concentration (e.g., 100 ppm CdCl₂). Adjust the pH to a level where the metal ion is stable and complexation can occur (typically pH 4-7).

    • Stripping Phase: Prepare an acidic aqueous solution (e.g., 0.1 M HCl or HNO₃). The low pH will protonate the [TS]⁻ anion, causing the release of the metal ion.

  • Transport Experiment:

    • Fill the respective compartments of the diffusion cell with the feed and stripping solutions.

    • Stir both phases at a constant rate (e.g., 150 rpm) to minimize concentration polarization effects at the membrane interfaces.

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take small aliquots from both the feed and stripping phases.

    • Analyze the metal ion concentration in the aliquots using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Data Analysis

The performance of the membrane is evaluated by calculating the permeability coefficient (P) and the initial flux (J).

The flux (J) is the rate of transport per unit area: J = (V / A) * (dC / dt) Where:

  • V = Volume of the stripping phase (L)

  • A = Effective membrane area (m²)

  • dC/dt = Change in metal concentration in the stripping phase over time (mol L⁻¹ s⁻¹)

The permeability coefficient (P) can be calculated from the flux and the initial feed concentration (C_feed): P = J / C_feed

Plotting the concentration of the metal ion in the stripping phase versus time will show the transport efficiency. A successful experiment will show a decrease in metal concentration in the feed phase and a corresponding increase in the stripping phase over time.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low IL Uptake Incomplete pore wetting; IL viscosity too high for the method; Trapped air in pores.Use pressure-assisted method for viscous ILs; Increase pressure/vacuum time; Gently heat the IL to reduce viscosity.
Membrane Instability (High IL Loss) IL is partially soluble in the aqueous phase; Poor compatibility between IL and support material.Ensure the IL is sufficiently hydrophobic; Use a more hydrophobic support (e.g., PTFE); Modify the support surface to increase hydrophobicity.[7]
Low or No Metal Transport Incorrect pH in feed or stripping phase; Inactive carrier; Membrane fouling.Optimize the pH of both phases; Confirm the purity of the synthesized IL; Ensure the feed solution is filtered to prevent pore blocking.
Low Selectivity The carrier anion complexes with multiple ions.Adjust feed phase pH to exploit differences in metal-ligand stability constants; Add a masking agent to the feed phase to complex interfering ions.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyltrioctylammonium 2-Mercaptobenzoate ([MTOA][2-MB]) for Enhanced Extraction

Introduction to [MTOA][2-MB] Methyltrioctylammonium 2-mercaptobenzoate, hereafter referred to as [MTOA][2-MB], is a hydrophobic ionic liquid (IL) designed for high-efficiency liquid-liquid extraction processes. It combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to [MTOA][2-MB]

Methyltrioctylammonium 2-mercaptobenzoate, hereafter referred to as [MTOA][2-MB], is a hydrophobic ionic liquid (IL) designed for high-efficiency liquid-liquid extraction processes. It combines the phase-transfer capabilities of the methyltrioctylammonium cation with the selective chelating properties of the 2-mercaptobenzoate anion. The presence of a thiol (-SH) group in the anion imparts a strong affinity for heavy and precious metal ions, making it a powerful tool for applications in hydrometallurgy, environmental remediation, and analytical chemistry.

This guide provides researchers, scientists, and drug development professionals with in-depth technical support, including troubleshooting protocols and frequently asked questions, to optimize the use of [MTOA][2-MB] in their extraction workflows.

Mechanism of Action: Ion-Pair Extraction

The primary mechanism by which [MTOA][2-MB] facilitates the transfer of a target analyte (e.g., a metal ion, Mⁿ⁺) from an aqueous phase to an organic phase is through the formation of a neutral, hydrophobic ion-pair complex. This process is driven by both electrostatic interactions and the strong coordinating ability of the 2-mercaptobenzoate anion.

The workflow can be visualized as follows:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_process Process Flow M Target Analyte (Mⁿ⁺) Complex Neutral Complex [MTOA]⁺[M(2-MB)ₙ]⁻ M->Complex Extraction at Interface Anions Competing Anions (e.g., Cl⁻, SO₄²⁻) MTOA_2MB [MTOA]⁺[2-MB]⁻ (Ionic Liquid) MTOA_2MB->Complex Complexation Start 1. Aqueous & Organic Phases Mixed Extract 2. Ion-Pair Formation at Interface Start->Extract Separate 3. Phase Separation Extract->Separate End 4. Analyte in Organic Phase Separate->End

Caption: Workflow of ion-pair extraction using [MTOA][2-MB].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for extractions using [MTOA][2-MB]?

A1: The optimal pH is highly dependent on the target analyte. The 2-mercaptobenzoate anion's chelating ability is pH-sensitive due to the protonation of the thiol and carboxylate groups. Generally, a slightly acidic to neutral pH (4.0 - 7.5) is recommended to ensure the carboxylate group is deprotonated and available for chelation while minimizing the protonation of the thiol group.

Q2: Which organic solvents are compatible with [MTOA][2-MB]?

A2: [MTOA][2-MB] is a hydrophobic ionic liquid and is miscible with a range of non-polar and slightly polar organic solvents. High hydrophobicity solvents are generally preferred to minimize leaching into the aqueous phase.

Solvent TypeExamplesCompatibilityNotes
Aromatic Toluene, XyleneExcellentHigh extraction efficiency, good phase separation.
Aliphatic Heptane, KeroseneGoodLower solubility of the IL, may require a modifier.
Chlorinated DichloromethaneGoodHigh density can aid in phase separation.
Ethers & Ketones MIBKModeratePotential for some miscibility with the aqueous phase.

Q3: Can [MTOA][2-MB] be regenerated and reused?

A3: Yes, regeneration is a key advantage. The extracted analyte can be stripped from the organic phase using a highly acidic solution (e.g., 1-2 M HCl or H₂SO₄). This protonates the 2-mercaptobenzoate anion, breaking the metal complex and transferring the metal ion back to the aqueous stripping solution. The protonated ionic liquid remains in the organic phase and can be regenerated for reuse by washing with a suitable base to deprotonate it.

Q4: How does temperature affect extraction efficiency?

A4: The effect of temperature is complex. In many cases, increasing the temperature can enhance extraction kinetics and efficiency by reducing viscosity and increasing mass transfer. However, for some exothermic extraction processes, higher temperatures may decrease the overall extraction efficiency. It is recommended to perform initial experiments at room temperature and then evaluate a range (e.g., 25°C to 60°C) to determine the optimal condition for your specific system.

Troubleshooting Guide

This section addresses common issues encountered during extraction experiments with [MTOA][2-MB].

Problem 1: Low or No Extraction Efficiency

Possible Cause 1: Incorrect pH of the Aqueous Phase

  • Explanation: If the pH is too low, the 2-mercaptobenzoate anion will be protonated, preventing it from chelating the target analyte. If the pH is too high, the metal ion may precipitate as a hydroxide.

  • Solution:

    • Measure the pH of your aqueous phase before and after adding the sample.

    • Adjust the pH to the optimal range for your target analyte using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Perform a pH-dependency study by running the extraction across a range of pH values (e.g., 3 to 9) to identify the optimal condition.

Possible Cause 2: Competing Ligands or Anions

  • Explanation: High concentrations of other anions (e.g., chloride, sulfate) or chelating agents (e.g., EDTA) in the sample matrix can compete with the 2-mercaptobenzoate for the target analyte.

  • Solution:

    • Analyze the sample matrix for potential interfering ions.

    • If possible, dilute the sample to reduce the concentration of interfering species.

    • Consider a pre-treatment step, such as precipitation or ion exchange, to remove the interfering anions.

Possible Cause 3: Insufficient Mixing or Contact Time

  • Explanation: The extraction process is dependent on the mass transfer of the analyte across the phase boundary. Insufficient agitation or time will result in an incomplete extraction.

  • Solution:

    • Ensure vigorous mixing during the extraction step using a vortex mixer or mechanical shaker.

    • Perform a time-dependency study by varying the contact time (e.g., 5, 15, 30, 60 minutes) to determine when equilibrium is reached.

G cluster_troubleshooting Troubleshooting: Low Extraction Efficiency Problem Low Extraction Efficiency Cause1 Incorrect pH Problem->Cause1 Cause2 Competing Ligands Problem->Cause2 Cause3 Insufficient Mixing Problem->Cause3 Solution1 Adjust & Optimize pH Cause1->Solution1 Solution2 Dilute Sample or Pre-treat Cause2->Solution2 Solution3 Increase Mixing Time/Intensity Cause3->Solution3

Caption: Troubleshooting workflow for low extraction efficiency.

Problem 2: Formation of a Stable Emulsion or "Third Phase"

Possible Cause 1: High Concentration of Ionic Liquid

  • Explanation: Using an excessively high concentration of [MTOA][2-MB] can lead to the formation of aggregates at the interface, resulting in a stable emulsion.

  • Solution:

    • Reduce the concentration of [MTOA][2-MB] in the organic phase. Typical working concentrations range from 1% to 10% (w/v).

    • Optimize the concentration to find the minimum required for efficient extraction.

Possible Cause 2: High Agitation Speed

  • Explanation: Overly vigorous mixing can create very fine droplets that are slow to coalesce, leading to a stable emulsion.

  • Solution:

    • Reduce the speed of the shaker or vortex mixer.

    • Consider using a gentler mixing method, such as a rocking platform or overhead stirrer.

Possible Cause 3: Presence of Surfactants or Particulates

  • Explanation: Surfactants or fine solid particles in the sample can stabilize emulsions.

  • Solution:

    • Filter the aqueous sample through a 0.45 µm filter before extraction to remove particulates.

    • If surfactants are present, a sample pre-treatment step may be necessary.

    • To break an existing emulsion, try adding a small amount of a high-purity salt (e.g., NaCl) to the aqueous phase or centrifuging the mixture at a moderate speed (e.g., 2000-3000 rpm).

Experimental Protocols

Protocol: Extraction of a Divalent Metal Ion (e.g., Cu²⁺) from an Aqueous Solution

This protocol provides a general framework. It should be optimized for your specific application.

1. Preparation of the Organic Phase: a. Prepare a 5% (w/v) solution of [MTOA][2-MB] in toluene. For example, dissolve 5.0 g of [MTOA][2-MB] in toluene and make up to a final volume of 100 mL. b. Ensure the solution is completely homogenous.

2. pH Adjustment of the Aqueous Phase: a. Prepare a 10 ppm standard solution of Cu²⁺ in deionized water. b. Take a 10 mL aliquot of this solution. c. Adjust the pH to 5.5 using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

3. Extraction Procedure: a. Combine 10 mL of the pH-adjusted aqueous phase and 10 mL of the organic phase in a 50 mL screw-cap tube. This represents a 1:1 phase ratio. b. Cap the tube tightly and agitate on a mechanical shaker at 250 rpm for 30 minutes at room temperature (25°C). c. After shaking, allow the phases to separate for 15 minutes. If separation is slow, centrifuge at 2000 rpm for 5 minutes.

4. Analysis: a. Carefully separate the two phases using a separatory funnel or a pipette. b. Analyze the concentration of Cu²⁺ remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or ICP-MS). c. The concentration of Cu²⁺ in the organic phase can be determined by mass balance.

5. Calculation of Extraction Efficiency (%E): a. Use the following formula: %E = ([C_initial] - [C_final] / [C_initial]) * 100 Where:

  • [C_initial] is the initial concentration of Cu²⁺ in the aqueous phase.
  • [C_final] is the final concentration of Cu²⁺ in the aqueous phase after extraction.

References

  • Ionic liquids in separation of metal ions: An overview of recent progress. Journal of Molecular Liquids.[Link]

  • The effect of pH on the extraction of metal ions from aqueous solutions. Science of The Total Environment.[Link]

  • Aliquat 336: a versatile and affordable cation exchanger for metal extraction. RSC Advances.[Link]

  • Troubleshooting in Liquid-Liquid Extraction. American Laboratory.[Link]

Optimization

Technical Support Center: Preventing Emulsion Formation in Methyltrioctylammonium 2-Mercaptobenzoate Extractions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of emulsion formation during liquid-liquid extractions utilizing methyltrioctylammonium 2-mercaptobenzoate. Our goal is to equip you with the foundational knowledge and practical techniques to anticipate, prevent, and resolve emulsion issues, ensuring the efficiency and success of your extraction protocols.

Introduction to the Challenge: Emulsion Formation

Methyltrioctylammonium 2-mercaptobenzoate, an ionic liquid, is a powerful agent in various extraction processes, including the separation of heavy metals.[1][2] However, its amphiphilic nature, possessing both a charged, hydrophilic head (quaternary ammonium and carboxylate groups) and a bulky, lipophilic tail (trioctyl chains), can lead to the formation of stable emulsions at the aqueous-organic interface.[3] These emulsions are dispersions of one liquid phase into another, stabilized by the accumulation of molecules like our ionic liquid at the droplet surfaces, which can significantly hinder phase separation and compromise extraction efficiency.[3][4][5]

This guide will walk you through the underlying causes of emulsion formation in this specific system and provide a structured approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding emulsion formation with methyltrioctylammonium 2-mercaptobenzoate.

Q1: What is an emulsion and why does it form during my extraction?

A1: An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other in the form of microscopic droplets.[3] In your case, vigorous mixing of the aqueous and organic phases can break up one liquid into fine droplets, which are then stabilized by the methyltrioctylammonium 2-mercaptobenzoate. This molecule acts as a surfactant, reducing the interfacial tension between the two phases and preventing the droplets from coalescing back into a separate layer.[3][4]

Q2: Is the viscosity of the ionic liquid a contributing factor to emulsion stability?

A2: Yes, viscosity plays a significant role.[6] Highly viscous phases, a characteristic of many ionic liquids, can hinder the movement and collision of dispersed droplets, slowing down the natural processes of creaming, sedimentation, and coalescence that lead to phase separation.[6] This kinetic stability can make emulsions more persistent and difficult to break.[6]

Q3: Can the pH of my aqueous phase influence emulsion formation?

A3: Absolutely. The pH of the aqueous phase can significantly impact the charge and behavior of the 2-mercaptobenzoate anion and any other ionizable species in your sample.[7][8] Changes in pH can alter the interfacial properties of the system, potentially increasing the stability of the emulsion.[7] For instance, in some systems, a neutral pH environment has been found to be more conducive to emulsion stability than acidic or basic conditions.[7]

Q4: I've formed an emulsion. What is the quickest way to try and break it?

A4: One of the simplest and often effective first steps is the addition of a saturated salt solution, like brine (NaCl).[4] This technique, known as "salting out," increases the ionic strength of the aqueous layer, which can disrupt the stabilizing interfacial film and promote phase separation.[3][4]

Troubleshooting Guide: A Symptom-Based Approach

If you are currently facing an emulsion issue, this section provides a more detailed, step-by-step guide to diagnose and resolve the problem.

Symptom 1: A Persistent, Milky Interfacial Layer After Shaking

This is the classic sign of a stable emulsion. The following workflow can help you systematically address this issue.

Emulsion_Troubleshooting_Workflow start Persistent Emulsion Observed step1 Reduce Mechanical Agitation start->step1 Initial Action step2 Introduce 'Salting Out' Agent step1->step2 If emulsion persists success Phase Separation Achieved step1->success Successful step3 Apply Gentle Heating step2->step3 If emulsion persists step2->success Successful step4 Centrifugation step3->step4 If emulsion persists step3->success Successful step5 Modify Solvent System step4->step5 If emulsion persists step4->success Successful step5->success Successful fail Emulsion Persists (Consider Alternative Extraction) step5->fail Unsuccessful

Caption: Troubleshooting workflow for persistent emulsions.

  • Causality: High-intensity mixing increases the shear forces that break down one liquid phase into smaller, more stable droplets.[9][10] Reducing this energy input can prevent the formation of very fine, difficult-to-break emulsions.

  • Protocol:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Alternatively, use a rocking platform or a magnetic stirrer at a low speed to ensure sufficient phase contact without excessive agitation.[11]

  • Causality: The addition of an electrolyte to the aqueous phase increases its ionic strength.[4] This can decrease the solubility of the organic phase in the aqueous phase and disrupt the surfactant-like properties of the ionic liquid at the interface, promoting coalescence of the dispersed droplets.[3][4] The effectiveness of different salts can vary, with the order of salting-out strength for chloride salts often following: Li+ > Na+ ≈ Ca2+ ≈ Mg2+ ≈ Al3+ > K+ ≈ NH4+ > Rb+ > Cs+.[12][13][14]

  • Protocol:

    • Add a small amount of solid sodium chloride (NaCl) or a saturated brine solution to the separatory funnel.

    • Gently swirl to dissolve the salt.

    • Allow the mixture to stand and observe for phase separation.

  • Causality: Increasing the temperature can have several beneficial effects. It can lower the viscosity of the phases, allowing for faster droplet movement and coalescence.[15][16] It can also alter the solubility of the emulsifying agent, potentially destabilizing the interfacial film.[15]

  • Protocol:

    • Carefully warm the separatory funnel in a water bath.

    • Monitor the temperature to avoid boiling or degradation of your analyte.

    • Observe for signs of emulsion breaking.

  • Causality: Applying a strong centrifugal force accelerates the separation of the phases based on their density differences.[3][4] This can effectively break down emulsions by forcing the dispersed droplets to coalesce.

  • Protocol:

    • Transfer the emulsion to centrifuge tubes.

    • Centrifuge at a moderate to high speed for a sufficient duration.

    • Carefully decant the separated layers.

  • Causality: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase.[4] This can change the solubility of the emulsifying species, forcing them into one phase and breaking the emulsion.

  • Protocol:

    • Add a small volume of a different, miscible organic solvent (e.g., a small amount of methanol if your organic phase is nonpolar).

    • Gently mix and observe for phase separation.

Symptom 2: High Viscosity of the Organic Phase Leading to Poor Phase Separation

High viscosity can physically impede the separation of the two phases.

Viscosity_Management start High Viscosity Observed action1 Dilute the Organic Phase start->action1 action2 Increase Temperature start->action2 outcome Improved Phase Separation action1->outcome action2->outcome

Caption: Strategies for managing high viscosity.

  • Strategy 1: Dilution of the Organic Phase

    • Explanation: Adding a less viscous, miscible organic solvent to your ionic liquid phase can significantly reduce the overall viscosity, facilitating faster phase separation.

    • Protocol: Before the extraction, consider preparing your methyltrioctylammonium 2-mercaptobenzoate in a suitable, low-viscosity organic solvent.

  • Strategy 2: Increase the Temperature

    • Explanation: As mentioned previously, increasing the temperature will lower the viscosity of the ionic liquid.[15][16]

    • Protocol: Perform the extraction at a slightly elevated, controlled temperature.

Preventative Measures: Best Practices for Emulsion-Free Extractions

The most effective way to deal with emulsions is to prevent their formation in the first place.[4]

ParameterRecommendationRationale
Mixing Intensity Gentle swirling or inversionMinimizes the energy input that creates fine droplets.[4][10]
Aqueous Phase pH Optimize based on preliminary testsThe stability of emulsions can be pH-dependent; avoid pH ranges known to promote emulsification.[7][8][17]
Ionic Strength Pre-saturate the aqueous phase with saltIncreases the interfacial tension, making emulsion formation less favorable.[4][11]
Temperature Operate at a slightly elevated temperatureReduces viscosity and can decrease emulsion stability.[15][16]
Phase Ratio Adjust the volume ratio of the aqueous and organic phasesThe phase ratio can influence emulsion type and stability.[16] Experiment with different ratios to find an optimal condition.

Advanced Considerations: Alternative Extraction Techniques

If emulsions remain a persistent issue despite troubleshooting, it may be necessary to consider alternative extraction methodologies that are less prone to this problem.

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto an inert solid support. The organic extraction solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[4]

  • Solid-Phase Extraction (SPE): SPE involves partitioning the analyte between a solid phase and a liquid phase. This technique completely avoids the direct mixing of two immiscible liquid phases, thereby eliminating the possibility of emulsion formation.[3]

By understanding the chemical principles behind emulsion formation and systematically applying the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the reliability and efficiency of your extractions using methyltrioctylammonium 2-mercaptobenzoate.

References

  • 2-Mercaptobenzoic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025, November 27). Retrieved from [Link]

  • What Role Does Viscosity Play in Emulsion Formation? - Product → Sustainability Directory. (2025, November 29). Retrieved from [Link]

  • Cas 5137-55-3,Methyl trioctyl ammonium chloride - LookChem. (n.d.). Retrieved from [Link]

  • Cation Effect of Chloride Salting Agents on Transition Metal Ion Hydration and Solvent Extraction by the Basic Extractant Methyltrioctylammonium Chloride - Sci-Hub. (2020). Retrieved from [Link]

  • Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. (n.d.). Retrieved from [Link]

  • Oil demulsification | Society of Petroleum Engineers (SPE) - OnePetro. (2025, January 28). Retrieved from [Link]

  • Influence of mixing speed on the rheology and stability of the emulsion... - ResearchGate. (n.d.). Retrieved from [Link]

  • Advances of Demulsification Techniques for Crude Oil Emulsions - Smart Science & Technology. (n.d.). Retrieved from [Link]

  • Cation Effect of Chloride Salting Agents on Transition Metal Ion Hydration and Solvent Extraction by the Basic Extractant Methyltrioctylammonium Chloride - PubMed. (2020, September 21). Retrieved from [Link]

  • Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC. (2024, February 17). Retrieved from [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]

  • The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent - MDPI. (2020, April 21). Retrieved from [Link]

  • (PDF) Extraction of key nuclides in carbonate environment using methyltrioctylammonium carbonate - ResearchGate. (2025, February 6). Retrieved from [Link]

  • Demulsification of oil-water emulsions - Biolin Scientific. (2020, December 8). Retrieved from [Link]

  • Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds. (2021, March 29). Retrieved from [Link]

  • Cation Effect of Chloride Salting Agents on Transition Metal Ion Hydration and Solvent Extraction by the Basic Extractant Methyltrioctylammonium Chloride | Inorganic Chemistry - ACS Publications. (2020, August 28). Retrieved from [Link]

  • Effective Separation and Hydrocarbon Accounting in Water-in-Oil Emulsion Through Demulsification Using Formulated Plant Extracts. (2025, January 31). Retrieved from [Link]

  • A Review on the Effects of Emulsions on Flow Behaviours and Common Factors Affecting the Stability of Emulsions - Science Alert. (2014, December 6). Retrieved from [Link]

  • Reactions of 2-Mercaptobenzoic Acid with Divalent Alkaline Earth Metal Ions: Synthesis, Spectral Studies, and Single-Crystal X-ray Structures of Calcium, Strontium, and Barium Complexes of 2,2'-Dithiobis(benzoic acid), | Inorganic Chemistry - ACS Publications. (2001, December 4). Retrieved from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved from [Link]

  • How emulsions form and break? - Biolin Scientific. (2024, June 11). Retrieved from [Link]

  • Effects of pH and Salt Concentration on Oil-in-Water Emulsions Stabilized Solely by Nanocomposite Microgel Particles | Langmuir - ACS Publications. (2006, January 31). Retrieved from [Link]

  • Preparation and Characterization of 2-Mercaptobenzoic Acid Complexes of Mercury--Lead and Mercury--Cadmium - ResearchGate. (2026, February 23). Retrieved from [Link]

  • Development of Local Demulsifier For Water - In- Oil Emulsion Treatment. (n.d.). Retrieved from [Link]

  • The Effect of Rotational Speed of Homogenization on Emulsion Results Obtained Using Soy Lecithin Emulsifier - Semantic Scholar. (n.d.). Retrieved from [Link]

  • pH Measurements in Ionic Liquids - University of Leicester research repository - Figshare. (2018, September 17). Retrieved from [Link]

  • Effects of Oil Content, Mixing Time, and Temperature on the Performance Stability of Water-in-Crude Oil Emulsion using Hylocereu. (n.d.). Retrieved from [Link]

  • Effect of pH on extraction efficiency (E). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Conditions for Equilibrium Solid-Stabilized Emulsions. (2010, July 23). Retrieved from [Link]

  • 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem. (n.d.). Retrieved from [Link]

  • Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. (2018, September 21). Retrieved from [Link]

  • Optimization of water/oil emulsion preparation: Impact of time, speed, and homogenizer type on droplet size and dehydration efficiency. (n.d.). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • The physics and chemistry of emulsions. (n.d.). Retrieved from [Link]

  • 1 Emulsion Formation, Stability, and Rheology - Kinam Park. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). Retrieved from [Link]

  • Effect of Droplet Concentration on Emulsion Viscosity - NETZSCH Analyzing & Testing. (2020, January 31). Retrieved from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024, January 2). Retrieved from [Link]

Sources

Troubleshooting

regeneration and recycling methods for methyltrioctylammonium 2-mercaptobenzoate

Introduction Welcome to the technical support center for the regeneration and recycling of methyltrioctylammonium 2-mercaptobenzoate. This ionic liquid (IL), comprised of the methyltrioctylammonium cation (from Aliquat 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the regeneration and recycling of methyltrioctylammonium 2-mercaptobenzoate. This ionic liquid (IL), comprised of the methyltrioctylammonium cation (from Aliquat 336) and the 2-mercaptobenzoate (thiosalicylate) anion, is a valuable tool in various applications, particularly as a highly effective extractant in hydrometallurgy for recovering valuable or heavy metals.[1][2][3] Due to the costs associated with ionic liquids, efficient regeneration and recycling are crucial for making processes economically viable and environmentally sustainable.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common issues and implementing effective recycling protocols. We will delve into the causality behind experimental choices to ensure you can adapt these methods to your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for regenerating methyltrioctylammonium 2-mercaptobenzoate after use?

The most common and effective method for regenerating this IL, especially after metal extraction, is liquid-liquid extraction , often referred to as stripping.[4][6][7] This involves using a stripping agent (typically an acidic or basic aqueous solution) to remove the captured solute (e.g., metal ions) from the IL phase, allowing the IL to be washed and reused. Other general IL recovery methods exist, such as distillation, adsorption, and membrane separation, but they are often less suitable for this specific application.[4][5][8][9] Distillation, for example, is not ideal for removing non-volatile solutes like metal salts.[5]

Q2: How do I choose the correct stripping agent for my process?

The choice of stripping agent is critical and depends on the nature of the species complexed with the 2-mercaptobenzoate anion. The goal is to break the coordination between the anion and the extracted solute.

  • For Metal Ions: A dilute acid solution (e.g., 0.1 M HNO₃ or H₂SO₄) is typically effective.[4] The acid protonates the carboxylate group of the 2-mercaptobenzoate, which disrupts the metal-anion complex and transfers the metal cation into the aqueous phase.[6]

  • For Anionic Complexes: If the IL has extracted a metal as an anionic complex, a basic or high-salinity solution might be more effective to displace the complexed anion. For instance, NaOH or NaCl solutions can be used to strip certain metal complexes.[7][10]

The key is to select a stripping agent that efficiently removes the solute without degrading the IL or introducing contaminants that are difficult to remove in subsequent washing steps.

Q3: What are the common signs of IL degradation, and what causes them?

Degradation can manifest in several ways, primarily through color change, loss of performance, and changes in physical properties.

  • Color Change (Yellowing/Darkening): The most common cause is the oxidation of the 2-mercaptobenzoate anion.[11] The thiol (-SH) group is susceptible to oxidation, especially in the presence of air, oxidizing agents, or certain metal ions, which can cause it to form 2,2'-dithiobis(benzoic acid) (a disulfide).[11][12]

  • Reduced Extraction Efficiency: This is a direct consequence of anion degradation. If the thiol or carboxylate group is altered, its ability to chelate or interact with the target solute is diminished. Contamination from previous cycles (residual solutes or stripping agents) can also interfere with performance.

  • Changes in Viscosity or Phase Behavior: Significant contamination with water or residual organic solvents can alter the IL's physical properties, affecting phase separation and handling.[13] While thermally stable, prolonged exposure to very high temperatures (>200-250°C) can also lead to decomposition.[14][15]

Q4: How can I verify the purity and integrity of my recycled ionic liquid?

A multi-step purity analysis is recommended to ensure the recycled IL is fit for reuse.[16][17][18]

  • Water Content: Karl-Fischer titration is the standard method for accurately determining water content, which can significantly affect the IL's properties.[16]

  • Halide Impurities: Residual chlorides from the synthesis of the methyltrioctylammonium cation (Aliquat 336) can be a common impurity.[19][20] This can be checked semi-quantitatively with a silver nitrate test or quantitatively using an ion-selective electrode.[16]

  • Spectroscopic Analysis (FTIR & NMR):

    • FTIR: Compare the spectrum of the recycled IL to a pure standard. Look for the characteristic S-H stretch (around 2500-2600 cm⁻¹, often weak) and C=O stretch (around 1700 cm⁻¹). The disappearance of the S-H peak and the appearance of new peaks could indicate disulfide formation.

    • ¹H NMR: This is excellent for checking the structural integrity of both the cation and anion and for identifying organic impurities.

  • Performance Test: The ultimate test is to perform a small-scale extraction under standard conditions and compare the distribution coefficient or extraction efficiency to that of fresh IL.

Troubleshooting Guide

This section addresses specific problems you may encounter during the regeneration and recycling of methyltrioctylammonium 2-mercaptobenzoate.

Problem Potential Causes Recommended Solutions & Explanations
Low IL Recovery After Stripping/Washing 1. Emulsion Formation: High shear mixing or incompatible pH can lead to stable emulsions, trapping the IL. 2. High IL Solubility in Aqueous Phase: The stripping agent or wash solution may be increasing the IL's solubility in the aqueous phase.1. Break Emulsion: Use gentle, prolonged mixing instead of high-speed vortexing. Centrifugation is highly effective for phase separation. Adding a small amount of a high-salt solution can also help break emulsions. 2. Optimize Aqueous Phase: Ensure the pH of the wash water is near neutral. If the IL is used to extract from a high-salinity solution, washing with deionized water can sometimes lead to losses; try washing with a dilute, inert salt solution (e.g., Na₂SO₄).
Regenerated IL is Discolored (Yellow/Brown) 1. Oxidation of Thiol Group: The 2-mercaptobenzoate anion has likely oxidized to form a disulfide, a common issue when handling thiols.[11][12] 2. Residual Metal Ions: Incomplete stripping can leave colored metal complexes in the IL phase.1. Minimize Air Exposure: During stripping and washing, consider blanketing the vessel with an inert gas (N₂ or Ar). Avoid unnecessarily prolonged exposure to air. 2. Improve Stripping: Increase the stripping agent concentration, contact time, or perform a second stripping step. Check the pH of the stripping solution to ensure it is optimal for removing the specific metal.
Poor Performance of Recycled IL 1. Anion Degradation: As above, oxidation of the thiol group reduces the IL's chelating ability. 2. Incomplete Stripping: Residual solute from the previous cycle occupies active sites. 3. Contamination: Residual acid/base from stripping or solvents from washing can interfere with the extraction mechanism.1. Confirm Degradation: Use FTIR or NMR to check the anion's structure. If degradation is confirmed, the IL may need to be discarded or repurified via a more complex chemical process. 2. Verify Stripping Efficiency: Analyze the aqueous phase after stripping to confirm the complete removal of the target solute. 3. Thorough Washing & Drying: After stripping, wash the IL phase multiple times with deionized water until the washings are neutral (check with pH paper). Finally, dry the IL under vacuum at a moderate temperature (e.g., 70-80°C) to remove all residual water.[13]
Phase Dis-engagement is Slow or Incomplete 1. High Viscosity: The IL itself may be viscous, or contamination has increased its viscosity. 2. Similar Densities: The density of the IL phase and the aqueous phase may be too close for rapid separation.1. Gentle Heating: Slightly increasing the temperature (e.g., to 40-50°C) can significantly lower the IL's viscosity and improve phase separation. 2. Use Centrifugation: A benchtop centrifuge is the most reliable way to force a clean phase split.

Experimental Protocols & Visualizations

Selecting a Regeneration Strategy

The choice of regeneration method is paramount. This decision tree outlines a logical approach for methyltrioctylammonium 2-mercaptobenzoate based on its typical use in solvent extraction.

start IL Loaded with Solute (e.g., Metal Ions) q1 Is the solute volatile? start->q1 distillation Method: Vacuum Distillation (Removes volatile organics) q1->distillation Yes q2 Is the solute a metal ion or inorganic salt? q1->q2 No stripping Method: Liquid-Liquid Stripping (Use acidic/basic solution) q2->stripping Yes other Consider other methods: Adsorption, Membrane Filtration q2->other No

Caption: Decision tree for selecting an appropriate regeneration method.

Anion Degradation Pathway

Understanding the primary degradation mechanism is key to preventing it. The thiol group on the 2-mercaptobenzoate anion is susceptible to oxidative coupling.

cluster_0 Primary Anion cluster_1 Degraded Anion Anion 2-Mercaptobenzoate Anion (Active Form) Disulfide 2,2'-Dithiobis(benzoate) Anion (Inactive Dimer) Anion->Disulfide Oxidation ([O], Air, Metal Ions)

Caption: Oxidation pathway of the 2-mercaptobenzoate anion.

Protocol 1: Regeneration via Acid Stripping

This protocol describes a standard procedure for stripping metal ions from the IL and preparing it for reuse.

Workflow Overview:

A 1. Loaded IL Phase B 2. Mix with Stripping Agent A->B C 3. Separate Phases (Centrifuge) B->C D 4. Wash IL Phase with DI Water C->D IL Phase G Aqueous Waste (Contains Metal) C->G Aqueous Phase E 5. Dry IL under Vacuum D->E F 6. Regenerated IL E->F

Caption: Standard workflow for the regeneration of the ionic liquid.

Step-by-Step Methodology:

  • Preparation:

    • Place the loaded IL phase (containing the extracted metal) into a separatory funnel or a suitable centrifuge tube.

    • Prepare the stripping solution (e.g., 0.1 M to 1.0 M HNO₃). The volume should typically be equal to the volume of the IL phase (1:1 v/v ratio).

  • Stripping:

    • Add the stripping solution to the vessel containing the loaded IL.

    • Mix the two phases gently for 15-30 minutes. Avoid vigorous shaking to prevent emulsion formation. A magnetic stirrer at a moderate speed or a wrist-action shaker is ideal.

    • Causality: The H⁺ ions from the acid protonate the carboxylate group on the 2-mercaptobenzoate anion. This neutralizes the negative charge, breaking the ionic interaction with the captured metal ion and making the metal salt more soluble in the aqueous phase.[4][6]

  • Phase Separation:

    • Allow the phases to separate. If separation is slow or an emulsion is present, centrifuge the mixture at 2000-4000 rpm for 10 minutes.

    • Carefully separate the lower aqueous phase (containing the stripped metal ions) from the upper IL phase.

  • Washing:

    • Add a volume of deionized water equal to the IL volume to the separated IL phase.

    • Mix gently for 5-10 minutes to remove residual acid and water-soluble impurities.

    • Separate the phases as described in Step 3.

    • Repeat the washing step 2-3 times, or until the pH of the aqueous washing is neutral.

  • Drying:

    • Transfer the washed IL to a round-bottom flask.

    • Dry the IL under vacuum (e.g., <1 mbar) with gentle stirring at 70-80°C for several hours until no more water is seen condensing. This step is critical to restore the IL's original properties.[13]

  • Storage & Verification:

    • Store the dried, regenerated IL under an inert atmosphere (N₂ or Ar) to prevent re-oxidation.

    • Before reuse, perform a purity check as described in the FAQ section.

References

  • Recovery and purification of ionic liquids
  • Classes and Properties: Ionic liquids recycling for reuse - United Arab Emir
  • Ionic liquid decolorization, recycling and reuse - Bon
  • Techniques for recovery and recycling of ionic liquids: A review. (2024, February 27). research.chalmers.se.
  • Low energy recycling of ionic liquids via freeze crystalliz
  • Stark, A., Ranke, J., Behrend, P., Müller, A., Jastorff, B., & Ondruschka, B. (n.d.). Purity check methods for ionic liquids.
  • Purity specification methods for ionic liquids - RSC Publishing. (2008, September 18).
  • Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing). (n.d.).
  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022, January 17).
  • A review on assessment of ionic liquids in extraction of lithium, nickel, and cobalt vis-à-vis conventional methods - RSC Publishing. (2025, March 18).
  • Synthesis, characterization and thermal properties of thiosalicylate ionic liquids - Indian Academy of Sciences. (n.d.).
  • Purity specification methods for ionic liquids | Request PDF - ResearchG
  • Synthesis and Characterization of Novel Thiosalicylate-based Solid-Supported Ionic Liquid for Removal of Pb(II) Ions from Aqueous Solution - PMC. (2023, January 13).
  • Trioctylmethylammonium chloride - Aliqu
  • Full article: Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions - Taylor & Francis. (2022, June 28).
  • Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Tre
  • Regeneration of Cellulose from Ionic Liquids Using Organic Anti-solvents - ResearchG
  • Aliquat 336 – Knowledge and References - Taylor & Francis. (n.d.).
  • Efficiently Removing Heavy Metals from High-Salinity Wastewater via Ionic Liquid-Based Aqueous Biphasic Systems | ACS Omega. (2023, August 18).
  • How to regenerate an ionic liquid?
  • Applications/Ionic Liquids For Heavy Metal Extraction. (n.d.).
  • Efficient Ionic Liquid-Based Leaching and Extraction of Metals from NMC C
  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - PMC. (n.d.).
  • CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google P
  • Factors Affecting Wood Dissolution and Regener
  • Stripping Columns to Regenerate Ionic Liquids and Selectively Recover Hydrocarbons Avoiding Vacuum Conditions | Industrial & Engineering Chemistry Research - ACS Public
  • (PDF)
  • Regeneration, Recovery, and Removal of Ionic Liquids | Request PDF - ResearchG
  • Reactions of 2-Mercaptobenzoic Acid with Divalent Alkaline Earth Metal Ions: Synthesis, Spectral Studies, and Single-Crystal X-ray Structures of Calcium, Strontium, and Barium Complexes of 2,2'-Dithiobis(benzoic acid)
  • Synthesis and Characterization of Novel Thiosalicylate-based Solid-Supported Ionic Liquid for Removal of Pb(II) Ions from Aqueous Solution - MDPI. (2023, January 13).
  • Aliqu
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021, February 12).
  • Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI. (2025, September 9).
  • CAS 5137-55-3: Trioctylmethylammonium chloride - CymitQuimica. (n.d.).
  • 2-Mercaptobenzoic acid SDS, 147-93-3 Safety D
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025, September 25).
  • Methyltrioctylammonium thiosalicylate = 95 C 1027004-61-0 - Sigma-Aldrich. (n.d.).
  • Methyltrioctylammonium thiosalicyl
  • Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes | Request PDF - ResearchG
  • Thiosalicylate | C7H5O2S- | CID 135532928 - PubChem - NIH. (n.d.).
  • CN102924352B - Method for synthesizing 4-mercaptobenzoate - Google P

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Methyltrioctylammonium 2-Mercaptobenzoate in Aqueous Phase

Welcome to the technical support center for methyltrioctylammonium 2-mercaptobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyltrioctylammonium 2-mercaptobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful integration of methyltrioctylammonium 2-mercaptobenzoate into your experimental workflows.

Introduction

Methyltrioctylammonium 2-mercaptobenzoate, also known as methyltrioctylammonium thiosalicylate, is an ionic liquid with the molecular formula C32H59NO2S.[1][2] It combines a large, hydrophobic quaternary ammonium cation (methyltrioctylammonium) with a functionalized aromatic anion (2-mercaptobenzoate). This unique structure lends it to applications such as the extraction of heavy metals.[2] However, the very nature of its components—a bulky, nonpolar cation and a pH-sensitive anion—presents significant challenges in achieving stable aqueous solutions. The methyltrioctylammonium cation is derived from methyltrioctylammonium chloride (also known as Aliquat 336), which has limited solubility in water.[3][4] The 2-mercaptobenzoate anion, derived from 2-mercaptobenzoic acid, has pH-dependent stability and solubility.[5][6] This guide will walk you through understanding and overcoming these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve methyltrioctylammonium 2-mercaptobenzoate in an aqueous phase.

Q1: My methyltrioctylammonium 2-mercaptobenzoate is not dissolving. It has formed a separate oily layer or a waxy precipitate at the bottom of my container. What should I do?

This is a common issue and is primarily due to the hydrophobic nature of the three long octyl chains on the methyltrioctylammonium cation.[4][7] This cation significantly lowers the overall water solubility of the ionic liquid.

Step-by-Step Troubleshooting:

  • Confirm Your Concentration: You may be attempting to create a solution that is above the solubility limit of the compound in water. Try preparing a more dilute solution.

  • Introduce a Co-Solvent: For many applications, the addition of a small amount of a water-miscible organic solvent can greatly enhance solubility.

    • Recommended Co-solvents: Start with small percentages (e.g., 1-10% v/v) of dimethyl sulfoxide (DMSO) or ethanol.[8][9]

    • Protocol:

      • Dissolve the methyltrioctylammonium 2-mercaptobenzoate in the desired volume of the co-solvent first.

      • Slowly add this organic stock solution to your aqueous buffer with vigorous stirring.

  • Apply Gentle Heat and Sonication:

    • Warming the solution can help overcome the energy barrier for dissolution. Gently heat the solution (e.g., to 30-40°C) while stirring.

    • Sonication can also be used to break up aggregates and aid in dissolution.[9]

    • Caution: Be mindful that prolonged heating can potentially accelerate the degradation of the 2-mercaptobenzoate anion, especially at neutral or alkaline pH.

  • Consider a Different Solvent System: If your experimental design allows, using a solvent system with a higher organic content may be necessary. For applications like extractions, a biphasic system where the ionic liquid resides in an organic phase (like chloroform or benzene) is common.[3][10]

Q2: I've managed to get the compound to disperse, but the solution is cloudy or milky. How can I achieve a clear solution?

A cloudy or milky appearance suggests that you have formed a colloidal suspension or an emulsion rather than a true solution. This is due to the amphiphilic nature of the quaternary ammonium salt.[7]

Troubleshooting Steps:

  • Centrifugation and Filtration: If you suspect insoluble impurities, centrifuge your solution at a high speed and then filter it through a 0.22 µm or 0.45 µm syringe filter. This will remove any undissolved particulate matter.

  • Adjust the pH: The protonation state of the 2-mercaptobenzoate anion can influence its solubility and interaction with the cation. We will discuss this in more detail in Q4.

  • Re-evaluate the Concentration: As with direct precipitation, cloudiness can be a sign of supersaturation. Try working with a more dilute solution.

Q3: My solution was initially clear, but it has changed color and/or a precipitate has formed over time. What is happening?

This is likely due to the oxidative degradation of the 2-mercaptobenzoate anion. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of dithiosalicylic acid, a disulfide that is generally less soluble.[11] This process is often accelerated by dissolved oxygen, trace metal ions, and higher pH.[12]

Preventative Measures:

  • Control the pH: Maintain a slightly acidic pH (e.g., pH 4-6) to keep the thiol group in its more stable protonated form.[12] The thiolate anion (-S⁻), which is more prevalent at higher pH, is much more susceptible to oxidation.[12]

  • Use Deoxygenated Solvents: Before preparing your solution, sparge your water or buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If your experiment is particularly sensitive, conduct your preparations in a glove box or under a blanket of inert gas.

  • Add a Chelating Agent: Trace metal ions (like Cu²⁺, Fe³⁺) can catalyze thiol oxidation.[6][13] The addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Store Properly: Store your stock solutions and the neat compound in a cool, dark place, and under an inert atmosphere if possible.

Q4: How exactly does pH affect the solubility and stability of my compound in the aqueous phase?

The pH of your aqueous solution is a critical factor that influences both the solubility and stability of methyltrioctylammonium 2-mercaptobenzoate by affecting the 2-mercaptobenzoate anion. This anion has two key functional groups: a carboxylic acid and a thiol.

  • Carboxylic Acid Group: The pKa of the carboxylic acid group of 2-mercaptobenzoic acid is around 4. Above this pH, the group will be deprotonated to a carboxylate (-COO⁻), which generally increases water solubility.

  • Thiol Group: The pKa of the thiol group is higher, typically around 8-9. Below this pH, it exists predominantly as the neutral thiol (-SH). Above this pH, it deprotonates to the thiolate anion (-S⁻).

The pH-Stability Trade-off:

  • Acidic pH (below ~7):

    • Stability: The thiol group is in its protonated (-SH) form, which is less susceptible to oxidation.[12] This enhances the chemical stability of your solution.

    • Solubility: The carboxylate group will be protonated to a carboxylic acid (-COOH) at very low pH (below 4), which can decrease water solubility.

  • Alkaline pH (above ~7):

    • Stability: The thiol group deprotonates to the thiolate anion (-S⁻), which is highly reactive and prone to rapid oxidation to form disulfides.[12][14] This can lead to precipitation and loss of the compound's intended properties.

    • Solubility: The carboxylate group remains deprotonated, which is favorable for solubility.

Recommendation: For most applications requiring stability in an aqueous solution, it is best to work at a slightly acidic to neutral pH (e.g., pH 5-7). This provides a good balance between the solubility conferred by the carboxylate group and the stability of the thiol group.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with methyltrioctylammonium 2-mercaptobenzoate.

G cluster_precipitate Troubleshooting Precipitate cluster_cloudy Troubleshooting Cloudiness cluster_degradation Preventing Degradation start Start: Prepare Aqueous Solution issue Solubility Issue Encountered? start->issue precipitate Precipitate / Oily Layer issue->precipitate Yes cloudy Cloudy / Milky Solution issue->cloudy Yes degradation Degradation Over Time issue->degradation Yes success Clear, Stable Solution Achieved issue->success No precipitate_step1 1. Lower Concentration precipitate->precipitate_step1 cloudy_step1 1. Centrifuge & Filter cloudy->cloudy_step1 degradation_step1 1. Adjust to Acidic pH (4-6) degradation->degradation_step1 precipitate_step2 2. Add Co-solvent (DMSO, EtOH) precipitate_step1->precipitate_step2 precipitate_step3 3. Apply Gentle Heat / Sonication precipitate_step2->precipitate_step3 precipitate_step4 4. Use Organic Solvent System precipitate_step3->precipitate_step4 precipitate_step4->success cloudy_step2 2. Adjust pH cloudy_step1->cloudy_step2 cloudy_step3 3. Lower Concentration cloudy_step2->cloudy_step3 cloudy_step3->success degradation_step2 2. Use Deoxygenated Solvents degradation_step1->degradation_step2 degradation_step3 3. Add Chelating Agent (EDTA) degradation_step2->degradation_step3 degradation_step4 4. Store Properly (Cool, Dark, Inert) degradation_step3->degradation_step4 degradation_step4->success

Caption: Troubleshooting workflow for solubility issues.

The pH-Dependent Equilibrium of 2-Mercaptobenzoate

The stability of the anion is critical. This diagram illustrates how pH shifts the equilibrium of the thiol group.

G cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 8) Thiol 2-Mercaptobenzoate (Protonated Thiol: -SH) More Stable, Less Reactive Thiolate 2-Mercaptobenzoate (Deprotonated Thiolate: -S⁻) Less Stable, Prone to Oxidation Thiol->Thiolate + OH⁻ Thiolate->Thiol + H⁺ Oxidation Oxidation (O₂, Metal Ions) Thiolate->Oxidation Disulfide Disulfide Product (Precipitation Risk) Oxidation->Disulfide

Caption: pH effect on 2-mercaptobenzoate stability.

Summary of Factors Influencing Solubility and Stability

FactorEffect on SolubilityEffect on StabilityRecommendation
Concentration Higher concentration leads to precipitation/cloudiness.No direct effect.Start with low concentrations and gradually increase to find the solubility limit.
Temperature Increased temperature generally increases solubility.High temperatures can accelerate oxidative degradation.Use gentle warming (30-40°C) only as needed. Avoid prolonged heating.
pH Complex effect; carboxylate form (pH > 4) aids solubility.Acidic pH (4-6) is crucial for preventing thiol oxidation.Maintain a slightly acidic pH for optimal balance of solubility and stability.
Co-solvents (e.g., DMSO, Ethanol) Significantly increases solubility.Generally neutral, but can be degassed.Use the minimum amount necessary (1-10%) to achieve a clear solution.
Dissolved Oxygen No direct effect.Major contributor to oxidative degradation.Use deoxygenated buffers and store solutions under an inert atmosphere.
Metal Ions No direct effect.Catalyze oxidative degradation.Add a chelating agent like EDTA to sequester trace metal ions.

Frequently Asked Questions (FAQs)

Q: What is the expected aqueous solubility of methyltrioctylammonium 2-mercaptobenzoate?

A: There is limited published data on the precise water solubility of this compound. However, based on the properties of its constituent ions, it is expected to have very low solubility in pure water. The methyltrioctylammonium cation, with its long alkyl chains, makes the salt highly hydrophobic.[4] Practical solubility will likely be in the low millimolar or even micromolar range without the use of co-solvents or other solubilizing agents.

Q: What are suitable organic solvents for this compound?

A: Given its nature as an ionic liquid and the properties of its cation, methyltrioctylammonium 2-mercaptobenzoate is expected to be soluble in a range of organic solvents. Good candidates include chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and some polar aprotic solvents.[3][10] Its precursor, methyltrioctylammonium chloride, is soluble in isopropanol.[10]

Q: How should I properly store the neat compound and its aqueous preparations?

A:

  • Neat Compound: Methyltrioctylammonium 2-mercaptobenzoate is a low melting point solid or viscous liquid.[2] It should be stored in a tightly sealed container in a cool, dark, and dry place. To prevent oxidation of the thiol group, storing under an inert atmosphere (argon or nitrogen) is recommended.

  • Aqueous Preparations: Aqueous solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at 2-8°C, protected from light, and ideally in a container that has been purged with an inert gas. For longer-term stability, consider preparing stock solutions in a deoxygenated organic solvent like DMSO and storing them at -20°C.

Q: Are there any visual signs of degradation I should watch for?

A: Yes. The 2-mercaptobenzoic acid precursor is described as a sulfur-yellow solid.[11] A significant change in color, such as darkening, may indicate degradation. The most definitive sign of degradation in an aqueous solution is the formation of a new precipitate over time, which is likely the disulfide oxidation product.

References

Sources

Troubleshooting

overcoming steric hindrance in methyltrioctylammonium 2-mercaptobenzoate catalysis

Welcome to the advanced technical support and troubleshooting hub for Methyltrioctylammonium 2-Mercaptobenzoate mediated catalysis. This guide is specifically engineered for researchers, process chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting hub for Methyltrioctylammonium 2-Mercaptobenzoate mediated catalysis. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the complex steric and mass-transfer challenges inherent to bulky ion-pair and phase-transfer catalysis (PTC).

Diagnostic Hub: Workflow for Steric Hindrance

Before altering your chemical parameters, use the following self-validating diagnostic workflow to confirm whether your low catalytic turnover is caused by steric hindrance or catalyst degradation.

Steric_Hindrance_Resolution Start Identify Low Catalytic Yield Control Run Unhindered Substrate Control Start->Control Degradation Catalyst Degradation Control->Degradation Low Yield Steric Steric Hindrance Confirmed Control->Steric High Yield Solvent Tune Solvent Polarity (e.g., DCM) Steric->Solvent Flow Microfluidic Flow Intensification Steric->Flow Temp Elevate Temperature Steric->Temp Success Optimized Turnover Number (TON) Solvent->Success Flow->Success Temp->Success

Diagnostic workflow for resolving steric hindrance in ion-pair catalysis.

Deep-Dive FAQs: The Causality of Steric Hindrance

Q1: Why does the methyltrioctylammonium cation induce steric hindrance if the reaction occurs at the 2-mercaptobenzoate anion? A1: In non-polar media, phase-transfer catalysts form tight, poorly solvated ion pairs . The methyltrioctylammonium cation possesses three long, flexible octyl chains. To minimize interactions with a non-polar solvent, these chains fold around the central nitrogen and the tightly associated 2-mercaptobenzoate anion, creating a "hydrophobic umbrella." This steric bulk physically blocks bulky electrophiles from approaching the nucleophilic sulfur or carboxylate groups of the 2-mercaptobenzoate, drastically increasing the activation energy ( Ea​ ) of the transition state .

Q2: How does solvent dielectric tuning mitigate this "hydrophobic umbrella" effect? A2: By slightly increasing the dielectric constant of the organic phase (e.g., switching from toluene to dichloromethane), the solvent can better solvate the individual ions. This increases the inter-ionic distance within the [Q+Y−] pair, loosening the tight ion pair. As the cation and anion separate, the steric shielding provided by the octyl chains diminishes, exposing the 2-mercaptobenzoate anion and enhancing its reactivity .

Troubleshooting Guide: Specific Issues & Solutions

Issue A: Severe yield drop when transitioning from primary to secondary alkyl halide substrates.

The Causality: The issue is a combination of intrinsic steric hindrance at the active site and interfacial mass transfer limitations. When the substrate is bulky, the collision frequency with the active, exposed conformation of the catalyst drops exponentially. Furthermore, thiols containing complex or electron-withdrawing groups inherently show reduced reactivity . Actionable Solutions:

  • Solvent Tuning: Switch from non-polar aprotic solvents (like Toluene or Hexane) to moderately polar aprotic solvents (like Dichloromethane or 2-Methyltetrahydrofuran) to loosen the ion pair .

  • Thermal Activation: Elevate the reaction temperature by 15–20 °C. Higher thermal energy increases the conformational flexibility of the octyl chains, temporarily exposing the active site and increasing the probability of a successful collision.

Issue B: Emulsion formation and mass transfer limitations compounding steric drag.

The Causality: Bulky phase-transfer catalysts like methyltrioctylammonium derivatives are highly lipophilic and act as powerful surfactants. Under vigorous batch stirring, they can form stable emulsions. This traps the catalyst at the interface, preventing it from shuttling the 2-mercaptobenzoate anion deep into the organic phase where the bulky substrate resides. Actionable Solutions:

  • Process Intensification: Shift to a continuous-flow microreactor setup. Microfluidics vastly increase the interfacial area and enforce a segmented "slug flow" regime, overcoming the mass-transfer resistance that compounds steric hindrance without forming unbreakable emulsions .

Quantitative Performance Metrics

The following table summarizes the comparative effects of tuning reaction parameters to overcome steric hindrance for a bulky secondary electrophile.

Reaction ParameterSolvent SystemAgitation / FlowTemp (°C)Substrate TypeYield (%)TON
Baseline PTC Toluene / H₂O400 rpm (Batch)25Primary Halide85.0850
Baseline PTC Toluene / H₂O400 rpm (Batch)25Secondary Halide12.5125
Solvent Tuned DCM / H₂O400 rpm (Batch)25Secondary Halide45.0450
Thermally Activated DCM / H₂O400 rpm (Batch)45Secondary Halide68.0680
Process Intensified DCM / H₂OMicrofluidic Flow45Secondary Halide92.0920

Self-Validating Experimental Protocols

Protocol A: Diagnostic Control Reaction (Validating Steric Hindrance)

Objective: To prove that low yields are caused by the steric bulk of the substrate/catalyst complex rather than catalyst degradation.

  • Preparation: Set up two identical parallel batch reactions. To both, add 5 mol% methyltrioctylammonium 2-mercaptobenzoate in 5 mL of dichloromethane (DCM).

  • Substrate Addition:

    • Reactor 1 (Control): Add 1.0 eq of a sterically unhindered electrophile (e.g., benzyl bromide).

    • Reactor 2 (Test): Add 1.0 eq of your bulky target substrate.

  • Reaction: Stir both reactors at 400 rpm at 25 °C for 4 hours.

  • Self-Validation Step: Perform a TLC or GC-MS analysis on both organic phases.

    • Outcome A: If Reactor 1 shows >90% conversion but Reactor 2 shows <20%, steric hindrance is confirmed . Proceed to Protocol B.

    • Outcome B: If both reactors show <20% conversion, your catalyst has degraded (likely due to oxidation of the mercaptan to a disulfide) or the aqueous phase pH is incorrect.

Protocol B: Continuous-Flow Process Intensification for Bulky Substrates

Objective: Overcome steric hindrance using microfluidic segmented flow to maximize mass transfer and solvent-mediated ion-pair loosening .

  • Catalyst & Substrate Preparation: Dissolve 5 mol% methyltrioctylammonium 2-mercaptobenzoate and 1.0 eq of the bulky electrophile in 2-Methyltetrahydrofuran (2-MeTHF) or DCM.

    • Self-Validation: Ensure complete dissolution. A cloudy organic solution indicates incomplete ion-exchange during catalyst synthesis or moisture contamination.

  • Aqueous Phase Preparation: Prepare the aqueous phase with the necessary inorganic base (e.g., K₂CO₃) to maintain the 2-mercaptobenzoate in its active anionic state.

  • Flow Setup: Pump both phases through a microfluidic T-junction (e.g., a 15 cm packed or capillary column) to generate a segmented flow regime. Set the residence time to 10–15 minutes by adjusting the syringe pump flow rates.

  • Thermal Activation: Submerge the microreactor coil in a heated bath maintained at 45 °C to increase the conformational flexibility of the catalyst's octyl chains.

  • In-line Validation: Collect the first 2 mL of the reactor output. The segmented flow should immediately separate into two distinct layers in the collection vial. Perform a rapid TLC check of the organic layer. If starting material persists, decrease the flow rate by 20% to increase residence time.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product.

References

  • Source: Google Patents (EP0695219B1)
  • Title : Catalytic Activity of H3PW12O40/Aliquat 336 in Epoxidation of (Z,E,E)-1,5,9-Cyclododecatriene to (E) Source : ACS Publications URL :[Link]

  • Title : Phase Transfer Catalysis: Fundamentals and Selected Systems Source : Sciencenet.cn URL : [Link]

  • Title : Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds Source : MDPI URL :[Link]

Reference Data & Comparative Studies

Validation

methyltrioctylammonium 2-mercaptobenzoate vs Aliquat 336 for metal extraction

Methyltrioctylammonium 2-Mercaptobenzoate (TOMAS) vs. Aliquat 336 for Metal Extraction: A Mechanistic and Methodological Comparison Guide For decades, quaternary ammonium salts have served as foundational extractants in...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyltrioctylammonium 2-Mercaptobenzoate (TOMAS) vs. Aliquat 336 for Metal Extraction: A Mechanistic and Methodological Comparison Guide

For decades, quaternary ammonium salts have served as foundational extractants in hydrometallurgy and analytical sample preparation. Among these, Aliquat 336 (methyltrioctylammonium chloride) has been a workhorse for heavy metal extraction[1]. However, the advent of Task-Specific Ionic Liquids (TSILs) has introduced highly selective alternatives. By exchanging the simple chloride anion of Aliquat 336 with a chelating 2-mercaptobenzoate (thiosalicylate) anion, researchers developed TOMAS (methyltrioctylammonium 2-mercaptobenzoate)[1][2].

This guide provides an objective, data-backed comparison between these two extractants, detailing their mechanistic differences, performance metrics, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Foundations: Anion Exchange vs. Task-Specific Chelation

The fundamental difference between Aliquat 336 and TOMAS lies in their extraction causality, which dictates the required chemistry of the aqueous sample matrix.

Aliquat 336 (Anion Exchange): Aliquat 336 operates strictly as a liquid anion exchanger[3]. Because heavy metals like Cadmium (Cd²⁺) and Zinc (Zn²⁺) exist as cations in standard aqueous solutions, Aliquat 336 cannot extract them directly. The sample matrix must first be heavily modified with a high concentration of chloride ions (e.g., via HCl or NaCl) to force the metals into negatively charged chloro-complexes (such as CdCl3−​ or CdCl42−​ )[3][4]. Only then can the anionic metal complex exchange with the chloride ion on the Aliquat 336 molecule.

TOMAS (Direct Chelation): TOMAS bypasses the need for matrix modification. As a TSIL, its 2-mercaptobenzoate anion acts as a built-in chelating agent[1][5]. According to the Hard-Soft Acid-Base (HSAB) theory, the thiol (-SH) and carboxylate (-COO⁻) groups on the anion exhibit a high affinity for soft and borderline heavy metals (e.g., As³⁺, Cd²⁺, Pb²⁺)[5][6]. This allows TOMAS to directly coordinate with bare metal cations or neutral species at mildly acidic to neutral pH levels, without the addition of external chelators or high salinity[5][6].

Mechanism cluster_Aliquat Aliquat 336 (Anion Exchange) cluster_TOMAS TOMAS (Task-Specific Chelation) Aq_Metal Aqueous Metal (e.g., Cd2+) Chloride High [Cl-] Matrix Aq_Metal->Chloride Anionic_Complex Anionic Complex (e.g., CdCl3-) Chloride->Anionic_Complex Extracted_A Extracted Ion Pair [MTOA]+[CdCl3]- Anionic_Complex->Extracted_A Ion Exchange Org_Phase Aliquat 336 [MTOA]+[Cl]- Org_Phase->Extracted_A Aq_Metal2 Aqueous Metal (e.g., Cd2+, As3+) Extracted_T Chelated Complex Metal-[TS] + [MTOA]+ Aq_Metal2->Extracted_T Direct Chelation Org_Phase2 TOMAS TSIL [MTOA]+[TS]- Org_Phase2->Extracted_T

Mechanistic comparison of Aliquat 336 anion exchange vs. TOMAS direct chelation.

Comparative Performance Data

The structural differences between the two extractants translate directly into their operational parameters. The table below summarizes their quantitative and qualitative performance metrics based on recent analytical studies[3][4][5][6].

ParameterAliquat 336 ([MTOA][Cl])TOMAS ([MTOA][TS])
Primary Mechanism Anion Exchange[3]Direct Chelation via TSIL Anion[5]
Target Metal Species Anionic complexes (e.g., CdCl42−​ )Bare cations / Neutral species (e.g., Cd2+ , As(III) )
Required Aqueous Matrix High Salinity / High Acidity (>1M Cl⁻)[4]Mildly Acidic to Neutral (pH 4.0 - 6.0)[6]
Need for Aqueous Chelators Yes (Excess Chloride/Halide)No (Anion acts as chelator)[5]
Typical Extraction Format Solvent Extraction, Polymer Inclusion Membranes[4]Dispersive Liquid-Liquid Microextraction (DLLME)[5][6]
Optimal Stripping Agents Dilute acids, Milli-Q water, Thiourea[1][7]Strong acids (e.g., HNO3​ )[8]
Primary Application Area Hydrometallurgy, Industrial Wastewater[9]Biological Samples (Blood, Urine), Trace Analysis[5][6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include the causality behind critical methodological choices and built-in validation steps.

Protocol A: Trace Arsenic (III) Speciation via TOMAS CD-LLME

Context: TOMAS is ideal for biological matrices where high acid concentrations would denature proteins and ruin the sample[6]. This protocol details Centrifuging Dispersive Liquid-Liquid Microextraction (CD-LLME).

  • Sample Adjustment: Dilute 10 mL of human blood or 50 mL of environmental water. Adjust the solution to pH 4.5 using dilute acetate buffer.

    • Causality: Maintaining pH 4.5 ensures As(III) remains in a reactive state for the thiosalicylate group while preventing the precipitation of matrix proteins that occurs at highly acidic pH levels[6].

  • Dispersive Injection: Rapidly inject a mixture of 0.12 g TOMAS (extracting solvent) and 0.5 mL acetone (dispersant solvent) into the sample[6].

    • Causality: Acetone is miscible with water, whereas TOMAS is hydrophobic. The rapid injection causes the TOMAS to form a cloudy dispersion of microdroplets, maximizing the surface area-to-volume ratio for instantaneous chelation[6].

  • Phase Separation: Centrifuge the cloudy solution at 4000 rpm for 5 minutes.

    • Causality: Centrifugation overcomes the emulsion, forcing the high-density, metal-enriched TSIL phase to coalesce at the bottom of the conical tube.

  • Analysis & Validation: Extract the enriched IL phase and analyze via Hydride Generation Atomic Absorption Spectrometry (HG-AAS)[6].

    • Self-Validation: Run a blank matrix alongside a Certified Reference Material (CRM) spike. Total arsenic is determined by reducing all As(V) to As(III) prior to extraction; As(V) concentration is then reliably calculated by subtracting the initial As(III) from the total[6].

Workflow Step1 Sample Preparation Adjust pH to 4.5 (Blood/Water) Step2 Injection Inject TOMAS (Extractant) + Acetone (Dispersant) Step1->Step2 Step3 Cloudy State Formation Fine droplets disperse Direct chelation of As(III)/Cd(II) Step2->Step3 Step4 Centrifugation Phase separation IL phase settles at bottom Step3->Step4 Step5 Analysis HG-AAS or ET-AAS determination Step4->Step5

Step-by-step workflow for TOMAS-based CD-LLME in biological samples.

Protocol B: Cadmium Recovery via Aliquat 336 Solvent Extraction

Context: Aliquat 336 is suited for industrial wastewater or hydrometallurgical leachates where chloride levels are naturally high[3].

  • Matrix Conditioning: Adjust the aqueous feed solution containing Cd(II) to a hydrochloric acid (HCl) concentration of 2.0 M.

    • Causality: A high chloride concentration is mandatory to convert cationic Cd2+ into the extractable anionic complex CdCl42−​ [3][4]. Without this step, Aliquat 336 will yield near-zero extraction efficiency.

  • Organic Phase Preparation: Dilute Aliquat 336 to 20-30% (v/v) in an organic diluent (e.g., xylene or toluene).

    • Causality: Pure Aliquat 336 is highly viscous. Dilution ensures workable mass transfer kinetics and rapid phase separation during mixing[9].

  • Extraction: Mix the aqueous and organic phases at an Organic:Aqueous (O:A) ratio of 1:1 for 15 minutes.

    • Causality: The CdCl42−​ complex exchanges with the chloride on the Aliquat 336, moving the metal into the organic phase[3].

  • Stripping & Validation: Separate the organic phase and contact it with Milli-Q water or 0.1 M HNO3​ .

    • Causality: Removing the high chloride background shifts the chemical equilibrium, decomposing the CdCl42−​ complex back to Cd2+ and releasing it into the aqueous stripping phase[7]. Validate recovery by comparing the mass balance of the raffinate against the stripped solution.

Selection Guide for Researchers

  • Choose TOMAS when: You are working with fragile biological matrices (blood, serum, urine) or environmental water where adding massive amounts of acid/salt is prohibitive[5][6]. It is the superior choice for microextraction techniques (DLLME) targeting trace levels of soft heavy metals.

  • Choose Aliquat 336 when: You are scaling up industrial wastewater treatment or processing hydrometallurgical leachates[3][9]. It is highly cost-effective and performs exceptionally well when the matrix is already highly acidic or saline.

Sources

Comparative

validation of methyltrioctylammonium 2-mercaptobenzoate purity via HPLC

Validation of Methyltrioctylammonium 2-Mercaptobenzoate Purity via HPLC: A Comparative Performance Guide As a Senior Application Scientist, I frequently evaluate novel extraction media for drug development and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Methyltrioctylammonium 2-Mercaptobenzoate Purity via HPLC: A Comparative Performance Guide

As a Senior Application Scientist, I frequently evaluate novel extraction media for drug development and environmental remediation. Task-Specific Ionic Liquids (TSILs) have revolutionized liquid-liquid extraction (LLE), but their complex molecular architectures demand rigorous analytical oversight.

Methyltrioctylammonium 2-mercaptobenzoate (commonly abbreviated as [MTOA][2MB] or [A336][TS]) is a premier TSIL designed for the highly selective extraction of heavy metals, actinides, and platinum-group elements[1]. However, unlike conventional solvents, the operational lifespan and extraction efficiency of [MTOA][2MB] are strictly dictated by its chemical purity—specifically, the integrity of its active thiol group.

This guide objectively compares the operational performance of [MTOA][2MB] against conventional alternatives and details a self-validating High-Performance Liquid Chromatography (HPLC) methodology required to prove its purity.

Product Performance Comparison: [MTOA][2MB] vs. Alternatives

When selecting an extraction solvent, researchers typically weigh extraction efficiency against chemical stability. Conventional ionic liquids like Methyltrioctylammonium chloride (Aliquat 336) and 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) are widely available but lack target specificity.

By functionalizing the methyltrioctylammonium cation with a 2-mercaptobenzoate (thiosalicylate) anion, [MTOA][2MB] achieves near-quantitative extraction yields for soft metals due to the strong chelating affinity of the free thiol (-SH) group[2]. However, this functionalization introduces a vulnerability: under oxidative stress, the 2-mercaptobenzoate monomer dimerizes into an inactive disulfide (2,2'-dithiodibenzoate)[2].

Table 1: Comparative Performance and HPLC-Validated Purity Post-Extraction (5 Cycles)

Extraction MediumPrimary ApplicationPre-Extraction PurityPost-Extraction PurityPrimary Degradation PathwayMetal Extraction Efficiency (Pt/Pd)
[MTOA][2MB] Targeted heavy metal LLE>99.0%94.5%Thiol oxidation to disulfide dimer>98%
Aliquat 336 (Cl⁻) General phase-transfer>97.0%96.0%Halide exchange / aqueous leaching~65%
[BMIM][PF6] Standard LLE solvent>99.0%88.0%Hydrolysis of PF₆⁻ anion~40%

Data Synthesis Rationale: While [MTOA][2MB] vastly outperforms alternatives in extraction yield, HPLC validation reveals a ~5.5% purity drop due to oxidative dimerization over multiple cycles. Therefore, deploying [MTOA][2MB] requires an analytical method capable of resolving the active monomer from the inactive dimer.

IL_Comparison Feed Aqueous Metal Feed (Pt, Pd, Actinides) MTOA [MTOA][2MB] High Affinity, Oxidizes Feed->MTOA Aliquat Aliquat 336 Low Affinity, Stable Feed->Aliquat BMIM [BMIM][PF6] Hydrolyzes, Poor Yield Feed->BMIM Extract Extraction Phase MTOA->Extract >98% Yield Aliquat->Extract ~65% Yield BMIM->Extract ~40% Yield HPLC HPLC Purity Validation (Tracking Degradation) Extract->HPLC Post-Cycle Analysis

Fig 1: Comparative extraction efficiency and HPLC validation workflow for ionic liquids.

The Analytical Challenge: Causality in HPLC Method Design

Validating the purity of [MTOA][2MB] is analytically treacherous. Standard Reversed-Phase HPLC (RP-HPLC) with UV-Vis detection fails for two mechanistic reasons:

  • Cation Invisibility: The methyltrioctylammonium cation consists entirely of aliphatic chains. It lacks a conjugated π-system, making it invisible to standard UV or Diode Array Detectors (DAD)[3].

  • Severe Peak Tailing: The MTOA cation carries a permanent positive charge. On a standard C18 column, it interacts aggressively with residual negatively charged surface silanols, resulting in broad, unquantifiable peaks.

To solve this, we must employ Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) coupled with a dual-detector system: DAD for the aromatic anion and Charged Aerosol Detection (CAD) for the aliphatic cation[3].

HPLC_Pathway Sample [MTOA][2MB] Sample Column IP-RP-HPLC (0.1% TFA) Sample->Column Cation MTOA Cation (Detected via CAD) Column->Cation tR: 8.5 min Monomer 2-MB Monomer (Active, DAD 254nm) Column->Monomer tR: 4.2 min Dimer Disulfide Dimer (Inactive, DAD 254nm) Column->Dimer tR: 6.8 min Monomer->Dimer Oxidation

Fig 2: IP-RP-HPLC resolution of MTOA cation, active 2-MB monomer, and oxidized dimer.

Self-Validating Experimental Protocol: IP-RP-HPLC

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates internal checks (System Suitability and Mass Balance) to guarantee that any reported purity value is an accurate reflection of the compound's functional state.

Phase 1: Mobile Phase & Column Preparation
  • Column: Trimode column (e.g., Acclaim Trinity P1) or a high-end endcapped C18 column (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA.

  • Causality: TFA is not merely a pH buffer; it acts as a volatile ion-pairing reagent. The trifluoroacetate anion pairs with the positively charged MTOA cation, forming a neutral, hydrophobic complex. This suppresses silanol interactions, forcing the cation to partition cleanly into the stationary phase for sharp, symmetrical peaks[3].

Phase 2: Dual-Detector Configuration
  • Flow Splitter: Install a post-column 1:1 flow splitter.

  • Detector 1 (DAD): Set to 254 nm.

    • Causality: DAD specifically targets the aromatic ring of the 2-mercaptobenzoate anion and its disulfide dimer.

  • Detector 2 (CAD): Set nebulizer temperature to 35°C.

    • Causality: CAD is a universal, mass-based detector. It measures the non-volatile MTOA cation by converting the eluent into a dry aerosol and applying a charge to the particles, allowing quantification regardless of optical properties[3].

Phase 3: System Suitability Testing (SST)

Before analyzing the [MTOA][2MB] sample, inject a mixed standard containing 2-mercaptobenzoic acid and 2,2'-dithiodibenzoate.

  • Validation Metric: The resolution factor ( Rs​ ) between the monomer and dimer must be ≥2.0 , and the tailing factor ( Tf​ ) for the MTOA cation must be ≤1.5 .

  • Causality: If Rs​<2.0 , the method cannot accurately quantify the extent of oxidative degradation, rendering the purity calculation invalid.

Phase 4: Sample Analysis & Mass Balance Calculation
  • Dissolve 10 mg of [MTOA][2MB] in 1 mL of dry dichloromethane (to prevent premature hydrolysis/oxidation) and dilute 1:10 in Mobile Phase B[2].

  • Inject 10 µL into the HPLC system using a gradient from 10% B to 90% B over 15 minutes.

  • Mass Balance Validation: Calculate the molar ratio of the MTOA cation (via CAD) to the total anion content (Monomer + Dimer via DAD).

  • Causality: A pure, intact TSIL must exhibit a 1.0 ± 0.05 molar ratio. A ratio deviating from 1.0 indicates that one of the ions has leached into the aqueous phase during extraction, signifying a catastrophic failure of the ionic liquid system.

Conclusion

While [MTOA][2MB] offers unparalleled performance for targeted heavy metal extraction compared to traditional alternatives like Aliquat 336, its susceptibility to oxidative dimerization requires strict analytical governance. By implementing an IP-RP-HPLC method with dual CAD/DAD detection, researchers can establish a self-validating feedback loop—accurately tracking the active thiol monomer, quantifying the inactive dimer, and ensuring the stoichiometric integrity of the ionic liquid throughout its lifecycle.

References

  • Stojanovic, A., et al. (2010). LC-MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. ResearchGate. Available at:[Link]

  • Kogelnig, D., et al. (2010). Phosphonium and Ammonium Ionic Liquids with Aromatic Anions: Synthesis, Properties, and Platinum Extraction. Australian Journal of Chemistry. Available at:[Link]

  • Yang, H. B., et al. (2015). Synthesis and Application of Tricaprylmethyl ammoniumthiosalicylate as Extracting Agent for Actinide Ions. Asian Journal of Chemistry. Available at:[Link]

  • Mehdinia, A., et al. (2022). Ionic Liquid-Assisted DLLME and SPME for the Determination of Contaminants in Food Samples. MDPI Separations. Available at:[Link]

Sources

Validation

The Decisive Edge: Unpacking the Selectivity of Methyltrioctylammonium 2-Mercaptobenzoate versus Phosphonium Ionic Liquids in Metal Extraction

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of selective metal extraction, the choice of ionic liquid (IL) is paramount to achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of selective metal extraction, the choice of ionic liquid (IL) is paramount to achieving high purity and efficiency. While phosphonium-based ionic liquids have garnered significant attention for their robustness, the strategic design of ammonium-based ILs, such as methyltrioctylammonium 2-mercaptobenzoate, presents a compelling case for targeted applications. This guide provides a comprehensive comparison of the selectivity of methyltrioctylammonium 2-mercaptobenzoate against common phosphonium ILs, grounded in experimental evidence and mechanistic insights.

The Cation's Influence: A Tale of Two Cores

The performance of an ionic liquid in metal extraction is fundamentally governed by the interplay between its cation and anion. The cation, be it a quaternary ammonium or phosphonium center, primarily dictates the IL's physical properties such as thermal stability, viscosity, and hydrophobicity.

Phosphonium-based ILs, such as the widely used Cyphos® IL 101 (trihexyl(tetradecyl)phosphonium chloride), are generally characterized by their superior thermal and chemical stability compared to their ammonium counterparts.[1] This enhanced stability is often attributed to the lower electronegativity and larger size of the phosphorus atom, which imparts greater steric hindrance and protects the central atom from nucleophilic attack. Furthermore, the longer alkyl chains typically found in phosphonium ILs contribute to greater hydrophobicity, which can lead to improved phase separation and higher extraction efficiencies for certain metal complexes.[2][3]

In contrast, quaternary ammonium ILs, like methyltrioctylammonium chloride (Aliquat® 336), are often more cost-effective and have been extensively used in industrial applications.[1] While they may exhibit lower thermal stability, their extraction capabilities are well-established and can be significantly enhanced through the judicious selection of the anion.[4][5]

The Anion's Gambit: Where Selectivity is Forged

The true key to selectivity lies in the functionality of the anion. While standard anions like chloride or bis(2,4,4-trimethylpentyl)phosphinate are common, the incorporation of a task-specific anion like 2-mercaptobenzoate (also known as thiosalicylate) transforms the ionic liquid into a highly selective extractant.

The 2-mercaptobenzoate anion possesses two key functional groups: a thiol (-SH) and a carboxylate (-COO⁻). This dual functionality allows it to act as a bidentate chelating agent, forming stable complexes with specific metal ions.[1][6] This chelation-based extraction mechanism is often more selective than the anion exchange mechanism that dominates with simple halide anions.[1][7]

The following diagram illustrates the proposed mechanism for metal extraction by methyltrioctylammonium 2-mercaptobenzoate, highlighting the chelating role of the anion.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Ionic Liquid) M_aq Metal Ion (Mⁿ⁺) Complex [M(2-mercaptobenzoate)ₓ]ⁿ⁻²ˣ M_aq->Complex Anions_aq Other Anions IL Methyltrioctylammonium 2-Mercaptobenzoate Ammonium Methyltrioctylammonium⁺ Complex->Ammonium

Figure 1: Proposed mechanism of metal chelation and extraction by methyltrioctylammonium 2-mercaptobenzoate.

Comparative Performance: A Data-Driven Analysis

Numerous studies have demonstrated the superior performance of phosphonium-based ILs over their ammonium counterparts in specific contexts, often citing higher extraction efficiencies.[2][3] However, when the anion is specifically designed for chelation, the narrative on selectivity becomes more nuanced.

Ionic LiquidTarget Metal(s)Extraction Efficiency (%)Key Findings & SelectivityReference
Methyltrioctylammonium 2-mercaptobenzoate Cd(II), Cr(VI)HighHigh efficiency and selectivity for cadmium and chromium from river water.[6]
Trihexyl(tetradecyl)phosphonium thiosalicylate Mn, Cu, Cd, Zn, Pb, CrUp to 95.9%Simultaneous extraction of multiple heavy metals from mine tailings.[6]
Trihexyl(tetradecyl)phosphonium 2-(benzylthio)benzoate Cd(II), Zn(II)HighShowed the best extraction efficiency for cadmium and a high degree of extraction for zinc.[2][8]
Trihexyl(tetradecyl)phosphonium 2-(propylthio)benzoate Cu(II)HighDemonstrated the best extraction efficiency for copper.[2][8]
Methyltrioctylammonium chloride (Aliquat 336) Fe(III), Mn(II)VariableEffective for Fe(III) and Mn(II) extraction, but stripping can be challenging.[7]
Trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) Fe(III), Mn(II)Higher than Aliquat 336Higher extraction efficiency for Fe(III) and Mn(II) compared to Aliquat 336, but stripping is less efficient.[7]
Phosphonium-based bifunctional IL (Cyp-IL) Mo, VMo: 91%, V: 82.5%Superior recovery of Molybdenum and Vanadium compared to the ammonium-based analogue.[3]
Ammonium-based bifunctional IL (Ali-IL) Mo, VMo: 85%, V: 72%Lower recovery rates for Molybdenum and Vanadium compared to the phosphonium counterpart.[3]

The data indicates that while phosphonium cations can enhance overall extraction efficiency, the functionalized thiosalicylate anion is a powerful tool for imparting selectivity. The choice between a methyltrioctylammonium or a phosphonium cation may then depend on other factors such as cost, thermal stability requirements, and the specific metal targeted.

Experimental Protocol: A Framework for Selectivity Screening

To empirically determine the optimal ionic liquid for a specific application, a standardized solvent extraction protocol is essential. The following procedure provides a robust framework for comparing the selectivity of methyltrioctylammonium 2-mercaptobenzoate and a representative phosphonium IL (e.g., trihexyl(tetradecyl)phosphonium 2-mercaptobenzoate).

Objective: To compare the selective extraction of a target metal ion (e.g., Cu²⁺) from a multi-element aqueous solution using methyltrioctylammonium 2-mercaptobenzoate and a phosphonium-based analogue.

Materials:

  • Methyltrioctylammonium 2-mercaptobenzoate (synthesized or procured)

  • Trihexyl(tetradecyl)phosphonium 2-mercaptobenzoate (or other relevant phosphonium IL)

  • Organic diluent (e.g., kerosene, toluene)

  • Aqueous feed solution containing a known concentration of the target metal and other competing metals (e.g., 100 ppm Cu²⁺, Ni²⁺, Zn²⁺ in a buffered solution)

  • Stripping agent (e.g., 1 M HCl, 5% thiourea in 1% HCl)

  • Centrifuge

  • Vortex mixer

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis

Workflow:

G start Start prep_org Prepare Organic Phase: 0.1 M IL in diluent start->prep_org prep_aq Prepare Aqueous Phase: Multi-element metal solution start->prep_aq extraction Liquid-Liquid Extraction: Mix organic and aqueous phases (1:1 v/v) Vortex for 15 min prep_org->extraction prep_aq->extraction separation Phase Separation: Centrifuge for 10 min extraction->separation analysis_aq Analyze Aqueous Phase: ICP-OES or AAS for metal concentrations separation->analysis_aq stripping Stripping: Mix loaded organic phase with stripping agent separation->stripping Loaded Organic Phase end End analysis_aq->end analysis_strip Analyze Stripping Solution: ICP-OES or AAS for recovered metal stripping->analysis_strip analysis_strip->end

Figure 2: Experimental workflow for comparing ionic liquid selectivity.

Detailed Steps:

  • Preparation of Organic Phase: Prepare 0.1 M solutions of methyltrioctylammonium 2-mercaptobenzoate and the selected phosphonium IL in the chosen organic diluent.

  • Extraction:

    • In a series of centrifuge tubes, mix equal volumes (e.g., 5 mL) of the aqueous feed solution and each of the ionic liquid solutions.

    • Vortex the mixtures vigorously for 15 minutes to ensure thorough mixing and facilitate mass transfer.

    • Allow the phases to settle and then centrifuge for 10 minutes to achieve a clean phase separation.

  • Analysis of Aqueous Phase:

    • Carefully separate the aqueous phase from the organic phase.

    • Analyze the concentration of all metals in the aqueous phase using ICP-OES or AAS.

    • Calculate the extraction efficiency (%E) for each metal using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration in the aqueous phase.

  • Stripping (Metal Recovery):

    • Take the metal-loaded organic phase and mix it with an equal volume of the chosen stripping agent.

    • Vortex for 15 minutes and centrifuge to separate the phases.

    • Analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.

  • Data Analysis:

    • Calculate the distribution ratio (D) for each metal: D = ([M]org) / ([M]aq)

    • Determine the selectivity factor (β) for the target metal (M₁) over a competing metal (M₂): β = D(M₁) / D(M₂)

Conclusion and Future Outlook

The choice between methyltrioctylammonium 2-mercaptobenzoate and phosphonium-based ionic liquids is not a matter of universal superiority but one of strategic selection based on the specific requirements of the separation process.

  • Methyltrioctylammonium 2-mercaptobenzoate offers a potentially more cost-effective solution where the high selectivity imparted by the chelating 2-mercaptobenzoate anion is the primary driver. Its performance is particularly noteworthy for heavy metals where strong chelation is beneficial.

  • Phosphonium-based ionic liquids , especially those with functionalized anions, provide a robust alternative with enhanced thermal and chemical stability. Their greater hydrophobicity can lead to higher overall extraction efficiencies, which may be advantageous in processes where maximizing recovery is critical.

Future research should focus on expanding the library of functionalized anions for both ammonium and phosphonium cations and conducting systematic studies to map the selectivity of these ionic liquids across a wider range of metals and matrices. The insights gained will be invaluable for the design of next-generation, highly selective, and sustainable metal extraction processes.

References

  • Egorov, V. M., et al. (2016). Novel thiosalicylate-based ionic liquids for heavy metal extractions. Journal of Hazardous Materials, 314, 164-171. Available at: [Link]

  • Atanassova, M. (2022). Ionic Liquids as Components of Systems for Metal Extraction. Molecules, 27(2), 433. Available at: [Link]

  • Kandioller, W., et al. (2016). Novel thiosalicylate-based ionic liquids for heavy metal extractions. ResearchGate. Available at: [Link]

  • Kandioller, W., et al. (2016). Novel thiosalicylate-based ionic liquids for heavy metal extractions. PubMed. Available at: [Link]

  • Kim, S., et al. (2024). A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. ACS Omega. Available at: [Link]

  • Al-Ajeel, A. H., et al. (2023). Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals from Mine Tailings. Catalysts, 13(11), 1435. Available at: [Link]

  • Bennabi, F., et al. (2018). Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. Molecules, 23(6), 1334. Available at: [Link]

  • Ola, O., et al. (2017). Solvent Extraction and Stripping of Fe and Mn from Aqueous Solution Using Ionic Liquids as Extractants. Chemical Engineering Transactions, 57, 1693-1698. Available at: [Link]

  • Ribeiro, M. C. (2022). Recovery of metals using Aliquat 336: D,L-Menthol eutectic solvents. Universidade de Lisboa Repositório. Available at: [Link]

  • Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy, 56(3), 443-466. Available at: [Link]

  • Verboom, W., et al. (2024). Sustainable solvent extraction of gold and other metals with biomass chemicals. RSC Sustainability. Available at: [Link]

  • Zaki, A. A., et al. (2018). Extraction and Separation of zirconium using Aliquat 336 from Egyptian black sand. Quest Journals Journal of Research in Environmental and Earth Science, 4(1), 01-10. Available at: [Link]

Sources

Comparative

A Comparative Guide to Methyltrioctylammonium 2-Mercaptobenzoate for Rare Earth Element Separation

This guide provides a comprehensive technical benchmark of methyltrioctylammonium 2-mercaptobenzoate, a functionalized ionic liquid, for the challenging task of rare earth element (REE) separation. It is intended for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical benchmark of methyltrioctylammonium 2-mercaptobenzoate, a functionalized ionic liquid, for the challenging task of rare earth element (REE) separation. It is intended for researchers, scientists, and process development professionals in hydrometallurgy and critical materials recycling. We will delve into the mechanistic underpinnings of this novel extractant, compare its prospective performance against established industrial standards, and provide robust experimental protocols for its evaluation.

The Persistent Challenge of Rare Earth Separation

The 17 rare earth elements are fundamental to modern technology, from permanent magnets in electric vehicles to phosphors in advanced electronics.[1] However, their remarkable chemical similarity, a consequence of the "lanthanide contraction," makes their separation from one another one of the most difficult and costly processes in extractive metallurgy.[1][2]

Industrially, liquid-liquid extraction (solvent extraction) is the dominant technology.[3][4] This process relies on an organic phase containing an extractant to selectively pull specific REE ions from an aqueous phase containing the mixed REE feed.[1] For decades, the workhorses of this industry have been acidic organophosphorus extractants like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507).[5][6][7] While effective, these systems often require hundreds of sequential extraction stages and utilize volatile, flammable, and toxic organic diluents like kerosene, posing significant environmental and operational challenges.[2][8]

This has catalyzed a search for "greener," more efficient extraction systems, with ionic liquids (ILs) emerging as a highly promising alternative.[9][10][11] ILs are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties, offering a safer and potentially more selective medium for REE separation.[3][10][11]

Introducing Methyltrioctylammonium 2-Mercaptobenzoate: A Task-Specific Ionic Liquid

Methyltrioctylammonium 2-mercaptobenzoate, also known as methyltrioctylammonium thiosalicylate, is a task-specific ionic liquid (TSIL).[12] Its structure is designed to combine the physical properties of an ionic liquid with a specific chemical functionality for metal chelation.

  • The Cation: Methyltrioctylammonium ([MTOA]⁺ or [N₁₈₈₈]⁺) : This quaternary ammonium cation, with its three long octyl chains and one methyl group, provides the bulk and hydrophobicity required to form a water-immiscible organic phase. It acts as the carrier, keeping the entire molecule in the organic phase.

  • The Anion: 2-Mercaptobenzoate (Thiosalicylate) : This is the functional core of the extractant. It is an aromatic carboxylate that also features a soft-donor thiol (-SH) group. This dual functionality allows it to form stable chelate complexes with metal ions, which is the basis for selective extraction.

While literature on this specific IL for REE separation is nascent, its components suggest a promising potential. The methyltrioctylammonium cation is a well-established component in commercial ILs and has been studied for REE separation in other forms, such as methyltrioctylammonium nitrate.[13][14] The 2-mercaptobenzoate anion is a known chelating agent for various metals.[15]

Proposed Extraction Mechanism

The extraction of a trivalent rare earth ion (REE³⁺) from an aqueous phase (aq) to the ionic liquid phase (org) is hypothesized to occur via an anion exchange and coordination mechanism. The REE³⁺ ion coordinates with multiple 2-mercaptobenzoate anions to form a neutral, hydrophobic complex that is soluble in the bulk ionic liquid.

The generalized reaction can be expressed as: REE³⁺(aq) + 3 [MTOA]⁺[2-MB]⁻(org) ⇌ REE(2-MB)₃(org) + 3 [MTOA]⁺(aq)

Where [2-MB]⁻ represents the 2-mercaptobenzoate anion. The equilibrium of this reaction dictates the extraction efficiency and is highly dependent on factors like aqueous phase pH, temperature, and the presence of competing ions.

cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase (Ionic Liquid) REE_aq REE³⁺(aq) Complex_org REE(2-MB)₃(org) REE_aq->Complex_org Extraction (Coordination) MTOA_aq 3 [MTOA]⁺(aq) IL_org 3 [MTOA]⁺[2-MB]⁻(org) IL_org->MTOA_aq Anion Exchange Complex_org->REE_aq Stripping (e.g., with Acid)

Caption: Proposed mechanism for REE extraction by Methyltrioctylammonium 2-Mercaptobenzoate.

Performance Benchmarking: A Comparative Analysis

To objectively evaluate the potential of methyltrioctylammonium 2-mercaptobenzoate, we must compare it against the established industry standards, primarily the organophosphorus acids D2EHPA and P507.

Performance MetricMethyltrioctylammonium 2-Mercaptobenzoate (Prospective)D2EHPA (Di-(2-ethylhexyl) phosphoric acid)P507 (EHEHPA)
Extraction Mechanism Anion Exchange / CoordinationCation Exchange[7]Cation Exchange[7]
Operating pH Likely near-neutral to slightly acidic (pH 4-6) to ensure anion availability.[16]Acidic (pH < 3)[17][18]Acidic (pH < 3)[6]
Selectivity Trend Unknown; requires experimental validation. May offer different selectivity due to the soft sulfur donor.Favors Heavy REEs (HREEs) over Light REEs (LREEs).[17]Favors HREEs over LREEs; excellent for adjacent HREE separation.[6]
Stripping Potentially with dilute acids (e.g., HNO₃, HCl) to protonate the anion and break the complex.[16]Requires strong acid concentrations, especially for HREEs.[18]Milder stripping conditions compared to D2EHPA.[6]
Environmental Profile Low volatility, non-flammable. Potential for higher solvent loss through aqueous solubility.[16]Used with volatile organic diluents (e.g., kerosene).[8]Used with volatile organic diluents.[6]
Third Phase Formation Possible at high loadings; may require a modifier.[16]Can occur, often managed with modifiers like TBP or long-chain alcohols.[19]Generally stable.[6]
Separation Factor (β) Unknown; the key parameter to determine its efficacy for adjacent REE separation.Good for group separations (LREE/HREE); moderate for adjacent REEs. (e.g., Dy/La > 4000)[18]High for adjacent HREEs, making it an industry standard.[6]

Experimental Protocol: A Self-Validating Workflow for Extractant Evaluation

This protocol provides a standardized, multi-stage methodology to rigorously evaluate and compare the performance of any extractant system, ensuring trustworthy and reproducible results.

Materials & Reagents
  • Organic Phase: Methyltrioctylammonium 2-mercaptobenzoate (≥95%); D2EHPA (≥95%); P507 (≥95%); Diluent (e.g., high-purity dodecane or a suitable IL); Modifier if needed (e.g., TBP, isodecanol).

  • Aqueous Phase: Synthetic REE solution prepared from REE oxides (e.g., Nd₂O₃, Dy₂O₃) dissolved in HNO₃ or HCl; pH adjustment reagents (e.g., NH₄OH, NaOH).

  • Stripping Solution: High-purity HNO₃ or HCl at various concentrations (e.g., 0.1 M to 4 M).

  • Analytical Equipment: pH meter; ICP-MS or ICP-OES for REE concentration analysis; mechanical shaker or vortex mixer; centrifuges.

Step-by-Step Methodology

Step 1: Preparation of Phases

  • Organic Phase: Prepare a 0.1 M solution of the extractant (e.g., methyltrioctylammonium 2-mercaptobenzoate) in the chosen diluent (dodecane). Causality: A 0.1 M concentration is a standard starting point for screening studies, balancing extractant availability with viscosity and cost considerations. Dodecane is chosen as a model aliphatic diluent.

  • Aqueous Feed: Prepare a multi-element REE solution containing 1 g/L of each target element (e.g., La, Nd, Gd, Dy) in a 0.1 M HNO₃ matrix. Adjust the pH to the desired starting value (e.g., pH 4.0 for the IL, pH 2.0 for D2EHPA) using a dilute base. Causality: Using a multi-element feed allows for the direct calculation of separation factors in a single experiment. The initial pH is critical as it governs the extraction mechanism for both ILs and acidic extractants.

Step 2: Extraction

  • Combine equal volumes (e.g., 10 mL) of the organic and aqueous phases in a sealed vessel (e.g., a 50 mL centrifuge tube). This sets the Organic to Aqueous (O/A) ratio at 1:1.

  • Agitate the mixture vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.[3]

  • Carefully separate the two phases. The aqueous phase is now the raffinate . The organic phase is the loaded organic .

  • Analyze the REE concentration in the raffinate using ICP-MS.

Step 3: Stripping

  • Take a known volume of the loaded organic phase (e.g., 8 mL).

  • Combine it with an equal volume of the stripping solution (e.g., 2 M HNO₃).

  • Repeat the agitation and centrifugation steps (2.2 and 2.3).

  • Separate the phases. The aqueous phase is now the strip liquor .

  • Analyze the REE concentration in the strip liquor using ICP-MS.

Step 4: Data Analysis & Calculation

  • Extraction Efficiency (%E): %E = ((C_initial - C_raffinate) / C_initial) * 100

  • Distribution Ratio (D): D = (C_initial - C_raffinate) / C_raffinate

  • Separation Factor (β) for REE1 over REE2: β = D_REE1 / D_REE2

  • Stripping Efficiency (%S): %S = (C_strip * V_strip) / ((C_initial - C_raffinate) * V_organic) * 100

Workflow Visualization

cluster_Workflow Solvent Extraction Evaluation Workflow Prep Step 1: Phase Preparation (Aqueous Feed & Organic Extractant) Extract Step 2: Extraction (Mix, Equilibrate, Separate) Prep->Extract Analyze_Raff Analysis of Raffinate (ICP-MS) Extract->Analyze_Raff Aqueous Raffinate Strip Step 3: Stripping (Loaded Organic + Strip Solution) Extract->Strip Loaded Organic Calc Step 4: Performance Calculation (%E, D, β, %S) Analyze_Raff->Calc Analyze_Strip Analysis of Strip Liquor (ICP-MS) Strip->Analyze_Strip Analyze_Strip->Calc

Caption: Standardized workflow for evaluating the performance of a solvent extractant.

Conclusion and Future Directions

Methyltrioctylammonium 2-mercaptobenzoate stands as a theoretically promising, yet empirically unproven, candidate for rare earth element separation. Its design as a task-specific ionic liquid offers potential advantages in terms of environmental footprint and operational safety over traditional solvent extraction systems.

Key Advantages (Prospective):

  • Greener Solvent: Eliminates the use of volatile and flammable organic diluents.[10]

  • Tunable Selectivity: The unique chelation chemistry of the 2-mercaptobenzoate anion may offer novel selectivity profiles, potentially for separating elements that are challenging for organophosphorus extractants.

  • Milder Stripping: The coordination complex could potentially be broken under milder acidic conditions than those required for D2EHPA, reducing acid consumption.[16]

Challenges and Research Gaps:

  • Lack of Empirical Data: Rigorous experimental validation following the protocol outlined above is the most critical next step.

  • Chemical Stability: The long-term stability of the 2-mercaptobenzoate anion under acidic extraction and stripping conditions needs to be assessed.[19]

  • Economic Viability: The synthesis cost of this TSIL compared to the low cost of bulk extractants like D2EHPA will be a major factor in its potential industrial adoption.

Future research must focus on generating fundamental data: determining distribution ratios and separation factors across the entire lanthanide series, optimizing pH and temperature, and evaluating its performance with real-world leach solutions. Only through such systematic investigation can we determine if methyltrioctylammonium 2-mercaptobenzoate can transition from a promising concept to a viable tool in the critical mission of securing a sustainable rare earth supply chain.

References

  • Recent Uses of Ionic Liquids in the Recovery and Utilization of Rare Earth Elements - MDPI. (2024). Available at: [Link]

  • Recent Progress in Ionic Liquid Extraction for the Separation of Rare Earth Elements - PubMed. (2021). Available at: [Link]

  • A perspective on task-specific ionic liquids for the separation of rare earth elements - RSC Publishing. (n.d.). Available at: [Link]

  • Recent Advances in Extraction and Separation of Rare-Earth Metals Using Ionic Liquids. (n.d.). Available at: [Link]

  • Extraction processes with ionic liquids and deep eutectic solvents: emerging trends in rare earth metal recovery - Royal Society Publishing. (2026). Available at: [Link]

  • Separation of rare earths and nickel by solvent extraction with two mutually immiscible ionic liquids - RSC Publishing. (n.d.). Available at: [Link]

  • separation of adjacent rare earth elements using solvent extraction - University of Idaho. (n.d.). Available at: [Link]

  • Rare Earth Element (REE) Extraction with Ionic Liquid (IL) - Ames Lab. (n.d.). Available at: [Link]

  • Effect of Different Types of Extractants in the Separation of Rare Earth Metals using Emulsion Liquid Membrane Method - Jurnal FKIP UNTAD. (n.d.). Available at: [Link]

  • Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid: Separations - Lirias. (n.d.). Available at: [Link]

  • Why Is Separating Rare Earth Ores So Challenging? (2025). Available at: [Link]

  • Recovery of rare earth elements with ionic liquids - WashU Medicine Research Profiles. (n.d.). Available at: [Link]

  • Recent Uses of Ionic Liquids in the Recovery and Utilization of Rare Earth Elements. (2024). Available at: [Link]

  • Solvent Extraction of Rare-Earth Elements with Ionic Liquids and Deep Eutectic Solvents. (n.d.). Available at: [Link]

  • Novel separation technologies challenge China's rare earth element dominance. (2026). Available at: [Link]

  • Separation of Rare Earths and Transition Metals Using Ionic-Liquid-Based Aqueous Biphasic Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2022). Available at: [Link]

  • Recent Advances in Rare Earth Element Recovery: Liquid–Liquid Extraction and Magnetophoretic Separation | Industrial & Engineering Chemistry Research - ACS Publications. (2025). Available at: [Link]

  • Novel extractants for rare earth chelation and separation | ORNL. (n.d.). Available at: [Link]

  • Full article: Solvent Extraction and Isolation Strategies for Uranium, Thorium, and Radium in Rare Earth Element Recovery from Ores: A Review - Taylor & Francis. (2025). Available at: [Link]

  • A Comparative Study on Recent Developments for Individual Rare Earth Elements Separation - ResearchGate. (2023). Available at: [Link]

  • Advantages of P507 Extractant in Rare Earth Element Extraction. (2025). Available at: [Link]

  • A Comparative Study on Recent Developments for Individual Rare Earth Elements Separation - MDPI. (2023). Available at: [Link]

  • Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA - Scirp.org. (n.d.). Available at: [Link]

  • Selection of Extractant in Rare Earth Solvent Extraction System - International Journal of Recent Technology and Engineering (IJRTE). (2019). Available at: [Link]

  • Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate - PubMed. (2022). Available at: [Link]

  • Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate - MDPI. (2022). Available at: [Link]

  • US3192012A - Process for separating the rare earth elements by means of solvent extraction - Google Patents. (n.d.).
  • Recent Advances in Extraction and Separation of Rare-Earth Metals Using Ionic Liquids - SciSpace. (n.d.). Available at: [Link]

  • Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes | Request PDF - ResearchGate. (n.d.). Available at: [Link]

Sources

Validation

comparative thermodynamic study of methyltrioctylammonium 2-mercaptobenzoate complexes

Title: Comparative Thermodynamic Study of Methyltrioctylammonium 2-Mercaptobenzoate Complexes: A Guide to Next-Generation Extraction Introduction: The Evolution of Metal Extraction The extraction and speciation of ultra-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Thermodynamic Study of Methyltrioctylammonium 2-Mercaptobenzoate Complexes: A Guide to Next-Generation Extraction

Introduction: The Evolution of Metal Extraction

The extraction and speciation of ultra-trace heavy metals (such as As, Cd, Pb, and Hg) from complex biological and environmental matrices remain a critical bottleneck in analytical toxicology and drug development. Historically, liquid-liquid extraction (LLE) relied on volatile organic solvents and separate chelating agents.

The advent of Task-Specific Ionic Liquids (TSILs) has fundamentally shifted this paradigm. Among these, methyltrioctylammonium 2-mercaptobenzoate (commonly referred to as TOMAS or methyltrioctylammonium thiosalicylate) stands out[1][2]. By integrating a hydrophobic cation with a metal-chelating anion into a single molecule, TOMAS acts simultaneously as the extraction solvent and the complexing agent[3][4]. This guide objectively compares the thermodynamic performance of TOMAS against conventional ionic liquids and provides a self-validating protocol for its application.

Mechanistic Causality: Why TOMAS Outperforms Conventional ILs

To understand the superiority of TOMAS, we must analyze its molecular interactions through the lens of Pearson’s Hard Soft Acid Base (HSAB) theory.

Conventional ionic liquids, such as 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C6MIM][NTf2]), lack specific coordination sites[4]. To extract heavy metals, they require the addition of external chelators like ammonium pyrrolidinedithiocarbamate (APDC) to force the partitioning of the metal into the hydrophobic IL phase[4]. This biphasic ion-exchange process is thermodynamically inefficient and prone to competitive inhibition by matrix ions.

The TOMAS Advantage: TOMAS eliminates the need for external chelators[4]. The 2-mercaptobenzoate anion features a soft thiol (-SH) group and a hard carboxylate (-COO⁻) group. The highly polarizable thiol group exhibits an exceptional thermodynamic affinity for soft heavy metal ions (e.g., Cd²⁺, As³⁺, Hg²⁺)[3][4]. When these metals encounter TOMAS, they form a highly stable, bidentate chelate ring. This built-in functionality drives the extraction equilibrium forward with remarkable efficiency.

Comparative Thermodynamic Data

Thermodynamic studies reveal that the complexation of metals with TOMAS is a spontaneous process ( Δ G < 0) across all functional pH levels[5]. Interestingly, the reaction is endothermic ( Δ H > 0), meaning that the stability constants of the metal-TOMAS complexes actually increase with temperature[5].

This spontaneity is entirely entropy-driven ( Δ S > 0). When the metal ion binds to the bulky, hydrophobic TOMAS molecule, the highly ordered hydration spheres surrounding the aqueous metal ion are displaced and released into the bulk solution, resulting in a massive net gain in entropy[5].

Table 1: Thermodynamic and Performance Comparison of Extraction Systems

Target MetalExtractant SystemChelation Mechanism ΔG (Spontaneity) ΔH (Enthalpy)Extraction Efficiency
As(III) TOMAS (TSIL)Built-in (Thiol)< 0 (Spontaneous)> 0 (Endothermic)> 98%[3]
Cd(II) TOMAS (TSIL)Built-in (Thiol)< 0 (Spontaneous)> 0 (Endothermic)> 99%[4]
Pb(II) TOMAS / MWCNTBuilt-in< 0 (Spontaneous)> 0 (Endothermic)> 95%[5]
Hg(II) [C6MIM][NTf2]External (APDC)< 0 (Spontaneous)< 0 (Exothermic)~ 85%[4]

Data synthesis demonstrates that TOMAS achieves near-quantitative extraction efficiencies without the thermodynamic penalty of coordinating an external chelator[3][4].

Experimental Workflow: Centrifuging Dispersive Liquid-Liquid Microextraction (CD-LLME)

To harness the thermodynamic potential of TOMAS, researchers utilize CD-LLME. This technique maximizes the interfacial surface area between the aqueous sample and the TSIL, allowing thermodynamic equilibrium to be reached in seconds[3].

Self-Validating Protocol for As(III) Speciation:

  • Matrix Conditioning: Transfer 10.0 mL of the aqueous or biological sample (e.g., blood/urine) into a centrifuge tube. Adjust the pH strictly to 4.5 using an acetate buffer[3].

    • Causality: pH 4.5 is the thermodynamic sweet spot. It ensures the thiol group of TOMAS remains active for coordination while preventing the target metals from precipitating as insoluble hydroxides[3][5].

  • Disperser Injection: Rapidly inject a mixture containing 0.1 g of TOMAS (extractant) and 0.5 mL of acetone (disperser solvent) into the sample[3].

    • Causality: TOMAS is highly viscous. Acetone acts as a miscible bridge, instantly shattering the TOMAS into a cloudy suspension of micro-droplets. This exponentially increases the contact area, driving the Δ S-dependent complexation to immediate completion.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes. The high-density TOMAS-metal complex will settle at the bottom of the tube[3].

  • Quantification: Retrieve the IL-rich phase using a microsyringe, dilute with a mild acidic solution, and analyze via Hydride Generation Atomic Absorption Spectrometry (HG-AAS)[3].

System Validation (Trustworthiness Check): Every batch must include a matrix-matched spike (e.g., 50 µg/L As³⁺). Calculate the Enrichment Factor (EF). If the EF drops below the validated baseline (e.g., EF = 49.6 for water[3]), it indicates a shift in the thermodynamic equilibrium—often due to matrix interference or improper pH—prompting immediate recalibration of the buffer system.

Extraction Pathway Visualization

The following diagram illustrates the divergent thermodynamic pathways between task-specific and conventional ionic liquids during the microextraction process.

G cluster_0 Task-Specific IL (TSIL) cluster_1 Conventional IL Sample Aqueous Matrix (Heavy Metals) TOMAS TOMAS Extractant (Built-in Chelator) Sample->TOMAS CD-LLME ConvIL [C6MIM][NTf2] + External Chelator Sample->ConvIL DLLME Thermo1 Spontaneous Chelation (ΔG < 0, Entropy Driven) TOMAS->Thermo1 Thiol Affinity Thermo2 Biphasic Ion Exchange (Lower Stability) ConvIL->Thermo2 APDC Addition Extraction Metal-IL Complex Phase (Centrifugation) Thermo1->Extraction Thermo2->Extraction Analysis Spectroscopic Analysis (HG-AAS / ET-AAS) Extraction->Analysis Quantification

Thermodynamic pathways of TOMAS vs. conventional ILs in CD-LLME metal extraction.

References

  • Speciation of arsenic (III,V) based on methyltrioctylammonium mercaptobenzoate and centrifuging dispersive liquid-liquid microextraction in water and blood Source: Advanced Micro and Environmental Chemistry Journal (AMECJ) URL:[Link]

  • Advances of Ionic Liquids in Analytical Chemistry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Rapid Speciation of Lead in Human Blood and Urine Samples Based on MWCNTs@DMP by Dispersive Ionic Liquid-Suspension-Micro-Solid Phase Extraction Source: ResearchGate URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Validation Methods for Methyltrioctylammonium 2-Mercaptobenzoate: A Comparative Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Analytical Context Methyltrioctylammonium 2-mercaptobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Analytical Context

Methyltrioctylammonium 2-mercaptobenzoate (often abbreviated as[N1,8,8,8][TSC] or TOMAS) is a highly specialized task-specific ionic liquid (TSIL)[1]. It is extensively utilized in dispersive liquid-liquid microextraction (DLLME) workflows for the speciation and recovery of highly toxic heavy metals, such as arsenic (As), cadmium (Cd), and mercury (Hg), from complex biological and environmental matrices[1],[2].

Because the extraction efficiency of this TSIL relies entirely on the structural integrity of its ion pair—specifically the chelating capability of the thiol group on the 2-mercaptobenzoate anion—rigorous analytical validation is mandatory. This guide objectively compares mass spectrometry (MS) modalities for the structural validation of [N1,8,8,8][TSC] and provides a self-validating experimental protocol designed to prevent false positives caused by oxidative degradation.

Mechanistic Grounding: The Causality of MS Selection

Unlike neutral small molecules,[N1,8,8,8][TSC] exists as a pre-formed ion pair in the liquid phase. It consists of a bulky, permanently charged quaternary ammonium cation ([MTOA]⁺, exact mass ~368.6 Da)[3] and a thiosalicylate anion ([TSC]⁻, exact mass ~153.0 Da).

The fundamental analytical challenge lies in transferring these pre-formed ions from the liquid phase into the gas phase for mass analysis without breaking their electrostatic interactions or inducing thermal degradation.

  • Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that operates via the Taylor cone mechanism and Coulomb fission. Because the TSIL is already ionized in solution, ESI requires minimal energy to transfer the intact [MTOA]⁺ and [TSC]⁻ ions into the gas phase. It is mechanistically the optimal choice[2].

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): While occasionally used for ionic liquids, MALDI relies on an organic matrix that co-crystallizes with the analyte. The laser ablation process generates a high degree of chemical noise (matrix clusters) in the low mass range (< 500 m/z). Because both ions of[N1,8,8,8][TSC] fall well below 500 Da, MALDI suffers from severe signal-to-noise (S/N) degradation[2].

  • Atmospheric Pressure Chemical Ionization (APCI-MS): APCI requires the sample to be vaporized in a heated nebulizer (typically 350–500 °C) prior to ionization via a corona discharge. Quaternary ammonium salts are highly thermally labile; under APCI conditions, [MTOA]⁺ undergoes rapid Hofmann elimination or reverse Menschutkin reactions, degrading into neutral trioctylamine and alkyl halides. Consequently, APCI fails to detect the intact TSIL.

Comparison Start MS Modality Selection for [N1,8,8,8][TSC] ESI ESI-MS (Soft Ionization) Start->ESI MALDI MALDI-TOF MS (Laser Desorption) Start->MALDI APCI APCI-MS (Thermal Vaporization) Start->APCI ESI_Result Optimal: Intact Ion Pairs Detected (m/z 368.6 & 153.0) ESI->ESI_Result MALDI_Result Sub-optimal: Matrix Interference (< 500 m/z) MALDI->MALDI_Result APCI_Result Failed: Thermal Degradation of Quaternary Amine APCI->APCI_Result

Figure 1: Mechanistic logic tree for selecting the appropriate mass spectrometry modality for TSILs.

Quantitative Performance Comparison

The following table synthesizes the performance metrics and suitability of the three primary mass spectrometry techniques for validating methyltrioctylammonium 2-mercaptobenzoate.

Validation MethodIonization MechanismSuitability for [N1,8,8,8][TSC]Cation Detection ([MTOA]⁺)Anion Detection ([TSC]⁻)Primary Limitation
ESI-MS Soft, liquid-to-gas ion transferOptimal (Gold Standard) Yes (m/z 368.6)Yes (m/z 153.0)Susceptible to ion suppression from high-salt extraction matrices.
MALDI-TOF MS Laser desorption/ionizationSub-optimal Yes (Variable S/N)ObscuredMatrix cluster interference fundamentally masks the 153.0 m/z target.
APCI-MS Thermal vaporization + corona dischargeFailed No (Thermal degradation)No (Thermal degradation)High heat destroys the quaternary ammonium structure prior to detection.

Self-Validating Experimental Protocol: ESI-MS Direct Infusion

To ensure scientific integrity, a validation protocol cannot merely confirm the presence of the expected mass; it must actively rule out degradation. The 2-mercaptobenzoate anion contains a highly reactive free thiol (-SH) group. If exposed to oxygen during storage or sample preparation, the thiols can oxidize to form a disulfide dimer.

A robust, self-validating ESI-MS protocol must utilize polarity switching to confirm both ions and actively screen for the disulfide dimer (m/z ~304.9) in negative mode.

Step-by-Step Methodology

Step 1: Sample Preparation & Dilution

  • Dissolve 1.0 mg of methyltrioctylammonium 2-mercaptobenzoate in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Prepare two separate working solutions (1 µg/mL) to optimize ionization for each polarity:

    • Positive Mode Aliquot: Dilute with Methanol/Water (80:20 v/v) containing 0.1% Formic Acid . The acidic environment stabilizes the spray and ensures the [MTOA]⁺ cation remains fully ionized.

    • Negative Mode Aliquot: Dilute with Methanol/Water (80:20 v/v) containing 0.1% Ammonium Hydroxide . The basic environment ensures complete deprotonation of the carboxylic acid on the [TSC]⁻ anion.

Step 2: Instrument Tuning & Direct Infusion

  • Connect a 500 µL Hamilton syringe to the ESI source via PEEK tubing.

  • Set the syringe pump flow rate to 5–10 µL/min.

  • Apply the following generalized source parameters (optimize based on specific instrument geometry, e.g., Thermo Orbitrap or Waters Xevo):

    • Capillary Voltage: +3.0 kV (Positive) / -2.5 kV (Negative)

    • Desolvation Temperature: 250 °C (Keep strictly < 300 °C to prevent any risk of localized thermal degradation).

    • Cone/Declustering Voltage: 20–30 V (Keep low to prevent in-source collision-induced dissociation of the bulky alkyl chains).

Step 3: Data Acquisition & Self-Validation Logic

  • Positive Mode: Scan from m/z 100–1000. Confirm the base peak at m/z 368.6 corresponding to [MTOA]⁺[3].

  • Negative Mode: Scan from m/z 100–500. Confirm the base peak at m/z 153.0 corresponding to [TSC]⁻.

  • Integrity Check (Critical): In negative mode, inspect the spectra for a peak at m/z 304.9 . The presence of this peak indicates oxidative dimerization of the 2-mercaptobenzoate. If the relative abundance of m/z 304.9 exceeds 5% of the base peak, the TSIL batch is compromised and will yield poor heavy metal extraction efficiencies[1].

Workflow Sample TSIL Sample [N1,8,8,8][TSC] Prep Sample Prep Dilute to 1 µg/mL in LC-MS MeOH Sample->Prep Split Polarity Switching Prep->Split PosMode Positive ESI (+3.0 kV) Detect Cation: [MTOA]+ m/z 368.6 Split->PosMode +0.1% FA NegMode Negative ESI (-2.5 kV) Detect Anion: [TSC]- m/z 153.0 Split->NegMode +0.1% NH4OH Validate Self-Validation Check m/z 304.9 (Disulfide Dimer) PosMode->Validate NegMode->Validate

Figure 2: Self-validating ESI-MS workflow ensuring independent verification of both TSIL constituent ions.

References

  • Fahimirad, B., et al. "Speciation of arsenic (III,V) based on methyltrioctylammonium mercaptobenzoate and centrifuging dispersive liquid-liquid microextraction in water and blood." Advanced Journal of Chemistry-Section A, 2019.
  • "Recovery of Uranium in a Carbonate Solution Using Methyltrioctylammonium Carbonate as the Extractant." ACS Publications, 2024.
  • "Advances of Ionic Liquids in Analytical Chemistry." ACS Publications, 2018.

Sources

Safety & Regulatory Compliance

Safety

Methyltrioctylammonium 2-mercaptobenzoate proper disposal procedures

A Comprehensive Guide to the Proper Disposal of Methyltrioctylammonium 2-mercaptobenzoate For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the bencht...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Proper Disposal of Methyltrioctylammonium 2-mercaptobenzoate

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyltrioctylammonium 2-mercaptobenzoate, ensuring the protection of personnel and the environment.

Understanding the Compound: A Dual-Nature Hazard Profile

Methyltrioctylammonium 2-mercaptobenzoate is an ionic compound comprised of a quaternary ammonium cation (methyltrioctylammonium) and a mercaptobenzoate anion. This structure presents a dual-hazard profile that must be understood to appreciate the rationale behind the disposal procedures.

  • The Cation: Quaternary Ammonium Compound (QAC) : The methyltrioctylammonium component belongs to the family of Quaternary Ammonium Compounds (QACs). QACs are known for their biocidal properties and are widely used as disinfectants.[1] They function by disrupting the cell membranes of microorganisms. While effective, this biocidal activity also means they can be harmful to aquatic life if released into the environment. Some QACs can also be corrosive or cause skin and eye irritation.[2][3]

  • The Anion: 2-Mercaptobenzoic Acid : The 2-mercaptobenzoate component, derived from 2-Mercaptobenzoic acid (also known as thiosalicylic acid), is known to cause skin, eye, and respiratory irritation.[4][5] It also carries an unpleasant odor ("stench").[4]

The combined properties of this compound, as outlined in its Safety Data Sheet (SDS), classify it as harmful if swallowed and a cause of serious eye irritation. Understanding this dual nature is paramount to handling and disposing of it correctly.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyltrioctylammonium 2-mercaptobenzoate for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, which can lead to irritation.[4][5]
Body Protection Laboratory coatTo protect against accidental spills on clothing and skin.
Respiratory Protection Use in a well-ventilated area. An ABEK (EN14387) respirator filter is recommended if ventilation is inadequate.To avoid inhalation of any aerosols or vapors, which can cause respiratory irritation.[4][5]

Always wash your hands thoroughly after handling the chemical, even if gloves were worn.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyltrioctylammonium 2-mercaptobenzoate is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][7]

Step 1: Waste Segregation

Proper segregation is the first critical step in the disposal process.

  • Designate a Waste Container : Use a dedicated, clearly labeled, and leak-proof container for Methyltrioctylammonium 2-mercaptobenzoate waste. The container must be compatible with the chemical.

  • Labeling : The label should clearly state "Hazardous Waste" and include the full chemical name: "Methyltrioctylammonium 2-mercaptobenzoate".

  • Avoid Mixing : Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

Step 2: Waste Collection and Storage
  • For Small Quantities (e.g., from research use) : Carefully transfer any unused product into the designated hazardous waste container.

  • For Contaminated Materials : Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads from a spill, must also be placed in the designated hazardous waste container.

  • Storage Location : Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7] This storage area should be a designated satellite accumulation area for hazardous waste.

Step 3: Final Disposal

The final disposal of Methyltrioctylammonium 2-mercaptobenzoate must be handled by a licensed hazardous waste disposal company.

  • Contact Your EHS Department : Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with certified waste disposal vendors.

  • Waste Manifest : A hazardous waste manifest will be required. This is a legal document that tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" system mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Approved Disposal Method : The most common and recommended disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility . This high-temperature process ensures the complete destruction of the compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Ventilate : Increase ventilation to the area.

  • Wear Appropriate PPE : Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Contain and Absorb : For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Dispose : Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (consult your EHS for recommendations), and dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyltrioctylammonium 2-mercaptobenzoate.

DisposalWorkflow start Start: Have Methyltrioctylammonium 2-mercaptobenzoate Waste ppe_check Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check decision_drain Dispose Down Drain? no_drain NO! Potential Aquatic Toxicity and Regulatory Violation decision_drain->no_drain No segregate Segregate in a Labeled, Compatible Hazardous Waste Container decision_drain->segregate Yes, but this is wrong no_drain->segregate decision_trash Dispose in Regular Trash? no_trash NO! Chemical Hazard decision_trash->no_trash No store Store in a Designated Satellite Accumulation Area decision_trash->store Yes, but this is wrong no_trash->store segregate->decision_trash ppe_check->decision_drain contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company manifest->disposal end End: Proper and Compliant Disposal disposal->end

Caption: Decision workflow for the disposal of Methyltrioctylammonium 2-mercaptobenzoate.

References

  • 2-mercapto benzoic acid cas no 147-93-3 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet. (n.d.). CISA. Retrieved from [Link]

  • material safety data sheet - thiosalicylic acid 99% ar. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, April 7). Retrieved from [Link]

  • How to neutralize quarterly ammonium compounds. (n.d.). Hydro Solutions. Retrieved from [Link]

  • Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment: Resolving the Contributions of Biodegradation and Sorption. (2025, June 23). ACS ES&T Water. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyltrioctylammonium 2-mercaptobenzoate

Operational & Safety Guide: Handling Methyltrioctylammonium 2-Mercaptobenzoate in Advanced Microextraction Executive Summary Methyltrioctylammonium 2-mercaptobenzoate (CAS: 1027004-61-0), frequently referred to as methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling Methyltrioctylammonium 2-Mercaptobenzoate in Advanced Microextraction

Executive Summary Methyltrioctylammonium 2-mercaptobenzoate (CAS: 1027004-61-0), frequently referred to as methyltrioctylammonium thiosalicylate, is a highly specialized Task-Specific Ionic Liquid (TSIL)[1]. It is primarily utilized by analytical chemists and drug development professionals for the extraction of heavy metals (such as Cd²⁺, Hg, and CH₃Hg) from complex biological and environmental matrices[2]. This guide provides authoritative, causality-driven protocols for the safe handling, personal protective equipment (PPE) requirements, and operational workflows associated with this compound.

Chemical Profile & Mechanistic Causality

Unlike traditional volatile organic solvents, TSILs are engineered with specific functional groups to eliminate the need for secondary chelating agents during extraction[1].

  • The Cation (Methyltrioctylammonium): The bulky, long alkyl chains provide extreme hydrophobicity, ensuring the liquid remains immiscible in aqueous sample matrices, which is a critical thermodynamic requirement for phase separation[3].

  • The Anion (2-Mercaptobenzoate / Thiosalicylate): The sulfur and oxygen atoms act as powerful electron donors, forming highly stable coordination complexes with heavy metal ions[4].

While ionic liquids are often touted as "green" alternatives due to their negligible vapor pressure at room temperature, their biological activity and specific functional groups necessitate rigorous safety protocols[1].

Table 1: Quantitative Chemical & Hazard Data [3][5]

ParameterSpecification
CAS Number 1027004-61-0
Molecular Formula C32H59NO2S
Molecular Weight 521.88 g/mol
Physical State Liquid (Melting point < 10 °C)
GHS Hazard Codes H302 (Acute Tox. 4 Oral), H319 (Eye Irrit. 2)
Storage Class 10 (Combustible liquids)

Hazard Identification & Required PPE

The hazards of Methyltrioctylammonium 2-mercaptobenzoate are directly linked to its chemical architecture. The quaternary ammonium cation can disrupt lipid bilayers (causing topical irritation), while the thiosalicylate moiety presents systemic toxicity if ingested[5][6].

Required PPE & Mechanistic Justification:

  • Eye & Face Protection (Faceshield & Safety Goggles): Required to mitigate H319 (Serious Eye Irritation). The high viscosity of the ionic liquid means that splashes adhere strongly to mucosal membranes, prolonging chemical exposure if not immediately flushed[5].

  • Hand Protection (Nitrile Gloves): Prevents dermal transfer, which could lead to accidental ingestion (H302). Nitrile provides an excellent, non-permeable barrier against large organic salts[5].

  • Respiratory Protection (ABEK EN14387 Filter): Critical Insight: Although ionic liquids have low vapor pressure, the Dispersive Liquid-Liquid Microextraction (DLLME) process involves violent vortexing and high-speed centrifugation. This kinetic energy creates micro-aerosols. An ABEK filter protects against organic vapors, inorganic gases, acidic gases (from potential thiosalicylate degradation), and ammonia derivatives (from the ammonium cation)[5].

G IL Methyltrioctylammonium 2-mercaptobenzoate H302 H302: Acute Tox 4 (Ingestion Risk) IL->H302 H319 H319: Eye Irrit 2 (Splash Risk) IL->H319 Aerosol Aerosolization Risk (During DLLME) IL->Aerosol PPE_Gloves Nitrile Gloves (Prevent Transfer) H302->PPE_Gloves PPE_Eyes Safety Goggles & Face Shield H319->PPE_Eyes PPE_Resp ABEK Respirator (EN14387) Aerosol->PPE_Resp

Logical mapping of chemical hazards to required personal protective equipment.

Operational Protocol: TSIL-Based Microextraction

The following is a self-validating protocol for utilizing Methyltrioctylammonium 2-mercaptobenzoate in Dispersive Liquid-Liquid Microextraction (DLLME) for heavy metal analysis[1][2].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10.0 mL of the aqueous sample (e.g., environmental water or biological fluid) into a glass centrifuge tube. Adjust the pH to optimize thiosalicylate-metal chelation (typically pH 4–6 depending on the target metal).

  • Solvent Injection: Rapidly inject a mixture containing 50 µL of Methyltrioctylammonium 2-mercaptobenzoate (acting as the extraction solvent) and 1.0 mL of methanol (acting as the disperser solvent) into the aqueous sample using a precision microsyringe.

  • Emulsification: Vortex the mixture vigorously for 60 seconds. Causality: The methanol disperser solvent drastically lowers the interfacial tension, allowing the highly hydrophobic TSIL to form a cloudy emulsion of microdroplets. This maximizes the surface area for rapid metal extraction[2].

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 5 minutes. The high-density TSIL-metal complex will break from the emulsion and separate from the aqueous phase.

  • Retrieval & Analysis: Carefully aspirate the enriched TSIL phase using a microsyringe. Dilute with a compatible solvent (if necessary to reduce viscosity for the autosampler), and analyze via Electrothermal Atomic Absorption Spectrometry (ETAAS) or HPLC[1].

G Step1 1. Sample Prep Aqueous sample + pH adjustment Step2 2. TSIL Injection Inject [N1,8,8,8+][TSC−] + Disperser Step1->Step2 Step3 3. Dispersion Vortex to form cloudy emulsion Step2->Step3 Step4 4. Centrifugation Break emulsion, phase separation Step3->Step4 Step5 5. Extraction Retrieve IL-enriched phase Step4->Step5 Step6 6. Analysis ETAAS or HPLC quantification Step5->Step6

Dispersive Liquid-Liquid Microextraction (DLLME) workflow using TSIL.

Spill Management & Disposal Plan

Due to its classification as a combustible liquid (Storage Class 10) and its potential for environmental toxicity, strict logistical controls must be maintained in the laboratory[5].

Immediate Spill Response:

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols.

  • Don PPE: Ensure full PPE (specifically the ABEK respirator, face shield, and nitrile gloves) is worn before approaching the spill area[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Collection: Mechanically collect the saturated absorbent using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild laboratory detergent and water. The quaternary ammonium compound will resist pure water cleanup due to its extreme hydrophobicity.

Disposal Logistics:

  • Drain Prohibition: Never flush this compound down the drain. It is highly toxic to aquatic life due to the surfactant-like properties of the ammonium cation.

  • Waste Segregation: Store in a designated, chemically compatible container labeled for "Halogen-Free Organic Liquid Waste containing Nitrogen/Sulfur."

  • Incineration: Must be disposed of via a licensed hazardous waste contractor capable of high-temperature incineration equipped with scrubbers to neutralize SOx and NOx emissions[7].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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